Product packaging for N-Pyrazinylthiourea(Cat. No.:CAS No. 31437-05-5)

N-Pyrazinylthiourea

Cat. No.: B1225023
CAS No.: 31437-05-5
M. Wt: 154.2 g/mol
InChI Key: TWGSSYKLXJRVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Pyrazinylthiourea is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research. Thiourea derivatives are known to serve as key intermediates in the development of novel compounds with potential biological activities, which may include antimicrobial, anticancer, and antioxidant properties based on the structural motif. The pyrazine ring in its structure is a privileged scaffold in drug discovery, often contributing to the pharmacological profile of a molecule. This compound is also of interest in materials science and coordination chemistry, where it can act as a ligand for metal complexes due to the electron-donating properties of its sulfur and nitrogen atoms. These complexes are explored for their catalytic and electronic applications. This compound is provided as a high-purity material to ensure consistent performance in research applications. Handle with appropriate precautions in a well-ventilated laboratory setting. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4S B1225023 N-Pyrazinylthiourea CAS No. 31437-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c6-5(10)9-4-3-7-1-2-8-4/h1-3H,(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGSSYKLXJRVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185362
Record name N-Pyrazinylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31437-05-5
Record name N-Pyrazinylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031437055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Pyrazinylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Pyrazinylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Pyrazinylthiourea, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic protocol, purification methods, and extensive characterization data. Furthermore, it delves into the potential biological activities of this compound, with a focus on its putative tuberculostatic and neuroprotective mechanisms. Detailed experimental protocols, tabulated quantitative data, and visualized signaling pathways are presented to facilitate understanding and further research in the fields of drug discovery and development.

Introduction

This compound is a derivative of pyrazine and thiourea, two scaffolds known to impart diverse biological activities. Pyrazine rings are key components in a number of FDA-approved drugs, and thiourea derivatives have been extensively studied for their therapeutic potential. The combination of these two moieties in this compound has led to investigations into its efficacy as a tuberculostatic and neuroprotective agent. Understanding the synthesis and detailed physicochemical and biological characteristics of this compound is crucial for its potential development as a therapeutic agent.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the formation of an intermediate, N-(pyrazin-2-ylcarbamothioyl)benzamide, followed by its hydrolysis to yield the final product.

Synthesis of N-(pyrazin-2-ylcarbamothioyl)benzamide (Intermediate)

The initial step involves the reaction of ammonium thiocyanate with benzoyl chloride to form benzoyl isothiocyanate in situ. This is followed by the addition of 2-aminopyrazine, which reacts with the isothiocyanate to yield the N-(pyrazin-2-ylcarbamothioyl)benzamide intermediate.

Synthesis of this compound (Final Product)

The intermediate, N-(pyrazin-2-ylcarbamothioyl)benzamide, is then hydrolyzed using a sodium hydroxide solution. Acidification followed by basification precipitates the final product, this compound.

Overall Synthesis Scheme

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Hydrolysis AmmoniumThiocyanate Ammonium Thiocyanate BenzoylChloride Benzoyl Chloride BenzoylIsothiocyanate Benzoyl Isothiocyanate (in situ) AmmoniumThiocyanate->BenzoylIsothiocyanate TwoAminopyrazine 2-Aminopyrazine BenzoylChloride->BenzoylIsothiocyanate Intermediate N-(pyrazin-2-ylcarbamothioyl)benzamide TwoAminopyrazine->Intermediate NaOH NaOH (aq) FinalProduct This compound NaOH->FinalProduct HCl HCl (aq) HCl->FinalProduct NH4OH NH4OH (aq) NH4OH->FinalProduct BenzoylIsothiocyanate->Intermediate Intermediate->FinalProduct G NPT This compound (Prodrug) PZase Pyrazinamidase (PncA) NPT->PZase Enzymatic Conversion ActiveMetabolite Active Metabolite (Pyrazinoic Acid Analog) PZase->ActiveMetabolite MembraneDisruption Membrane Energetics Disruption ActiveMetabolite->MembraneDisruption FAS1 Fatty Acid Synthase I (FAS I) Inhibition ActiveMetabolite->FAS1 CoA Coenzyme A Biosynthesis Inhibition ActiveMetabolite->CoA BacterialDeath Bacterial Death MembraneDisruption->BacterialDeath FAS1->BacterialDeath CoA->BacterialDeath G cluster_nrf2 Nrf2 Pathway (Activation) cluster_nfkb NF-κB Pathway (Inhibition) NPT_Nrf2 This compound Keap1 Keap1 NPT_Nrf2->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection NPT_NFkB This compound IKK IKK Complex NPT_NFkB->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Inhibition InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes Translocation & Transcription InflammatoryGenes->Neuroprotection Reduced Inflammation G cluster_char Characterization Techniques Start Start Synthesis1 Step 1: Intermediate Synthesis Start->Synthesis1 Synthesis2 Step 2: Hydrolysis Synthesis1->Synthesis2 Purification Purification (Filtration, Drying) Synthesis2->Purification Characterization Characterization Purification->Characterization End End Characterization->End MP Melting Point TLC TLC IR IR Spectroscopy NMR NMR Spectroscopy MS Mass Spectrometry EA Elemental Analysis

N-Pyrazinylthiourea Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of N-Pyrazinylthiourea derivatives. These heterocyclic compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

Core Biological Activities

This compound derivatives, which combine the structural features of a pyrazine ring and a thiourea moiety, have been investigated for a range of therapeutic applications. The nitrogen-rich pyrazine ring and the versatile thiourea group contribute to the diverse biological activities observed in this class of compounds.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiourea and pyrazole-containing compounds.[1][2][3][4] These derivatives have demonstrated cytotoxicity against a variety of human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[5][6][7]

Antimicrobial Activity

Thiourea derivatives are known for their broad-spectrum antimicrobial properties, exhibiting activity against both bacteria and fungi.[8][9] The incorporation of a pyrazine moiety can further enhance this activity. The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Biological Data

The following tables summarize the reported biological activity of various thiourea and pyrazole derivatives, providing a quantitative basis for comparison and further investigation. It is important to note that the specific activities can vary significantly based on the substitutions on both the pyrazine and thiourea components of the molecule.

Table 1: Anticancer Activity of Thiourea and Pyrazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
N-substituted Thiourea Derivative (DC27)Human Lung Carcinoma2.5 - 12.9[6]
Fluoro-thiourea DerivativeMOLT-3 (Leukemia)1.20[3]
Fluoro-thiourea DerivativeHepG2 (Liver Cancer)1.50[3]
Fluoro-thiourea DerivativeA549 (Lung Cancer)16.67[3]
Pyrazolo[3,4-d]pyrimidine Derivative (16)EGFR Tyrosine Kinase0.034[5]
Pyrazolo[3,4-d]pyrimidine Derivative (4)EGFR Tyrosine Kinase0.054[5]
Pyrimidine-pyrazole Derivative (11)A549 (Lung Cancer)0.01[4]
Pyrimidine-pyrazole Derivative (11)MCF7 (Breast Cancer)0.65[4]
Pyrazole Derivative (3f)MDA-MB-468 (Breast Cancer)14.97 (24h)[10]
Thiazolyl-pyrazoline Derivative (7b)T-47D (Breast Cancer)0.75[11]

Table 2: Antimicrobial Activity of Thiourea and Pyrazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazoline DerivativeE. faecalis32[9]
Pyrazoline DerivativeS. aureus64[9]
Pyrazoline DerivativeB. subtilis64[9]
Pyrazole Hydrazone (21a)S. aureus62.5[12]
Pyrazole Hydrazone (21a)B. subtilis125[12]
Pyrazole Hydrazone (21a)C. albicans2.9[12]
Pyrazole Hydrazone (21a)A. flavus7.8[12]

Signaling Pathways and Mechanisms of Action

This compound derivatives are thought to exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate two of the most relevant pathways implicated in their anticancer activity.

Apoptosis Induction Pathway

Many thiourea and pyrazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][2][13] This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, which are the executioners of apoptosis.

G cluster_0 External Factors cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade This compound Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) This compound Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound Derivative->Bax Promotes Pro-Apoptotic Stimuli Pro-Apoptotic Stimuli Pro-Apoptotic Stimuli->Bax Cytochrome c Cytochrome c Bcl2->Cytochrome c Inhibits Release Bax->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Simplified Intrinsic Apoptosis Pathway
EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation. Certain thiourea and pyrazole derivatives have been identified as EGFR inhibitors, blocking the downstream signaling cascade.[5][6][7]

G cluster_0 Receptor Activation cluster_1 MAPK Pathway cluster_2 PI3K-AKT Pathway cluster_3 Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process. A general workflow is outlined below, which can be adapted based on the desired substitutions.

G cluster_0 General Synthesis Workflow A Start: 2-Aminopyrazine B Reaction with Isothiocyanate A->B C Formation of This compound Derivative B->C D Purification (e.g., Recrystallization) C->D E Characterization (NMR, IR, Mass Spec) D->E

General Synthesis Workflow

General Protocol:

  • Preparation of Pyrazin-2-yl isothiocyanate: A solution of 2-aminopyrazine in a suitable solvent (e.g., dichloromethane or acetone) is treated with thiophosgene or a related reagent at a controlled temperature (often 0°C to room temperature). The reaction mixture is stirred for several hours.

  • Reaction with an Amine: To the solution containing the in-situ generated pyrazin-2-yl isothiocyanate, the desired primary or secondary amine is added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The structure of the final this compound derivative is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, often corresponding to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (growth control with no compound and sterility control with no microorganisms) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure turbidity.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with their ability to modulate key cellular pathways, make them attractive candidates for further investigation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to design and evaluate novel this compound-based drugs. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on elucidating their precise mechanisms of action in various biological systems.

References

Computational and Theoretical Insights into N-Pyrazinylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational and theoretical methodologies employed in the study of N-Pyrazinylthiourea and its derivatives. Thiourea compounds incorporating heterocyclic moieties like pyrazine are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. This document details the theoretical underpinnings and practical application of computational chemistry in characterizing the structural, electronic, and reactive properties of these molecules. It serves as a resource for researchers engaged in the rational design of novel therapeutic agents and functional materials.

Introduction

This compound belongs to a class of compounds characterized by a thiourea backbone attached to a pyrazine ring. This structural motif is a cornerstone for designing molecules with potential applications in various fields, including pharmacology and coordination chemistry. Computational and theoretical studies are indispensable tools for elucidating the physicochemical properties of such molecules at an atomic level. Techniques like Density Functional Theory (DFT) provide deep insights into molecular geometry, electronic structure, and reactivity, which are crucial for understanding their mechanism of action and for designing new derivatives with enhanced properties.

This guide will cover the fundamental computational methods used to study this compound, including geometry optimization, vibrational analysis, and the exploration of the electronic frontier orbitals.

Theoretical and Computational Methodology

The in-silico analysis of this compound typically involves a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), often utilizing hybrid functionals like B3LYP, in conjunction with appropriate basis sets such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the comprehensive study of a molecule like this compound, integrating both experimental synthesis and computational analysis.

Workflow Computational and Experimental Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol cluster_analysis Data Analysis and Correlation synthesis Synthesis of This compound purification Purification and Crystallization synthesis->purification ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy purification->nmr uvvis UV-Vis Spectroscopy purification->uvvis correlation Correlation of Experimental and Theoretical Data ftir->correlation nmr->correlation uvvis->correlation geom_opt Geometry Optimization (DFT/B3LYP) freq_calc Frequency Calculation geom_opt->freq_calc nbo NBO Analysis geom_opt->nbo fmo Frontier Molecular Orbitals (HOMO-LUMO) geom_opt->fmo mep Molecular Electrostatic Potential (MEP) geom_opt->mep freq_calc->correlation nbo->correlation fmo->correlation mep->correlation sar Structure-Activity Relationship (SAR) correlation->sar drug_design Rational Drug Design sar->drug_design

A typical workflow for molecular analysis.
Experimental Protocols

Synthesis of this compound Derivatives: A general method for synthesizing N-substituted thioureas involves the reaction of an amine with an isothiocyanate. For this compound, this would typically involve the reaction of aminopyrazine with a suitable isothiocyanate precursor in an organic solvent like ethanol or acetone. The reaction mixture is often refluxed for several hours, and the product is then isolated by filtration upon cooling and recrystallized to obtain the pure compound.[1][2]

Spectroscopic Characterization:

  • FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectra are recorded to identify the characteristic functional groups. Samples are typically prepared as KBr pellets, and spectra are recorded in the 4000-400 cm⁻¹ range. Key vibrational bands include N-H stretching, C=S stretching, and aromatic C-H stretching.[3]

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra are obtained to elucidate the molecular structure. Deuterated solvents like DMSO-d₆ or CDCl₃ are used to dissolve the sample. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).[3]

  • UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) absorption spectra are recorded to study the electronic transitions within the molecule. The analysis is typically performed in a suitable solvent like ethanol or methanol, and the absorption maxima (λ_max) are determined.[4][5]

Computational Results and Discussion

Molecular Geometry Optimization

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation (a minimum on the potential energy surface). This is typically performed using DFT methods. The optimized structure provides key geometrical parameters.

Table 1: Selected Optimized Geometrical Parameters for a Representative Thiourea Derivative

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C=S 1.685 - -
C-N (Thiourea) 1.378 - -
N-H 1.012 - -
C-N-C - 125.4 -
H-N-C - 118.2 -
C-N-C-S - - 178.5
H-N-C-N - - 2.5

Note: Data presented is for a representative N-aryl thiourea derivative and serves as an illustrative example.

Vibrational Analysis

Following geometry optimization, frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectrum. These theoretical spectra can be compared with experimental FT-IR data to validate the computational model.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Thiourea Analog

Vibrational Mode Experimental (FT-IR) Calculated (DFT/B3LYP)
N-H Stretch 3410 3425
Aromatic C-H Stretch 3080 3095
C=S Stretch 1250 1265
C-N Stretch 1480 1492

Note: Calculated frequencies are often scaled to better match experimental values.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[6][7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[8]

FMO Frontier Molecular Orbital (FMO) Analysis HOMO HOMO (Highest Occupied Molecular Orbital) EnergyGap Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO HOMO->EnergyGap Electron Donor LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap Electron Acceptor Reactivity Chemical Reactivity and Stability EnergyGap->Reactivity

Relationship between FMOs and reactivity.

Table 3: Calculated FMO Properties and Reactivity Descriptors for a Pyrazole Derivative

Parameter Value (eV)
E_HOMO -6.25
E_LUMO -1.88
Energy Gap (ΔE) 4.37
Ionization Potential (I) 6.25
Electron Affinity (A) 1.88
Chemical Hardness (η) 2.185
Electronegativity (χ) 4.065

Note: These values are illustrative for a related heterocyclic compound.[9]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[10][11][12] Red regions on the MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine ring and the sulfur atom of the thiourea group, making them potential sites for interaction with electrophiles or metal ions. The hydrogen atoms of the N-H groups would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions within a molecule.[13][14] It evaluates the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. For this compound, significant interactions would be expected between the lone pairs of the nitrogen and sulfur atoms and the π* orbitals of the pyrazine ring and the thiocarbonyl group, contributing to the molecule's overall stability.

Potential Applications in Drug Development

The computational characterization of this compound provides a rational basis for its potential application in drug development. The identified reactive sites from MEP analysis can guide the design of derivatives that can effectively interact with biological targets. FMO analysis helps in understanding the molecule's redox properties and its potential to participate in biological electron transfer reactions. The structural and electronic data obtained from these studies are invaluable for molecular docking simulations to predict the binding affinity and mode of interaction with specific protein targets, thereby accelerating the discovery of new therapeutic agents.

Conclusion

Computational and theoretical studies offer a powerful and indispensable framework for the in-depth characterization of this compound and its analogs. Through the application of DFT, FMO, MEP, and NBO analyses, a detailed understanding of the structural, electronic, and reactive properties of these molecules can be achieved. This knowledge is paramount for the rational design of new compounds with tailored properties for applications in medicinal chemistry and materials science. The integration of computational modeling with experimental synthesis and characterization provides a synergistic approach that can significantly accelerate the research and development process.

References

Crystal Structure of N-Pyrazinylthiourea: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the molecular geometry and intermolecular interactions of N-Pyrazinylthiourea. Despite a comprehensive search of crystallographic databases, a complete, publicly available crystal structure analysis with detailed quantitative data and experimental protocols for this compound could not be located. This document, therefore, outlines the standard experimental and computational methodologies that would be employed in such an analysis and presents a logical workflow for its characterization. The guide is intended to serve as a foundational resource for researchers undertaking the synthesis and structural elucidation of this compound and its derivatives, which hold potential in medicinal chemistry.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of both pyrazine and thiourea moieties. The pyrazine ring is a key component in several approved drugs, while the thiourea functional group is known for its diverse pharmacological properties. A thorough understanding of the three-dimensional structure of this compound is paramount for elucidating its structure-activity relationships, guiding lead optimization, and designing novel therapeutic agents.

The primary method for determining the precise atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This powerful technique provides detailed information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice, all of which are critical for understanding the compound's physicochemical properties and its potential interactions with biological targets.

This guide will detail the typical experimental workflow for the synthesis, crystallization, and structural analysis of this compound.

Experimental Protocols

The following sections describe the standard methodologies for the synthesis, crystallization, and characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-aminopyrazine with a thiocyanate salt in the presence of an acid. A typical procedure is as follows:

  • Materials: 2-aminopyrazine, ammonium thiocyanate, hydrochloric acid, acetone, ethanol.

  • Procedure:

    • Dissolve 2-aminopyrazine in a suitable solvent such as acetone.

    • Add an equimolar amount of ammonium thiocyanate to the solution.

    • Acidify the mixture with concentrated hydrochloric acid and reflux for several hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound crystals.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A common and effective method for growing single crystals of organic compounds is slow evaporation:

  • Procedure:

    • Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) at a slightly elevated temperature.

    • Filter the hot solution to remove any insoluble impurities.

    • Transfer the clear solution to a clean vial, cover it loosely with a perforated cap or parafilm to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

X-ray Crystallography

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The diffractometer is typically equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation source.

    • Data is collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

While specific experimental data for this compound is not available, a typical crystallographic study would present the quantitative data in the following tabular format.

Table 1: Crystal Data and Structure Refinement for this compound.

ParameterValue (Hypothetical)
Empirical formulaC₅H₆N₄S
Formula weight154.19
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXX(X) Å, α = 90°
b = Y.YYY(Y) Å, β = YY.YY(Y)°
c = Z.ZZZ(Z) Å, γ = 90°
VolumeVVV.V(V) ų
Z4
Density (calculated)X.XXX Mg/m³
Absorption coefficientX.XXX mm⁻¹
F(000)XXX
Crystal sizeX.XX x Y.YY x Z.ZZ mm³
Theta range for data collectionX.XX to YY.YY°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedNNNN
Independent reflectionsMMMM [R(int) = 0.XXXX]
Completeness to theta = YY.YY°99.X %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersMMMM / 0 / PPP
Goodness-of-fit on F²X.XXX
Final R indices [I>2sigma(I)]R₁ = 0.XXXX, wR₂ = 0.YYYY
R indices (all data)R₁ = 0.XXXX, wR₂ = 0.YYYY
Largest diff. peak and holeX.XXX and -Y.YYY e.Å⁻³

Table 2: Selected Bond Lengths (Å) for this compound (Hypothetical).

BondLength (Å)
S1-C51.6XX(X)
N1-C11.3XX(X)
N1-C41.3XX(X)
N2-C21.3XX(X)
N2-C31.3XX(X)
N3-C41.3XX(X)
N3-C51.3XX(X)
N4-C51.3XX(X)
C1-C21.3XX(X)
C3-C41.4XX(X)

Table 3: Selected Bond Angles (°) for this compound (Hypothetical).

AngleDegrees (°)
C1-N1-C411X.X(X)
C2-N2-C311Y.Y(Y)
C4-N3-C512Z.Z(Z)
N1-C1-C212A.A(A)
N2-C2-C112B.B(B)
N2-C3-C412C.C(C)
N1-C4-N311D.D(D)
N1-C4-C312E.E(E)
N3-C4-C311F.F(F)
N3-C5-N411G.G(G)
N3-C5-S112H.H(H)
N4-C5-S112I.I(I)

Visualization of Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials (2-aminopyrazine, NH4SCN) reaction Chemical Reaction (Acid-catalyzed condensation) start->reaction crude_product Crude this compound reaction->crude_product purification Recrystallization crude_product->purification pure_product Pure this compound purification->pure_product solution Saturated Solution pure_product->solution evaporation Slow Evaporation solution->evaporation crystals Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection raw_data Diffraction Data data_collection->raw_data processing Data Processing raw_data->processing solution_refinement Structure Solution & Refinement processing->solution_refinement final_structure Final Crystal Structure solution_refinement->final_structure

Experimental workflow for this compound crystal structure analysis.

Conclusion

While a specific crystal structure determination for this compound is not currently in the public domain, this guide provides a comprehensive overview of the standard methodologies required for its synthesis, crystallization, and structural analysis. The successful application of these techniques will be instrumental in providing the foundational structural data necessary to advance the development of this compound and its analogs as potential therapeutic agents. The hypothetical data tables and the workflow diagram serve as a template for researchers in the field. Further experimental work is essential to elucidate the precise three-dimensional structure and intermolecular interactions of this promising compound.

Unraveling the Tautomeric Landscape of N-Pyrazinylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Pyrazinylthiourea, a heterocyclic compound of interest in medicinal chemistry, possesses the potential for tautomerism, a phenomenon critical to its chemical reactivity, biological activity, and physicochemical properties. This technical guide provides an in-depth exploration of the potential thione-thiol tautomerism in this compound. While direct experimental data on this specific molecule is limited, this document synthesizes information from analogous compounds and theoretical principles to present a comprehensive overview. It covers the synthesis, potential tautomeric forms, and the spectroscopic and crystallographic techniques used for their characterization. Furthermore, it outlines computational approaches to predict tautomer stability and provides detailed experimental protocols. This guide serves as a foundational resource for researchers investigating this compound and related heterocyclic thiourea derivatives.

Introduction to Tautomerism in Heterocyclic Thioureas

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the realm of drug discovery and development, understanding the tautomeric behavior of a molecule is paramount, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.

This compound belongs to a class of compounds that can exhibit thione-thiol tautomerism. This involves the migration of a proton between the nitrogen and sulfur atoms of the thiourea moiety. The two potential tautomeric forms are the thione form (A) and the thiol form (B), as illustrated in Figure 1.

Figure 1. Proposed thione-thiol tautomerism of this compound.

Studies on analogous compounds, such as thiourea and its derivatives, have shown that the thione form is generally the more stable tautomer.[1][2] However, the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-aminopyrazine with a thiocarbonyl transfer reagent. A common method involves the use of benzoyl isothiocyanate, followed by the removal of the benzoyl group.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminopyrazine

  • Benzoyl chloride

  • Ammonium thiocyanate

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

Step 1: Synthesis of Benzoyl Isothiocyanate

  • In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride to the cooled solution with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. The formation of ammonium chloride as a white precipitate will be observed.

  • The resulting solution of benzoyl isothiocyanate in acetone is used directly in the next step.

Step 2: Synthesis of N-(Pyrazin-2-ylcarbamothioyl)benzamide

  • To the solution of benzoyl isothiocyanate, add a solution of 2-aminopyrazine in acetone dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure N-(pyrazin-2-ylcarbamothioyl)benzamide.

Step 3: Synthesis of this compound

  • Suspend N-(pyrazin-2-ylcarbamothioyl)benzamide in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the solution and neutralize with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude this compound from a suitable solvent such as ethanol or an ethanol-water mixture.

Spectroscopic and Crystallographic Characterization

The characterization of the tautomeric forms of this compound relies on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The key vibrational frequencies that can distinguish between the thione and thiol forms are summarized in Table 1. The thione form is expected to show a characteristic C=S stretching vibration, while the thiol form would exhibit a C=N stretching and a weak S-H stretching band.[3][4][5]

Table 1: Predicted Characteristic IR Absorption Frequencies for the Tautomers of this compound

Functional GroupTautomeric FormExpected Wavenumber (cm⁻¹)Intensity
N-H stretchThione3400-3100Medium-Strong
C-H stretch (aromatic)Both3100-3000Medium
C=N stretchThiol1650-1550Medium-Strong
C-N stretchBoth1350-1250Medium-Strong
C=S stretch (thioamide)Thione1250-1020Medium-Strong
S-H stretchThiol2600-2550Weak
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the protons and carbon atoms in the molecule. The chemical shifts of the N-H proton and the carbon of the C=S or C-S group are particularly informative.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Tautomers of this compound

NucleusTautomeric FormPredicted Chemical Shift (δ, ppm)Notes
¹H (N-H)Thione9.0 - 11.0Broad signal, exchangeable with D₂O
¹H (S-H)Thiol3.0 - 5.0Sharp signal, exchangeable with D₂O
¹H (Pyrazine)Both8.0 - 9.0Complex multiplet pattern
¹³C (C=S)Thione180 - 200
¹³C (C-S)Thiol150 - 170
¹³C (Pyrazine)Both140 - 160
X-ray Crystallography

Single-crystal X-ray crystallography is the most definitive method for determining the structure of a molecule in the solid state.[6][7][8][9][10] By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise positions of all atoms can be determined, unequivocally identifying the tautomeric form present in the crystal lattice. This technique also provides accurate data on bond lengths and angles.

Table 3: Expected Key Bond Lengths for the Tautomers of this compound from X-ray Crystallography

BondTautomeric FormExpected Bond Length (Å)
C=SThione~1.68
C-N (thiourea)Thione~1.34
C-SThiol~1.76
C=N (thiourea)Thiol~1.28

Computational Analysis

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[11]

Protocol for Computational Analysis
  • Geometry Optimization: The structures of both the thione and thiol tautomers of this compound are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculations: The total electronic energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.

  • Spectroscopic Predictions: Vibrational frequencies (IR) and NMR chemical shifts can be calculated for each tautomer. These predicted spectra can then be compared with experimental data to aid in the identification of the predominant tautomer.

  • Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit or explicit solvent models.

Workflow and Logical Relationships

The investigation of the tautomerism of this compound follows a logical workflow, from synthesis to comprehensive characterization and computational validation.

Tautomerism_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis and Interpretation synthesis Synthesis of This compound purification Purification and Crystal Growth synthesis->purification Crude Product xray X-ray Crystallography (Solid State Structure) purification->xray Single Crystals spectroscopy Spectroscopic Analysis (IR, NMR) purification->spectroscopy Pure Compound data_interpretation Data Interpretation and Tautomer Assignment xray->data_interpretation Structural Data spectroscopy->data_interpretation Spectroscopic Data computational Computational Modeling (DFT Calculations) computational->data_interpretation Predicted Properties

Workflow for Investigating this compound Tautomerism.

Conclusion

The tautomeric nature of this compound is a crucial aspect that influences its chemical and biological properties. This technical guide has outlined the key theoretical and practical considerations for studying its thione-thiol tautomerism. Through a combined approach of synthesis, spectroscopic analysis (IR and NMR), definitive X-ray crystallographic studies, and supportive computational modeling, researchers can elucidate the predominant tautomeric form and the dynamics of the equilibrium. This fundamental understanding is essential for the rational design and development of new therapeutic agents based on the this compound scaffold.

References

Preliminary Biological Screening of N-Pyrazinylthiourea Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrazinylthiourea and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. The pyrazine ring, a key pharmacophore in numerous biologically active molecules, combined with the versatile thiourea moiety, creates a scaffold with diverse potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound derivatives, summarizing key experimental protocols, presenting available quantitative data for analogous compounds, and visualizing relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising chemical scaffold.

Experimental Protocols

Detailed methodologies are crucial for the reproducible biological evaluation of this compound derivatives. The following sections outline standard protocols for key preliminary screening assays.

Antimicrobial Activity Screening

A primary area of investigation for thiourea derivatives is their potential as antimicrobial agents. The following protocols are standard for assessing antibacterial and antifungal activity.

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][2]

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ampicillin, fluconazole) as positive controls

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Bacterial or fungal colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in broth within the 96-well plate to achieve a range of test concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

  • Controls: Positive controls (broth with microorganisms and a standard antimicrobial agent), negative controls (broth with microorganisms and no compound), and sterility controls (broth only) are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.[1]

Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[3][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (medium with the same concentration of solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Quantitative Data Summary

While specific data for a broad range of this compound derivatives is not extensively consolidated in the literature, the following tables summarize representative biological activities of analogous thiourea and pyrazole-containing compounds against various targets. This data serves as a valuable reference for anticipating the potential efficacy of novel this compound derivatives.

Table 1: Antimicrobial Activity of Thiourea and Pyrazoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazoline DerivativesS. aureus64[6]
Pyrazoline DerivativesP. aeruginosa>32[6]
Pyrazoline DerivativesE. faecalis32[6]
Pyrazoline DerivativesB. subtilis64[6]
Pyrazoline DerivativesC. albicans64[6]
Indazole/PyrazolineS. aureus (MDR)4[7][8]
Indazole/PyrazolineE. faecalis4[7][8]
Pyrano[2,3-c] PyrazoleE. coli6.25[9]
Pyrano[2,3-c] PyrazoleK. pneumonia6.25[9]

Table 2: Cytotoxic Activity of Pyrazole and Thiourea Derivatives against Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Pyrazole-Benzoxazine HybridMCF-7Breast Cancer2.82 - 6.28[5]
Pyrazole-Benzoxazine HybridA549Lung Cancer2.82 - 6.28[5]
Pyrazole-fused Curcumin AnalogMDA-MB-231Breast Cancer3.64 - 16.13[5]
Pyrazole DerivativeHepG-2Liver Cancer3.57[10]
Pyrazolopyridine DerivativePC3Prostate Cancer5.195[11]
Pyrazolopyrimidine DerivativeA549Lung Cancer8.21[5]

Visualizations of Workflows and Putative Mechanisms

To further elucidate the experimental processes and potential biological mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis cluster_outcome Outcome Compound This compound Derivative MIC_Assay Broth Microdilution Assay (MIC Determination) Compound->MIC_Assay MTT_Assay MTT Assay (Cytotoxicity Screening) Compound->MTT_Assay Microorganism Bacterial/Fungal Culture Microorganism->MIC_Assay CellLine Cancer Cell Line Culture CellLine->MTT_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value IC50_Value Calculate IC50 Value MTT_Assay->IC50_Value Antimicrobial_Lead Identify Antimicrobial Lead MIC_Value->Antimicrobial_Lead Anticancer_Lead Identify Anticancer Lead IC50_Value->Anticancer_Lead

Caption: General workflow for the preliminary biological screening of this compound derivatives.

putative_antifungal_mechanism Compound This compound Derivative TargetEnzyme 14α-demethylase (CYP51) Compound->TargetEnzyme Inhibition PathwayStep1 Lanosterol to Ergosterol Conversion TargetEnzyme->PathwayStep1 Catalyzes PathwayStep2 Ergosterol Synthesis PathwayStep1->PathwayStep2 Outcome Disruption of Fungal Cell Membrane Integrity PathwayStep2->Outcome Leads to

Caption: Putative antifungal mechanism of action via inhibition of 14α-demethylase.

neuroprotection_pathway Stress Oxidative Stress / Ca2+ Overload mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening Stress->mPTP MitoDysfunction Mitochondrial Dysfunction (ΔΨm collapse, ATP depletion) mPTP->MitoDysfunction Apoptosis Apoptotic Cell Death MitoDysfunction->Apoptosis Compound This compound Derivative Compound->mPTP Inhibition

Caption: Potential neuroprotective mechanism involving the inhibition of the mPTP.

References

N-Pyrazinylthiourea: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrazinylthiourea is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of both pyrazine and thiourea, it possesses a unique structural motif that has been explored for various therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Properties

This compound, also known as 1-(pyrazin-2-yl)thiourea, is a solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₆N₄S
Molecular Weight 154.19 g/mol
Appearance Light yellow to brown solid
Melting Point 128 °C
Boiling Point (Predicted) 311.6 ± 45.0 °C
Density (Predicted) 1.482 ± 0.06 g/cm³
pKa (Predicted) 11.25 ± 0.70
Storage Temperature Room temperature, in a dark, inert atmosphere

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of N-pyrazinyl-N'-benzoylthioureas. A general synthetic approach involves the reaction of an aminopyrazine derivative with a suitable isothiocyanate.

Experimental Protocol: Synthesis from N-(pyrazin-2-ylcarbamothioyl)benzamide

This protocol is based on the general principle of hydrolyzing an N-acylthiourea to yield the corresponding thiourea.

Materials:

  • N-(pyrazin-2-ylcarbamothioyl)benzamide

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) solution

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolve N-(pyrazin-2-ylcarbamothioyl)benzamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a solution of sodium hydroxide to the flask.

  • Heat the reaction mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute solution of hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The expected spectral data, based on the analysis of closely related pyrazinylthiourea derivatives, are summarized below.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretching (thiourea)3194 - 3255
Aromatic C-H Stretching3007 - 3043
C=N Stretching (pyrazine ring)1583 - 1599
C=S Stretching (thiourea)1226 - 1240
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (in DMSO-d₆): The proton NMR spectrum is anticipated to show signals corresponding to the pyrazine ring protons and the N-H protons of the thiourea group.[1]

Proton AssignmentExpected Chemical Shift (δ, ppm)
Pyrazine Protons8.30 - 8.35
Thiourea N-H Protons10.00 - 10.44
Sulfonamide N-H (if present in derivative)11.90 - 11.94
Mass Spectrometry

The mass spectrum of this compound would confirm its molecular weight. Predicted mass-to-charge ratios (m/z) for various adducts are provided below.

AdductPredicted m/z
[M+H]⁺155.03859
[M+Na]⁺177.02053
[M-H]⁻153.02403
[M+NH₄]⁺172.06513
[M+K]⁺192.99447

Biological Activities and Signaling Pathways

This compound and its derivatives have been investigated for their potential therapeutic effects, notably as tuberculostatic and neuroprotective agents.

Tuberculostatic Activity

The tuberculostatic activity of this compound is believed to be analogous to that of the well-established anti-tuberculosis drug, pyrazinamide.[2] The proposed mechanism of action involves the enzymatic conversion of the prodrug within Mycobacterium tuberculosis.

Tuberculostatic_Mechanism cluster_extracellular Extracellular Space (Acidic pH) cluster_cell_membrane M. tuberculosis Cell Membrane cluster_cytoplasm Cytoplasm NPT_out This compound (NPT) NPT_in NPT NPT_out->NPT_in NPA_out N-Pyrazinoylthioic Acid (NPTA) H_NPA Protonated NPTA (H-NPTA) NPA_out->H_NPA Protonation NPA_in NPTA H_NPA->NPA_in Re-entry Membrane PZase Pyrazinamidase (PncA) NPT_in->PZase Substrate PZase->NPA_in Hydrolysis NPA_in->NPA_out Efflux H_ion H⁺ NPA_in->H_ion Release FAS1_Inhibition Inhibition of Fatty Acid Synthase I NPA_in->FAS1_Inhibition Inhibits Disruption Disruption of Membrane Potential & Transport H_ion->Disruption Leads to

Caption: Proposed tuberculostatic mechanism of this compound.

The mechanism involves the passive diffusion of this compound into the mycobacterium, where it is hydrolyzed by the pyrazinamidase enzyme (PncA) to its active form, N-pyrazinoylthioic acid.[2] This active metabolite is then thought to disrupt the bacterial cell membrane potential and inhibit essential enzymes like fatty acid synthase I, ultimately leading to cell death.[2][3]

Neuroprotective Activity

Thiourea derivatives have demonstrated neuroprotective effects, which are thought to be mediated through the uncoupling of mitochondrial oxidative phosphorylation. This process can reduce the production of reactive oxygen species (ROS) and prevent mitochondrial-dependent apoptotic pathways.

Neuroprotective_Mechanism NPT This compound Mitochondrion Mitochondrion NPT->Mitochondrion Uncoupling Mitochondrial Uncoupling Mitochondrion->Uncoupling Induces ROS_Reduction Reduced ROS Production Uncoupling->ROS_Reduction Apoptosis_Inhibition Inhibition of Apoptotic Pathways Uncoupling->Apoptosis_Inhibition Neuroprotection Neuroprotection ROS_Reduction->Neuroprotection Apoptosis_Inhibition->Neuroprotection

Caption: General neuroprotective mechanism of thiourea derivatives.

By acting as mitochondrial uncouplers, thiourea derivatives like this compound can dissipate the proton gradient across the inner mitochondrial membrane, which in turn reduces the generation of harmful ROS and inhibits the release of pro-apoptotic factors.

Experimental Protocols

General Protocol for IR Spectroscopy
  • Prepare a KBr pellet of the this compound sample by grinding a small amount of the compound with dry potassium bromide.

  • Press the mixture into a thin, transparent disk using a hydraulic press.

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and compare them with the expected values for the functional groups present in the molecule.[1]

General Protocol for ¹H NMR Spectroscopy
  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Process the raw data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak.

  • Integrate the signals and determine the multiplicity of each peak to aid in structural assignment.[1]

General Protocol for Mass Spectrometry
  • Dissolve the this compound sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in the desired mass range.

  • Identify the molecular ion peak and any characteristic fragment ions to confirm the molecular weight and structure of the compound.

Conclusion

This compound is a compound with a rich chemical profile and promising biological activities. This guide has provided a detailed overview of its synthesis, spectroscopic characterization, and potential mechanisms of action as a tuberculostatic and neuroprotective agent. The presented experimental protocols and tabulated data offer a practical resource for researchers working with this and related compounds. Further investigation into the specific signaling pathways and optimization of its therapeutic properties will be crucial for its future development as a potential drug candidate.

References

The Discovery and Development of N-Pyrazinylthiourea Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of N-Pyrazinylthiourea and its derivatives as promising therapeutic agents.

Introduction

This compound and its analogs represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. Possessing a pyrazine ring linked to a thiourea moiety, these scaffolds have demonstrated a diverse range of biological activities, including potent tuberculostatic effects and promising neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds, intended for researchers, scientists, and professionals in drug development.

Tuberculostatic Activity of this compound Analogs

A significant area of investigation for this compound derivatives has been their potential as antitubercular agents. Research has demonstrated that these compounds exhibit notable in vitro activity against Mycobacterium tuberculosis.

Quantitative Analysis of Tuberculostatic Activity

The tuberculostatic efficacy of a series of this compound analogs has been quantified by determining their Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis. The data presented below summarizes the activity of various substituted this compound derivatives.[1]

Compound IDPyrazine Ring SubstituentN'-SubstituentMIC (µg/cm³)
XXXII 3-methoxyH>1000
XXXIII 3-benzyloxyH125
XXXIV 3-(4-chlorobenzyloxy)H62.5
XXXV 3-(2,4-dichlorobenzyloxy)H31.2
XXXVI 3-(4-bromobenzyloxy)H62.5
XXXVII 3-(3,4-dibromobenzyloxy)H31.2
XXXVIII 6-methoxyH>1000
XXXIX 6-benzyloxyH250
XL 6-(4-chlorobenzyloxy)H125
XLI 6-(2,4-dichlorobenzyloxy)H62.5
XLII 6-(4-bromobenzyloxy)H125
XLIII 6-(3,4-dibromobenzyloxy)H62.5
XLVIII 3-methoxy4-chlorophenyl125
XLIX 3-benzyloxy4-chlorophenyl31.2
L 3-(4-chlorobenzyloxy)4-chlorophenyl15.6
LI 3-(2,4-dichlorobenzyloxy)4-chlorophenyl8
LII 6-methoxy4-chlorophenyl250
LIII 6-benzyloxy4-chlorophenyl62.5
LIV 6-(4-chlorobenzyloxy)4-chlorophenyl31.2
LV 6-(2,4-dichlorobenzyloxy)4-chlorophenyl15.6
LVI 3-(4-chlorobenzyloxy)2,6-dichlorophenyl62.5
LVII 3-(2,4-dichlorobenzyloxy)2,6-dichlorophenyl31.2
LVIII 6-(2,4-dichlorobenzyloxy)2,6-dichlorophenyl62.5
Proposed Mechanism of Tuberculostatic Action

While the precise mechanism of action for this compound analogs is not fully elucidated, it is hypothesized to be similar to that of the structurally related first-line anti-tuberculosis drug, pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[2][3][4][5] POA is believed to disrupt membrane energetics and transport functions in Mycobacterium tuberculosis.[5][6] It is proposed that this compound derivatives may also undergo bioactivation within the mycobacteria, leading to the disruption of essential cellular processes.

cluster_bacterium Mycobacterium tuberculosis PZA This compound Analog (Prodrug) PZase Pyrazinamidase (pncA) PZA->PZase Bioactivation POA Active Metabolite PZase->POA Targets Multiple Targets: - Membrane Energetics - Trans-translation - Coenzyme A Synthesis POA->Targets Inhibition PZA_ext External Prodrug PZA_ext->PZA Passive Diffusion

Proposed mechanism of action for this compound analogs.

Neuroprotective Effects of Pyrazinylthiourea Analogs

Recent studies have highlighted the potential of pyridyl and pyrazinyl thiourea derivatives as neuroprotective agents, particularly in the context of Alzheimer's disease. These compounds have shown efficacy in protecting neuronal cells from amyloid-β (Aβ)-induced toxicity.[7][8]

Quantitative Analysis of Neuroprotective Activity

The neuroprotective effects of these analogs were evaluated based on their ability to prevent the opening of the mitochondrial permeability transition pore (mPTP) induced by Aβ, as well as their impact on ATP production and overall cell viability.[7][8]

Compound IDNeuroprotection (%)
9w 69.3
9r 51.8
9k 48.2
Mechanism of Neuroprotection: Inhibition of the Mitochondrial Permeability Transition Pore

The primary mechanism underlying the neuroprotective effects of these pyrazinylthiourea derivatives is believed to be the inhibition of the mitochondrial permeability transition pore (mPTP).[7] The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened under pathological conditions such as high levels of intracellular calcium and oxidative stress, leads to mitochondrial dysfunction and ultimately cell death. A key regulator of the mPTP is the protein cyclophilin D (CypD). It is proposed that this compound analogs bind to CypD, preventing its interaction with other components of the pore and thereby inhibiting its opening.

cluster_mitochondrion Mitochondrion Ca_overload Ca²⁺ Overload mPTP mPTP Opening Ca_overload->mPTP ROS Oxidative Stress (ROS) ROS->mPTP CypD Cyclophilin D (CypD) CypD->mPTP Promotes Mito_dysfunction Mitochondrial Dysfunction mPTP->Mito_dysfunction Apoptosis Apoptosis Mito_dysfunction->Apoptosis Thiourea This compound Analog Thiourea->CypD Inhibits Abeta Amyloid-β (Aβ) Abeta->Ca_overload Abeta->ROS

Inhibition of mPTP opening by this compound analogs.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of this compound analogs.

Synthesis of N-Pyrazinylthioureas

The synthesis of N-pyrazinylthioureas typically involves a multi-step process. A general workflow is outlined below.

start 2-Aminochloropyrazine step1 Reaction with Sodium Alkoxide start->step1 intermediate1 Alkoxyaminopyrazine step1->intermediate1 step2 Reaction with Benzoyl Isothiocyanate intermediate1->step2 intermediate2 N-Pyrazinyl-N'-benzoylthiourea step2->intermediate2 step3 Hydrolysis intermediate2->step3 final_product This compound step3->final_product

General synthetic workflow for N-Pyrazinylthioureas.

General Procedure for the Synthesis of N-Pyrazinyl-N'-benzoylthioureas:

  • A solution of the appropriate alkoxyaminopyrazine in a suitable solvent (e.g., acetone) is prepared.

  • Benzoyl isothiocyanate is added to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • The resulting precipitate, the N-pyrazinyl-N'-benzoylthiourea derivative, is collected by filtration, washed, and purified, often by recrystallization.[1]

General Procedure for the Hydrolysis to N-Pyrazinylthioureas:

  • The N-pyrazinyl-N'-benzoylthiourea derivative is suspended in an aqueous solution of a base (e.g., sodium hydroxide).

  • The mixture is heated under reflux until the reaction is complete.

  • After cooling, the solution is neutralized with an acid (e.g., acetic acid).

  • The precipitated this compound is collected by filtration, washed with water, and purified by recrystallization.[1]

Biological Assays

Tuberculostatic Activity Assay (MIC Determination): The antitubercular activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) against a strain of Mycobacterium tuberculosis, typically H37Rv.[9][10][11][12]

  • The compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in a liquid culture medium (e.g., Middlebrook 7H9 broth) in a 96-well microplate.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for a period of 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that results in a visible inhibition of bacterial growth.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay): The JC-1 assay is used to assess the effect of the compounds on the mitochondrial membrane potential, a key indicator of mitochondrial health.[13][14][15]

  • Neuronal cells (e.g., SH-SY5Y) are seeded in a 96-well plate and cultured.

  • The cells are pre-treated with the test compounds for a specified duration.

  • The cells are then exposed to amyloid-β to induce mitochondrial depolarization.

  • The JC-1 staining solution is added to each well, and the plate is incubated.

  • In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence.

  • The fluorescence is measured using a fluorescence plate reader, and the ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.

Cell Viability Assay (MTT Assay): The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of the compounds.[16][17][18]

  • Cells are seeded in a 96-well plate and treated with the test compounds at various concentrations.

  • After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Intracellular ATP Level Assay: This assay measures the intracellular concentration of ATP, which is an indicator of cellular metabolic activity and health.[19][20][21][22][23]

  • Neuronal cells are cultured and treated with the test compounds.

  • A cell lysis reagent is added to release the intracellular ATP.

  • The ATP in the lysate is quantified using a luciferase-based bioluminescence assay. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • The luminescence is measured using a luminometer, and the amount of light produced is directly proportional to the ATP concentration.

Conclusion

This compound and its analogs have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of new treatments for tuberculosis and neurodegenerative diseases. The structure-activity relationship studies have provided valuable insights into the key structural features required for their biological activities. The proposed mechanisms of action, involving the disruption of mycobacterial cellular processes and the inhibition of the mitochondrial permeability transition pore, offer a solid foundation for the rational design of more potent and selective derivatives. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further explore and optimize this promising class of compounds. Future investigations should focus on elucidating the precise molecular targets and further refining the pharmacokinetic and pharmacodynamic properties of these analogs to advance them towards clinical applications.

References

N-Pyrazinylthiourea: A Comprehensive Technical Review of a Promising Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrazinylthiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its synthesis, quantitative biological data, and proposed mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

The core structure, characterized by a pyrazine ring linked to a thiourea moiety, has been shown to be a key pharmacophore responsible for a range of pharmacological effects, including tuberculostatic, neuroprotective, anticancer, and antimicrobial activities. This review consolidates the available quantitative data into structured tables for comparative analysis, details key experimental protocols, and visualizes the proposed signaling pathways to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives involves a multi-step process commencing with the appropriate aminopyrazine precursor. A general overview of the synthesis is presented below.

General Synthetic Pathway

A common method for the synthesis of N-acyl-N'-phenylthiourea derivatives, which can be adapted for this compound, involves the reaction of an acid chloride with ammonium thiocyanate to form an in-situ acyl isothiocyanate. This is followed by the addition of a primary amine (in this case, an aminopyrazine) to yield the final product.

The synthesis of N-pyrazinylthioureas often starts from 2-aminopyrazine derivatives. For instance, 2-amino-3-chloropyrazine or 2-amino-6-chloropyrazine can be reacted with sodium alkoxides to introduce various substituents at the 3 or 6 position of the pyrazine ring. These substituted aminopyrazines are then converted into N-pyrazinyl-N'-benzoylthioureas by reacting with benzoyl isothiocyanate. Subsequent hydrolysis yields the desired N-pyrazinylthioureas.[1] Analogous reactions with other isothiocyanates, such as p-chlorophenyl isothiocyanate or 2,6-dichlorophenyl isothiocyanate, can be employed to generate a diverse library of this compound derivatives.[1]

Biological Activities of this compound Derivatives

This compound derivatives have been investigated for a variety of biological activities. The following tables summarize the available quantitative data for their tuberculostatic, antimicrobial, and anticancer effects.

Tuberculostatic Activity

A significant area of research for this compound derivatives has been their potential as antitubercular agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against Mycobacterium tuberculosis.

CompoundSubstituent on Pyrazine RingOther SubstituentMIC (µg/cm³)Reference
This compound DerivativesMethoxy, Benzyloxy, Chlorobenzyloxy, etc. at position 3 or 6Benzoyl, p-chlorophenyl, 2,6-dichlorophenyl on thiourea8 - 1000[1]
Antimicrobial Activity

Several studies have explored the broader antimicrobial potential of thiourea derivatives, including those with heterocyclic moieties that are structurally related to this compound. The data suggests that these compounds can exhibit activity against a range of bacterial and fungal pathogens.

Compound TypeTest OrganismMIC (µg/mL)Reference
Pyrazole derivativesEscherichia coli (Gram-negative)0.25[2][3]
Pyrazole derivativesStreptococcus epidermidis (Gram-positive)0.25[2][3]
Pyrazole derivativesAspergillus niger1[2]
Pyrazoline derivativesEscherichia coli3.121[4]
Pyrazoline derivativesPseudomonas aeruginosa1.5[4]
Pyrazoline derivativesBacillus pumilus22[4]
Pyrazoline derivativesAspergillus niger0.83[4]
Pyrazoline derivativesPenicillium chrysogenum0.093[4]
Pyrazole derivativesGram-positive clinical isolates (MDR)4[5]
Anticancer Activity

The anticancer potential of pyrazine and pyrazole derivatives has been an active area of investigation. The following table summarizes the IC50 values of some N-(pyrazin-2-yl)-4-aminopyrimidine derivatives against non-small cell lung cancer cell lines.

CompoundCancer Cell LineIC50 (nM)Reference
14a (an amino pyrazine derivative)PC915.4[6]
14a (an amino pyrazine derivative)H197518.5[6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. This section provides methodologies for key experiments cited in the literature on this compound and related compounds.

Synthesis of N-Pyrazinyl-N'-benzoylthioureas

Materials:

  • Substituted 2-aminopyrazine

  • Benzoyl isothiocyanate

  • Appropriate solvent (e.g., acetone)

Procedure:

  • Dissolve the substituted 2-aminopyrazine in a suitable solvent.

  • Add benzoyl isothiocyanate to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration or by removing the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the pure N-pyrazinyl-N'-benzoylthiourea.[1]

Hydrolysis of N-Pyrazinyl-N'-benzoylthioureas to N-Pyrazinylthioureas

Materials:

  • N-pyrazinyl-N'-benzoylthiourea derivative

  • Alkaline solution (e.g., sodium hydroxide)

  • Solvent (e.g., ethanol)

Procedure:

  • Suspend the N-pyrazinyl-N'-benzoylthiourea derivative in an alcoholic solvent.

  • Add an aqueous solution of a base, such as sodium hydroxide.

  • The mixture is heated under reflux for a specified period.

  • After cooling, the solution is neutralized with an acid (e.g., hydrochloric acid).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.[1]

Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity

The broth microdilution method is a standard procedure for determining the MIC of antitubercular agents.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • This compound derivatives

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust its turbidity to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 10^5 Colony Forming Units (CFU)/mL in each well.

  • Drug Dilution: Prepare serial two-fold dilutions of the this compound derivatives in Middlebrook 7H9 broth in the microtiter plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Seal the plates and incubate at 37°C for 7 to 21 days, or until visible growth is observed in the growth control well.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

Proposed Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are attributed to their interaction with specific cellular targets and modulation of key signaling pathways. Two prominent proposed mechanisms are detailed below.

Tuberculostatic Mechanism of Action

The tuberculostatic activity of this compound is hypothesized to be similar to that of the structurally related drug, pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA is thought to exert its effect through multiple mechanisms, including the disruption of membrane energetics and the inhibition of fatty acid synthase I.[7][8][9]

tuberculostatic_mechanism cluster_bacterium Mycobacterium tuberculosis cluster_targets Cellular Targets PZA This compound (Prodrug) PncA Pyrazinamidase (pncA) PZA->PncA Activation PA Active Metabolite ME Membrane Energetics PA->ME Disruption FAS1 Fatty Acid Synthase I PA->FAS1 Inhibition TT Trans-translation PA->TT Inhibition PncA->PA Cell_Death Bactericidal Effect ME->Cell_Death FAS1->Cell_Death TT->Cell_Death

Caption: Proposed tuberculostatic mechanism of this compound.

Neuroprotective Mechanism of Action via mPTP Inhibition

Recent studies have suggested that pyridyl/pyrazinyl thiourea derivatives can exert neuroprotective effects by inhibiting the opening of the mitochondrial permeability transition pore (mPTP).[10] The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.

neuroprotective_mechanism cluster_cell Neuronal Cell cluster_mitochondrion Mitochondrion Inducers Neurotoxic Insults (e.g., Aβ, Oxidative Stress) ROS Increased ROS Inducers->ROS Ca_overload Mitochondrial Ca2+ Overload Inducers->Ca_overload mPTP mPTP Opening ROS->mPTP Induces Ca_overload->mPTP Induces MMP_loss ΔΨm Collapse mPTP->MMP_loss Causes NPT This compound NPT->mPTP Inhibits Neuroprotection Neuroprotection CytoC_release Cytochrome c Release MMP_loss->CytoC_release Apoptosis Apoptotic Cell Death CytoC_release->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Pyrazinylthiourea from Aminopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of N-Pyrazinylthiourea and its derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. The protocols outlined below are based on established synthetic strategies for thiourea derivatives.

Introduction

This compound derivatives are a class of heterocyclic compounds that have garnered attention for their diverse biological activities. Research has indicated their potential as tuberculostatic, anti-hyperglycemic, and urease inhibitory agents. Furthermore, the pyrazine moiety is a key component in numerous biologically active molecules, including those with anticancer and anti-inflammatory properties. The synthesis of these compounds is therefore of considerable importance for the development of new therapeutic agents.

The primary synthetic route to this compound involves the reaction of an aminopyrazine with a suitable isothiocyanate. This can be achieved through a direct one-pot reaction or a two-step process involving the in-situ generation of the isothiocyanate.

Synthesis Methodologies

Two primary methods for the synthesis of this compound from aminopyrazine are detailed below. Method A describes a one-pot reaction involving an acyl or aryl chloride, potassium thiocyanate, and aminopyrazine. Method B outlines a two-step synthesis where a substituted aminopyrazine is first prepared and then reacted with an isothiocyanate, which may be followed by a hydrolysis step.

Method A: One-Pot Synthesis of N-Pyrazinyl-N'-benzoylthiourea

This method is adapted from a general procedure for the synthesis of N-(pyridin-2-ylcarbamothioyl)benzamide derivatives and is applicable for the synthesis of N-pyrazinyl-N'-benzoylthiourea. The reaction proceeds via the in-situ formation of benzoyl isothiocyanate.

Experimental Protocol:

  • Reaction Setup: To a solution of benzoyl chloride (0.5 mmol) in acetonitrile (10 cm³) at room temperature, add potassium thiocyanate (0.5 mmol).

  • Formation of Isothiocyanate: Stir the mixture vigorously for 30 minutes. The formation of benzoyl isothiocyanate occurs during this step.

  • Addition of Aminopyrazine: To the reaction mixture, gradually add 2-aminopyrazine (0.5 mmol).

  • Reaction: Heat the resulting mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Table 1: Reagents and Conditions for Method A

Reagent/ParameterQuantity/Value
Benzoyl Chloride0.5 mmol
Potassium Thiocyanate0.5 mmol
2-Aminopyrazine0.5 mmol
SolventAcetonitrile (10 cm³)
Reaction Time3 hours
Reaction TemperatureReflux

Diagram 1: Workflow for One-Pot Synthesis of N-Pyrazinyl-N'-benzoylthiourea

G cluster_0 Reaction Setup BenzoylChloride Benzoyl Chloride Stirring Stir for 30 min (In-situ formation of Benzoyl Isothiocyanate) BenzoylChloride->Stirring KSCN Potassium Thiocyanate KSCN->Stirring Acetonitrile Acetonitrile Acetonitrile->Stirring AddAminopyrazine Add 2-Aminopyrazine Stirring->AddAminopyrazine Reflux Reflux for 3 hours AddAminopyrazine->Reflux Workup Work-up and Purification Reflux->Workup Product N-Pyrazinyl-N'-benzoylthiourea Workup->Product

Caption: One-pot synthesis of N-Pyrazinyl-N'-benzoylthiourea.

Method B: Two-Step Synthesis via Substituted Aminopyrazine and Hydrolysis

This method involves the initial preparation of a substituted aminopyrazine, followed by reaction with benzoyl isothiocyanate and subsequent hydrolysis to yield the this compound.[1] This approach allows for the introduction of various substituents on the pyrazine ring.

Experimental Protocol:

Step 1: Synthesis of Substituted 2-Aminopyrazine

  • Alkoxide Preparation: Prepare the desired sodium alkoxide by reacting the corresponding alcohol with sodium metal.

  • Substitution Reaction: React 2-amino-3-chloropyrazine or 2-amino-6-chloropyrazine with the prepared sodium alkoxide to yield the corresponding 2-amino-alkoxypyrazine derivative.[1]

Step 2: Synthesis of N-(alkoxypyrazinyl)-N'-benzoylthiourea

  • Reaction: React the substituted 2-aminopyrazine derivative with benzoyl isothiocyanate.[1] The reaction conditions are typically similar to those described in Method A.

Step 3: Hydrolysis to N-(alkoxypyrazinyl)thiourea

  • Hydrolysis: Hydrolyze the N-(alkoxypyrazinyl)-N'-benzoylthiourea to remove the benzoyl group and afford the final N-(alkoxypyrazinyl)thiourea.[1] Specific conditions for hydrolysis (e.g., acid or base catalysis) should be optimized based on the stability of the substituents.

Table 2: Summary of Two-Step Synthesis (Method B)

StepReactantsProduct
12-Amino-3/6-chloropyrazine, Sodium alkoxideSubstituted 2-Aminopyrazine
2Substituted 2-Aminopyrazine, Benzoyl isothiocyanateN-(alkoxypyrazinyl)-N'-benzoylthiourea
3N-(alkoxypyrazinyl)-N'-benzoylthioureaN-(alkoxypyrazinyl)thiourea

Diagram 2: Workflow for Two-Step Synthesis of this compound Derivatives

G cluster_0 Step 1: Substitution AminoChloroPyrazine 2-Amino-3/6-chloropyrazine SubstitutedAminopyrazine Substituted 2-Aminopyrazine AminoChloroPyrazine->SubstitutedAminopyrazine Alkoxide Sodium Alkoxide Alkoxide->SubstitutedAminopyrazine ReactionStep2 Step 2: Reaction with Isothiocyanate SubstitutedAminopyrazine->ReactionStep2 BenzoylIsothiocyanate Benzoyl Isothiocyanate BenzoylIsothiocyanate->ReactionStep2 BenzoylThiourea N-(alkoxypyrazinyl)-N'- benzoylthiourea ReactionStep2->BenzoylThiourea Hydrolysis Step 3: Hydrolysis BenzoylThiourea->Hydrolysis FinalProduct N-(alkoxypyrazinyl)thiourea Hydrolysis->FinalProduct

Caption: Two-step synthesis of this compound derivatives.

Potential Biological Activities and Signaling Pathways

This compound derivatives are being investigated for their potential to modulate various biological pathways implicated in disease. Their structural similarity to other pyrazine and pyrazole-containing compounds suggests potential inhibitory activity against key signaling molecules.

Diagram 3: Potential Signaling Pathways Targeted by Pyrazine Derivatives

G cluster_0 Potential Targets cluster_1 Downstream Effects EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation JAK JAK Survival Cell Survival JAK->Survival PAR2 PAR-2 Inflammation Inflammation PAR2->Inflammation Pyrazinylthiourea This compound Derivatives Pyrazinylthiourea->EGFR Inhibition Pyrazinylthiourea->JAK Inhibition Pyrazinylthiourea->PAR2 Inhibition

Caption: Potential signaling pathways inhibited by this compound.

N-substituted pyrazine derivatives have been shown to target signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways, which are crucial in cancer cell proliferation and survival. Additionally, related heterocyclic compounds are known to inhibit Protease-Activated Receptor 2 (PAR-2), a key player in inflammation. The investigation of this compound derivatives as inhibitors of these pathways is a promising area of research for the development of novel anti-cancer and anti-inflammatory drugs.

References

Applications of N-Pyrazinylthiourea in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Pyrazinylthiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes on their use as neuroprotective, tuberculostatic, antimicrobial, and anticancer agents, complete with experimental protocols and quantitative data to support further research and development.

Neuroprotective Applications in Alzheimer's Disease

This compound derivatives have shown significant promise as neuroprotective agents, particularly in the context of Alzheimer's disease. Certain derivatives have been found to protect neurons from amyloid-β (Aβ)-induced toxicity. The primary mechanism of this neuroprotection involves the inhibition of the Aβ-induced opening of the mitochondrial permeability transition pore (mPTP), which helps in maintaining mitochondrial membrane potential and cell viability.[1]

Quantitative Data: Neuroprotective Activity
CompoundNeuroprotection (%)Reference
Derivative 9w69.3[1]
Derivative 9r51.8[1]
Derivative 9k48.2[1]
Experimental Protocols

Protocol 1: Synthesis of Neuroprotective Pyridyl/Pyrazinyl Thiourea Derivatives

This protocol describes a general method for the synthesis of this compound derivatives with potential neuroprotective activity.

Materials:

  • Appropriate aminopyrazine or aminopyridine

  • Substituted isothiocyanate

  • Dry tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve the starting aminopyrazine/aminopyridine (1 equivalent) in dry THF.

  • Add the substituted isothiocyanate (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent.

  • Dry the purified product under vacuum and characterize it by NMR and mass spectrometry.

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential

This assay is used to evaluate the effect of this compound derivatives on the mitochondrial membrane potential in the presence of Aβ.[2]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Amyloid-β (Aβ) oligomers

  • This compound derivative to be tested

  • JC-1 dye solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the this compound derivative at various concentrations for 1 hour.

  • Induce mitochondrial dysfunction by adding pre-aggregated Aβ oligomers to the cells and incubate for 24 hours.

  • Remove the culture medium and wash the cells with warm PBS.

  • Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity of JC-1 monomers (green, emission ~529 nm) and J-aggregates (red, emission ~590 nm) using a fluorescence plate reader or flow cytometer.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Signaling Pathway

G AB Amyloid-β (Aβ) Oligomers mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening AB->mPTP MMP Loss of Mitochondrial Membrane Potential (ΔΨm) mPTP->MMP CytC Cytochrome c Release MMP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Neuronal Apoptosis Caspases->Apoptosis NPT This compound Derivatives NPT->mPTP Inhibition

Caption: Aβ-induced neurotoxicity pathway and the inhibitory action of this compound derivatives.

Tuberculostatic Applications

This compound derivatives have demonstrated in vitro activity against Mycobacterium tuberculosis, making them potential candidates for the development of new anti-tuberculosis drugs.

Quantitative Data: Tuberculostatic Activity
Compound TypeMIC Range (μg/mL)Reference
N-pyrazinylthioureas8 - >1000
N-pyrazinyl-N'-(p-chlorophenyl)thioureas8 - >1000
N-pyrazinyl-N'-(2,6-dichlorophenyl)thioureas8 - >1000
Experimental Protocols

Protocol 3: Synthesis of N-Pyrazinyl-N'-benzoylthioureas

This protocol outlines the synthesis of N-pyrazinyl-N'-benzoylthioureas, which can be further hydrolyzed to yield N-pyrazinylthioureas.

Materials:

  • Substituted 2-aminopyrazine

  • Benzoyl isothiocyanate

  • Acetone

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Dissolve the substituted 2-aminopyrazine (1 equivalent) in acetone.

  • Add benzoyl isothiocyanate (1.1 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Filter the precipitate, wash with cold acetone, and dry to obtain the N-pyrazinyl-N'-benzoylthiourea derivative.

  • For hydrolysis to this compound, suspend the benzoyl derivative in an aqueous solution of hydrochloric acid and heat.

  • After cooling, neutralize the solution with sodium hydroxide to precipitate the this compound.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol describes the broth microdilution method for determining the tuberculostatic activity of this compound derivatives.[3][4]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • This compound derivatives (stock solutions in DMSO)

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivatives in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 0.5.

  • Dilute the bacterial suspension and add to each well of the microtiter plate, including a drug-free control well.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating inhibition of bacterial growth).

Antimicrobial Applications

Thiourea derivatives, including those with a pyrazinyl moiety, have been reported to possess broad-spectrum antimicrobial activity against various bacteria and fungi. The mechanism of action is thought to involve the disruption of cellular processes and integrity.

Quantitative Data: Antimicrobial Activity
Compound TypeOrganismMIC Range (μg/mL)Reference
Pyrazoline DerivativesS. aureus64[5]
Pyrazoline DerivativesE. faecalis32[5]
Pyrazoline DerivativesC. albicans64[5]
Pyrazole DerivativesE. coli0.25[6]
Pyrazole DerivativesS. epidermidis0.25[6]
Pyrazole DerivativesA. niger1[6]
Experimental Protocols

Protocol 5: General Synthesis of Antimicrobial Thiourea Derivatives

This is a general protocol for synthesizing thiourea derivatives for antimicrobial screening.

Materials:

  • A primary amine (e.g., aminopyrazine)

  • An isothiocyanate

  • A suitable solvent (e.g., ethanol, acetonitrile)

Procedure:

  • Dissolve the primary amine (1 equivalent) in the chosen solvent.

  • Add the isothiocyanate (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.

  • Upon completion, cool the mixture to induce crystallization or remove the solvent under reduced pressure.

  • Collect the solid product by filtration and wash with a cold solvent.

  • Recrystallize the product from a suitable solvent to obtain the pure thiourea derivative.

  • Characterize the compound using spectroscopic methods.

Protocol 6: Broth Microdilution Assay for General Antimicrobial Susceptibility

This protocol is for determining the MIC of the synthesized compounds against a panel of bacteria and fungi.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth medium in 96-well plates.

  • Prepare standardized inoculums of the microbial strains.

  • Add the microbial suspension to each well.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Logical Relationship Diagram

G Thiourea Thiourea Derivative (e.g., this compound) Target Bacterial/Fungal Cellular Targets Thiourea->Target Disruption Disruption of Essential Cellular Processes Target->Disruption Inhibition Inhibition of Growth (Bacteriostatic/Fungistatic) or Cell Death (Bactericidal/Fungicidal) Disruption->Inhibition

Caption: General mechanism of antimicrobial action for thiourea derivatives.

Anticancer Applications

While direct studies on this compound for anticancer activity are limited, the related pyrazole and pyrazoline scaffolds are well-established pharmacophores in oncology. These compounds often exert their anticancer effects by inhibiting key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) or by disrupting microtubule dynamics through tubulin polymerization inhibition.

Quantitative Data: Anticancer Activity of Related Compounds
Compound TypeCell LineIC50 (µM)Reference
N-phenyl pyrazoline 5Hs578T3.95[7]
N-phenyl pyrazoline 5MDA MB 23121.55[7]
Pyrazoline AT47D26.51 µg/ml[3]
Pyrazoline AHeLa31.19 µg/ml[3]
Pyrazoline AMCF740.47 µg/ml[3]
Experimental Protocols

Protocol 7: Synthesis of Pyrazoline Derivatives for Anticancer Screening

This protocol describes the synthesis of pyrazoline derivatives, which share structural similarities with this compound and have shown anticancer activity.

Materials:

  • Substituted chalcone

  • Hydrazine hydrate or a substituted hydrazine

  • Glacial acetic acid or ethanol

Procedure:

  • Reflux a mixture of the appropriate chalcone (1 equivalent) and hydrazine hydrate (1.2 equivalents) in glacial acetic acid or ethanol for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazoline derivative.

  • Confirm the structure using spectroscopic techniques.

Protocol 8: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathways

G cluster_0 EGFR Inhibition Pathway EGFRi This compound Derivative (Hypothesized) EGFR EGFR EGFRi->EGFR Inhibition PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Hypothesized EGFR inhibition pathway for anticancer this compound derivatives.

G cluster_1 Tubulin Polymerization Inhibition Tubulini This compound Derivative (Hypothesized) Tubulin Tubulin Dimers Tubulini->Tubulin Binding Polymerization Microtubule Polymerization Tubulini->Polymerization Inhibition Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Disruption Arrest Cell Cycle Arrest (G2/M Phase) Spindle->Arrest Apoptosis_Tubulin Apoptosis Arrest->Apoptosis_Tubulin

References

N-Pyrazinylthiourea Derivatives as Potent Corrosion Inhibitors for Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Pyrazinylthiourea derivatives as corrosion inhibitors for steel, particularly in acidic environments. The information compiled is based on established research in the field of corrosion science, focusing on heterocyclic organic compounds.

Introduction

This compound derivatives are organic compounds containing nitrogen, sulfur, and a pyrazine ring system. These structural features, particularly the presence of heteroatoms with lone pairs of electrons and π-electrons in the pyrazine ring, make them effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective film that isolates the steel from the corrosive medium. This adsorption can occur through physical (electrostatic) or chemical (covalent bonding) interactions. The protective layer impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus mitigating the overall corrosion process.

Quantitative Data on Corrosion Inhibition

The following tables summarize the corrosion inhibition performance of various thiourea and pyrazole derivatives on steel in acidic media, providing a comparative overview of their efficacy.

Table 1: Corrosion Inhibition Efficiency of Thiourea and Pyrazole Derivatives (Weight Loss Method)

InhibitorSteel TypeCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
1-phenyl-2-thiourea (PTU)Mild Steel1.0 M HCl5 x 10⁻³ M6098.96[1]
1,3-diisopropyl-2-thiourea (ITU)Mild Steel1.0 M HCl5 x 10⁻³ M6092.65[1]
Phenylthiourea (PTU)Mild Steel20% Formic Acid300 ppm30~95[2]
Ditolylthiourea (DTTU)Mild Steel20% Formic Acid300 ppm30~98[2]

Table 2: Potentiodynamic Polarization Data for Thiourea and Pyrazole Derivatives on Steel

InhibitorSteel TypeCorrosive MediumConcentrationCorrosion Current Density (i_corr, µA/cm²)Inhibition Efficiency (%)Reference
ThioureaCarbon Steel10% HCl1000 mg/LNot Specified>90[3]
1-phenyl-2-thiourea (PTU)Mild Steel1.0 M HCl5 x 10⁻³ M1.398.96[1]
1,3-diisopropyl-2-thiourea (ITU)Mild Steel1.0 M HCl5 x 10⁻³ M8.892.65[1]
ThioureaMild Steel1M HCl1mM10.298.9[4]
Dimethylthiourea (DMTU)Mild Steel1M HCl1mM5.699.4[4]

Experimental Protocols

Synthesis of N-(pyrazin-2-yl)-N'-phenylthiourea

This protocol describes a plausible method for the synthesis of a representative this compound derivative.

Materials:

  • 2-Aminopyrazine

  • Phenyl isothiocyanate

  • Anhydrous Toluene

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-aminopyrazine (1 equivalent) in anhydrous toluene.

  • To this solution, add phenyl isothiocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

  • After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • A solid precipitate of N-(pyrazin-2-yl)-N'-phenylthiourea should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-(pyrazin-2-yl)-N'-phenylthiourea.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Corrosion Inhibition Studies

This gravimetric method provides a straightforward determination of the corrosion rate and inhibitor efficiency.

Materials:

  • Steel coupons (e.g., mild steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • This compound derivative (inhibitor)

  • Analytical balance (accurate to 0.1 mg)

  • Beakers

  • Water bath or thermostat

  • Abrasive paper (e.g., silicon carbide paper of different grades)

  • Acetone

  • Distilled water

Procedure:

  • Mechanically polish the steel coupons using successively finer grades of abrasive paper until a mirror-like surface is obtained.

  • Degrease the polished coupons with acetone, wash with distilled water, and dry thoroughly.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Prepare the corrosive solutions: a blank solution (e.g., 1 M HCl) and test solutions containing different concentrations of the this compound derivative in the corrosive medium.

  • Immerse one coupon in each of the prepared solutions in separate beakers. Ensure the coupons are fully submerged.

  • Maintain the beakers at a constant temperature (e.g., 25 °C) in a water bath for a specified immersion period (e.g., 24 hours).

  • After the immersion period, carefully remove the coupons from the solutions.

  • Gently clean the coupons with a soft brush to remove any corrosion products, wash with distilled water, rinse with acetone, and dry.

  • Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR (mm/y) = (87.6 × ΔW) / (A × t × ρ) where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of steel in g/cm³.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type (anodic, cathodic, or mixed).

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (steel sample with a defined surface area)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., Platinum wire or graphite rod)

  • Corrosive solutions (blank and with inhibitor)

Procedure:

  • Prepare the working electrode by embedding a steel sample in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode as described in the weight loss protocol.

  • Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a certain period (e.g., 30-60 minutes) until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Plot the data as a Tafel plot (log |current density| vs. potential).

  • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.

EIS is a non-destructive technique that provides information about the resistance of the protective film and the charge transfer processes at the metal/solution interface.

Materials:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Corrosive solutions (blank and with inhibitor)

Procedure:

  • Set up the three-electrode cell as described for potentiodynamic polarization.

  • Allow the system to stabilize at the OCP.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system at each frequency.

  • Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model. The simplest model for a corrosion process is the Randles circuit, which includes the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl).

  • The value of R_ct is inversely proportional to the corrosion rate. A higher R_ct value in the presence of the inhibitor indicates better corrosion protection.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor and R_ct_blank is the charge transfer resistance in the absence of the inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow for evaluating the corrosion inhibition properties of this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_corrosion_eval Corrosion Inhibition Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion start Start synth Synthesize this compound Derivative start->synth purify Purify by Recrystallization synth->purify charac Characterize (FT-IR, NMR, MS) purify->charac prep_coupon Prepare Steel Coupons charac->prep_coupon weight_loss Weight Loss Measurement prep_coupon->weight_loss electrochem_setup Electrochemical Cell Setup prep_coupon->electrochem_setup calc_ie_wl Calculate IE% (Weight Loss) weight_loss->calc_ie_wl pdp Potentiodynamic Polarization electrochem_setup->pdp eis Electrochemical Impedance Spectroscopy electrochem_setup->eis calc_ie_pdp Calculate IE% (PDP) pdp->calc_ie_pdp calc_ie_eis Calculate IE% (EIS) eis->calc_ie_eis adsorption Determine Adsorption Isotherm calc_ie_wl->adsorption mechanism Elucidate Inhibition Mechanism adsorption->mechanism report Report Findings mechanism->report

Caption: Experimental workflow for synthesis and corrosion inhibition evaluation.

Corrosion_Inhibition_Mechanism cluster_adsorption Adsorption Process cluster_inhibition Inhibition of Corrosion Reactions inhibitor This compound Derivative in Solution adsorption Adsorption onto Steel Surface inhibitor->adsorption steel Steel Surface (Fe) steel->adsorption film Formation of Protective Film adsorption->film anodic Blocks Anodic Reaction (Fe -> Fe²⁺ + 2e⁻) film->anodic cathodic Blocks Cathodic Reaction (2H⁺ + 2e⁻ -> H₂) film->cathodic corrosion Corrosion Mitigated anodic->corrosion cathodic->corrosion

Caption: Mechanism of corrosion inhibition by this compound derivatives.

References

Application Notes and Protocols for the Synthesis of N-Pyrazinylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(pyrazin-2-yl)thiourea, a key scaffold for the development of various N-Pyrazinylthiourea derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Introduction

This compound derivatives constitute a class of heterocyclic compounds that are explored for a variety of pharmaceutical applications. The pyrazine ring is a common motif in bioactive molecules, and the thiourea functional group is known to be a versatile pharmacophore. The synthesis protocol outlined below describes a reliable two-step method to produce the core compound, 1-(pyrazin-2-yl)thiourea, which can serve as a precursor for further derivatization.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized compounds involved in this protocol.[1]

Compound NameMolecular FormulaYield (%)Melting Point (°C)Appearance
N-[(pyrazin-2-ylamino)thiocarbonyl]benzamideC₁₂H₁₀N₄OS76Not specifiedSolid
1-(pyrazin-2-yl)thioureaC₅H₆N₄S80128Light yellow to brown Solid

Physicochemical Properties of 1-(pyrazin-2-yl)thiourea: [1]

  • Boiling Point (Predicted): 311.6 ± 45.0 °C

  • Density (Predicted): 1.482 ± 0.06 g/cm³

  • pKa (Predicted): 11.25 ± 0.70

¹H NMR Characterization of 1-(pyrazin-2-yl)thiourea: [1]

  • Solvent: DMSO-d₆

  • Frequency: 300 MHz

  • Shifts (δ): 8.24 (br s, 2H), 8.54 (s, 1H), 9.10 (m, 1H), 9.95 (m, 1H), 10.66 (br s, 1H)

Experimental Protocols

This section details the step-by-step methodology for the synthesis of 1-(pyrazin-2-yl)thiourea.[1]

Materials and Reagents:

  • Ammonium thiocyanate (NH₄SCN)

  • Anhydrous acetone

  • Benzoyl chloride (C₇H₅ClO)

  • 2-Aminopyrazine (C₄H₅N₃)

  • 10% Sodium hydroxide (NaOH) solution

  • 2 M Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Nitrogen gas (N₂)

  • Standard laboratory glassware and filtration apparatus

  • Magnetic stirrer and heating mantle

Part 1: Synthesis of N-[(pyrazin-2-ylamino)thiocarbonyl]benzamide (Intermediate)

  • Reaction Setup: Dissolve ammonium thiocyanate (17.8 g, 0.234 mol) in anhydrous acetone (200 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (30 g, 0.213 mol) dropwise over 15 minutes, ensuring the reaction temperature is maintained at 0°C.

  • Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.

  • Filtration: Filter the mixture to remove any precipitated solids.

  • Addition of 2-Aminopyrazine: To the filtrate, add 2-aminopyrazine (16.2 g, 0.17 mol).

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Work-up:

    • Remove the solvent by distillation under reduced pressure.

    • Dilute the residue with water to precipitate a solid.

    • Collect the solid by filtration and dry it to obtain N-[(pyrazin-2-ylamino)thiocarbonyl]benzamide.

    • Yield: 33 g (76%).

Part 2: Synthesis of 1-(pyrazin-2-yl)thiourea (Final Product)

  • Hydrolysis: Dissolve the intermediate, N-[(pyrazin-2-ylamino)thiocarbonyl]benzamide (25 g, 0.096 mol), in 10% NaOH solution (200 mL).

  • Heating: Heat the solution to 80°C and stir for 20 minutes.

  • Cooling and Concentration: Cool the reaction mixture and remove the solvent under reduced pressure.

  • Acidification and Basification:

    • Acidify the residue to a pH of 1 using 2 M HCl.

    • Subsequently, make the solution alkaline with ammonium hydroxide, which will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by filtration and dry it by suction to yield 1-(pyrazin-2-yl)thiourea.

    • Yield: 12 g (80%).

Visualizations

Diagram 1: Synthesis Workflow

The following diagram illustrates the two-step synthesis protocol for 1-(pyrazin-2-yl)thiourea.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis AmmoniumThiocyanate Ammonium Thiocyanate Intermediate_Formation Formation of Benzoyl Isothiocyanate AmmoniumThiocyanate->Intermediate_Formation BenzoylChloride Benzoyl Chloride BenzoylChloride->Intermediate_Formation Acetone Anhydrous Acetone (Solvent) Acetone->Intermediate_Formation Intermediate_Product N-[(pyrazin-2-ylamino)thiocarbonyl]benzamide Intermediate_Formation->Intermediate_Product Aminopyrazine 2-Aminopyrazine Aminopyrazine->Intermediate_Product Final_Product 1-(pyrazin-2-yl)thiourea Intermediate_Product->Final_Product Hydrolysis & Work-up NaOH 10% NaOH (Hydrolysis) NaOH->Final_Product HCl_NH4OH HCl then NH4OH (Work-up) HCl_NH4OH->Final_Product

Caption: Workflow for the synthesis of 1-(pyrazin-2-yl)thiourea.

References

Application Notes and Protocols for N-Pyrazinylthiourea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of N-Pyrazinylthiourea as a versatile ligand. The information is intended to guide researchers in the design and execution of experiments involving this compound and its metal complexes, with a focus on its potential in drug development.

Introduction to this compound

This compound is a heterocyclic compound that incorporates a pyrazine ring and a thiourea functional group. This unique combination of a nitrogen-rich aromatic system and the sulfur and nitrogen donor atoms of the thiourea moiety makes it an excellent chelating ligand for a variety of metal ions. The resulting coordination complexes have shown promise in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial and anticancer properties. The pyrazine moiety itself is a key component of the anti-tuberculosis drug pyrazinamide, suggesting that its incorporation into coordination complexes could lead to novel therapeutic agents.

Coordination Chemistry and Structural Data

This compound can act as a bidentate or bridging ligand, coordinating to metal centers through the pyrazine nitrogen atom and the sulfur atom of the thiourea group. The specific coordination mode can be influenced by the metal ion, the reaction conditions, and the presence of other ligands.

ParameterMetal IonBond Length (Å) / Angle (°)Reference Compound Type
M-S (Thiourea)Cu(I)2.2 - 2.4Copper(I) thiourea complex
M-N (Pyrazine)Cu(II)2.0 - 2.1Copper(II) pyrazine complex
M-S (Thiourea)Ni(II)2.1 - 2.3Nickel(II) thiourea complex
M-N (Pyrazine)Ni(II)2.0 - 2.2Nickel(II) pyrazine complex
M-S (Thiourea)Co(II)2.2 - 2.4Cobalt(II) thiourea complex
M-N (Pyrazine)Co(II)2.1 - 2.3Cobalt(II) pyrazine complex
S-M-N AngleVarious85 - 95Bidentate thiourea-type ligand

Note: The data presented in this table are generalized from various sources on related compounds and should be considered as indicative values. Precise structural parameters can only be determined through single-crystal X-ray diffraction analysis of the specific this compound complex.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and its metal complexes.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-aminopyrazine.

Materials:

  • 2-aminopyrazine

  • Benzoyl isothiocyanate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Acetone

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Formation of N-Pyrazinyl-N'-benzoylthiourea:

    • Dissolve 2-aminopyrazine (1 equivalent) in warm acetone.

    • Add benzoyl isothiocyanate (1 equivalent) dropwise to the solution while stirring.

    • Continue stirring the reaction mixture at room temperature for 2-3 hours.

    • The product, N-pyrazinyl-N'-benzoylthiourea, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum.

  • Hydrolysis to this compound:

    • Suspend the N-pyrazinyl-N'-benzoylthiourea in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully neutralize with hydrochloric acid until the pH is approximately 7.

    • The crude this compound will precipitate.

    • Collect the solid by filtration, wash thoroughly with distilled water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Hydrolysis cluster_characterization Characterization 2-aminopyrazine 2-aminopyrazine Reaction1 Reaction in Acetone 2-aminopyrazine->Reaction1 Benzoyl_isothiocyanate Benzoyl_isothiocyanate Benzoyl_isothiocyanate->Reaction1 N-Pyrazinyl-N-benzoylthiourea N-Pyrazinyl-N-benzoylthiourea Reaction1->N-Pyrazinyl-N-benzoylthiourea Reaction2 Reflux N-Pyrazinyl-N-benzoylthiourea->Reaction2 NaOH_solution NaOH_solution NaOH_solution->Reaction2 Neutralization Neutralization (HCl) Reaction2->Neutralization N-Pyrazinylthiourea_crude Crude Product Neutralization->N-Pyrazinylthiourea_crude Recrystallization Recrystallization N-Pyrazinylthiourea_crude->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound NMR NMR (1H, 13C) Pure_this compound->NMR FT-IR FT-IR Pure_this compound->FT-IR EA Elemental Analysis Pure_this compound->EA

Fig. 1: Workflow for the synthesis of this compound.
Protocol 2: General Synthesis of Metal(II) Complexes with this compound

This protocol outlines a general procedure for the synthesis of metal(II) complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II)) with this compound.

Materials:

  • This compound (ligand)

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, ZnCl₂)

  • Methanol or Ethanol

  • Distilled water

Procedure:

  • Ligand Solution Preparation:

    • Dissolve this compound (2 equivalents) in a minimal amount of hot methanol or ethanol.

  • Metal Salt Solution Preparation:

    • In a separate flask, dissolve the metal(II) salt (1 equivalent) in methanol or ethanol.

  • Complexation Reaction:

    • Slowly add the metal salt solution dropwise to the ligand solution with constant stirring.

    • A change in color and/or the formation of a precipitate should be observed, indicating complex formation.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure complete reaction.

  • Isolation and Purification:

    • If a precipitate has formed, cool the mixture and collect the solid complex by filtration.

    • If no precipitate forms, slowly evaporate the solvent until the complex crystallizes out.

    • Wash the collected complex with a small amount of cold solvent (methanol or ethanol) and then with diethyl ether.

    • Dry the complex in a desiccator over anhydrous CaCl₂.

  • Characterization:

    • Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. For definitive structural elucidation, single-crystal X-ray diffraction is recommended if suitable crystals can be obtained.

Complex_Synthesis_Workflow Ligand_Sol This compound in hot alcohol Mixing Mix and Stir/Reflux Ligand_Sol->Mixing Metal_Salt_Sol Metal(II) Salt in alcohol Metal_Salt_Sol->Mixing Precipitate_Formation Precipitate/Crystals Form Mixing->Precipitate_Formation Filtration Filter and Wash Precipitate_Formation->Filtration Drying Dry in Desiccator Filtration->Drying Final_Complex Metal-N-Pyrazinylthiourea Complex Drying->Final_Complex Characterization Characterize (FT-IR, UV-Vis, etc.) Final_Complex->Characterization

Fig. 2: General workflow for metal complex synthesis.

Potential Biological Applications and Signaling Pathways

This compound complexes are of significant interest for their potential as therapeutic agents. The biological activity is often attributed to the synergistic effect of the metal ion and the ligand.

Antimicrobial Activity

Drawing parallels with the known antitubercular drug pyrazinamide, this compound and its metal complexes may exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis. The proposed mechanism involves the inhibition of essential enzymes in the pathogen.

Proposed Antimicrobial Signaling Pathway: The pyrazine moiety can be crucial for the uptake of the compound by the bacterial cell. Once inside, the complex may release the active ligand or the metal ion, or the entire complex may act on the target. A plausible mechanism, adapted from the action of pyrazinamide, is the inhibition of fatty acid synthase I (FAS-I), an enzyme critical for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Antimicrobial_Pathway cluster_cell Bacterial Cell Complex This compound Metal Complex Uptake Cellular Uptake Complex->Uptake Activation Intracellular Activation/ Release of Active Species Uptake->Activation FAS-I Fatty Acid Synthase I (FAS-I) Activation->FAS-I Inhibition Mycolic_Acid Mycolic Acid Synthesis FAS-I->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death

Fig. 3: Proposed antimicrobial mechanism of action.
Anticancer Activity

Many metal complexes, including those with thiourea-based ligands, have demonstrated potent anticancer activity. A common mechanism involves the induction of oxidative stress and subsequent apoptosis (programmed cell death) in cancer cells.

Proposed Anticancer Signaling Pathway: this compound metal complexes may induce the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can lead to mitochondrial dysfunction, which in turn triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.

Anticancer_Pathway cluster_cancer_cell Cancer Cell Complex This compound Metal Complex ROS Increased Reactive Oxygen Species (ROS) Complex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Fig. 4: Proposed ROS-mediated apoptosis pathway.

Conclusion

This compound presents a promising scaffold for the development of novel coordination compounds with significant biological activities. The synthetic routes are accessible, and the ligand's versatile coordination behavior allows for the preparation of a wide range of metal complexes. Further research, particularly focused on obtaining detailed structural information and elucidating the precise mechanisms of biological action, will be crucial in realizing the full potential of this compound-based compounds in the field of drug development. These application notes provide a foundational framework to guide such future investigations.

Application Notes and Protocols for the Quantification of N-Pyrazinylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrazinylthiourea and its derivatives are a class of compounds with significant interest in pharmaceutical research due to their potential therapeutic activities. Accurate and precise quantification of these molecules in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples, is crucial for drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV) Method

Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of this compound. The method's simplicity and reliability make it suitable for routine quality control analysis.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Eclipse XDB C18, 250 mm × 4.6 mm, 5 µm) is a suitable starting point.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.1% trifluoroacetic acid in water (e.g., 80:20 v/v) can be effective.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 ± 2°C.[2]

  • Injection Volume: 5.0 µL.[2]

  • Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan (a hypothetical value of 206 nm is used here for demonstration).[2]

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 200 µg/mL.

  • Sample Solution (for drug substance): Accurately weigh about 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and then dilute with the mobile phase to a final concentration within the calibration range.

  • Sample Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter and dilute the filtrate with the mobile phase to a final concentration within the calibration range.

1.3. Method Validation Parameters (Hypothetical Data):

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

ParameterResult
Linearity (Range) 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0 - 102.0%
Specificity No interference from excipients

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C D Filter (if necessary) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Chromatogram G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the quantification of this compound in complex matrices such as biological fluids (plasma, urine), a highly sensitive and selective LC-MS/MS method is recommended.

Experimental Protocol

2.1. Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).[3]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A gradient program should be optimized to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 5 µL.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • MRM Transitions: The precursor and product ion transitions for this compound and an internal standard (IS) must be determined by infusion.

2.2. Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the LC-MS/MS system.

2.3. Method Validation Parameters (Hypothetical Data):

ParameterResult
Linearity (Range) 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery) 85.0 - 115.0%
Matrix Effect Within acceptable limits

Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Plasma Sample + IS B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Evaporation C->D E Reconstitution D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H MS/MS Detection (MRM) G->H I Peak Integration H->I J Quantification I->J

Caption: LC-MS/MS analysis workflow for this compound in plasma.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simple and cost-effective method for the quantification of this compound in bulk drug and simple formulations.[5] This method is based on the measurement of absorbance of the sample at its wavelength of maximum absorbance (λmax).[5]

Experimental Protocol

3.1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with 1 cm matched quartz cells.

3.2. Standard and Sample Preparation:

  • Solvent Selection: A suitable solvent in which this compound is freely soluble and stable should be selected (e.g., Methanol, 0.1 N HCl).[6]

  • Determination of λmax: Prepare a dilute solution of this compound in the selected solvent and scan it in the UV region (200-400 nm) to determine the wavelength of maximum absorbance (λmax).[6]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in the selected solvent in a 100 mL volumetric flask.

  • Calibration Curve: From the stock solution, prepare a series of dilutions to obtain concentrations in a suitable range (e.g., 2-20 µg/mL). Measure the absorbance of each solution at the λmax against a solvent blank. Plot a graph of absorbance versus concentration.

  • Sample Solution: Prepare a solution of the sample in the same solvent with a concentration falling within the range of the calibration curve. Measure its absorbance at the λmax.

3.3. Quantification:

The concentration of this compound in the sample solution can be determined from the calibration curve.

3.4. Method Validation Parameters (Hypothetical Data):

ParameterResult
λmax (To be determined)
Linearity (Range) 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Molar Absorptivity (To be determined)
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0 - 102.0%

Logical Relationship Diagram

UVVis_Logic A This compound Solution B UV-Vis Spectrophotometer A->B C Measure Absorbance at λmax B->C D Calibration Curve (Absorbance vs. Concentration) C->D for standards E Determine Concentration of Unknown C->E for sample D->E

Caption: Logical flow for quantification by UV-Vis spectrophotometry.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. The HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method is ideal for bioanalytical applications requiring high sensitivity and selectivity. UV-Vis spectrophotometry provides a simple and economical alternative for the analysis of bulk drug and simple formulations. It is imperative that any method chosen be properly validated to ensure the reliability of the results.

References

N-Pyrazinylthiourea: Application Notes & Protocols for Agricultural Fungicide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pyrazinylthiourea is a heterocyclic compound incorporating both a pyrazine and a thiourea moiety. While direct and extensive research on this compound as a commercial agricultural fungicide is not publicly available, the structural motifs present in the molecule are featured in numerous compounds with established biological activities. Pyrazine and thiourea derivatives have independently demonstrated significant antifungal properties against a range of plant pathogens, making this compound a compound of interest for screening and development as a potential agricultural fungicide.[1][2]

This document provides a detailed overview of the potential applications of this compound, drawing on data from related pyrazine and thiourea derivatives. It also outlines comprehensive experimental protocols for the synthesis, in vitro screening, and in vivo evaluation of this compound against key agricultural fungal pathogens.

Potential Applications and Target Pathogens

Based on the known antifungal activities of related pyrazine and thiourea compounds, this compound could be investigated for the control of a variety of fungal plant diseases. Thiourea derivatives have shown efficacy in protecting crops from a range of diseases by inhibiting the growth and reproduction of pathogens.[1] Similarly, various pyrazine derivatives have exhibited antifungal effects.[3][4]

Potential target pathogens for screening this compound could include, but are not limited to:

  • Soil-borne pathogens: Rhizoctonia solani, Fusarium oxysporum, Sclerotinia sclerotiorum[3][5]

  • Foliar pathogens: Botrytis cinerea, Alternaria sp., Pyricularia oryzae[5][6]

  • Oomycetes: Phytophthora sp., Pythium sp.[3][7]

Data from Related Compounds

To provide a reference for the potential efficacy of this compound, the following table summarizes the antifungal activity of various pyrazine and thiourea derivatives against selected plant pathogens.

Compound ClassDerivative ExampleTarget PathogenEfficacy (EC50/Inhibition)Reference
Pyrazine EstersPyrazin-2-ylmethyl benzoateRhizoctonia solaniEC50: 0.0209 mg/mL[3]
Pyrazine Esters(5-methylpyrazin-2-yl) methyl benzoateRhizoctonia solaniEC50: 0.0218 mg/mL[3]
Pyrazine Esters1-(pyrazin-2-yl) ethyl benzoateRhizoctonia solaniEC50: 0.0191 mg/mL[3]
Pyrazine Esters1-(pyrazin-2-yl) ethyl benzoatePythophthora nicotianaeEC50: 0.1870 mg/mL[3]
Chalcone-ThioureaDerivative K2Phytophthora capsiciEC50: 5.96 µg/mL[8]
Pyrazole-ThioureaCompound 26Botrytis cinereaEC50: 2.432 µg/mL[9]
Pyrazole-ThioureaCompound 26Rhizoctonia solaniEC50: 2.182 µg/mL[9]

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of this compound as a potential agricultural fungicide.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound based on the reaction of an aminopyrazine with a thiocyanate source.

Materials:

  • 2-Aminopyrazine

  • Benzoyl isothiocyanate or Ammonium thiocyanate and Benzoyl chloride

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Melting point apparatus

Procedure:

  • Formation of the Isothiocyanate (if starting from thiocyanate salt):

    • Dissolve ammonium thiocyanate in anhydrous acetone.

    • Cool the solution to 0°C.

    • Slowly add benzoyl chloride to the solution while stirring.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form benzoyl isothiocyanate in situ.

  • Reaction with 2-Aminopyrazine:

    • Dissolve 2-aminopyrazine in anhydrous acetone.

    • Add the prepared benzoyl isothiocyanate solution (or commercial benzoyl isothiocyanate) dropwise to the 2-aminopyrazine solution at room temperature.

    • Stir the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • Hydrolysis to this compound:

    • To the reaction mixture, add a solution of sodium hydroxide to hydrolyze the benzoyl group.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.

  • Purification:

    • Filter the crude product and wash with cold water.

    • Recrystallize the solid from a suitable solvent such as ethanol to obtain pure this compound.

    • Dry the purified product under vacuum.

    • Characterize the final product by determining its melting point and using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, MS).

G cluster_synthesis Synthesis Workflow start Start isothiocyanate Isothiocyanate Formation start->isothiocyanate reaction Reaction with 2-Aminopyrazine isothiocyanate->reaction hydrolysis Hydrolysis reaction->hydrolysis purification Purification hydrolysis->purification end This compound purification->end

Synthesis workflow for this compound.
Protocol 2: In Vitro Antifungal Activity Screening

This protocol outlines the mycelial growth inhibition assay to determine the in vitro antifungal activity of this compound.

Materials:

  • This compound

  • Target fungal pathogens (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

  • Laminar flow hood

  • Commercial fungicide (positive control, e.g., Carbendazim)

Procedure:

  • Preparation of Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Preparation of Amended Media:

    • Autoclave the PDA medium and cool it to 45-50°C.

    • Under a laminar flow hood, add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate with DMSO only and a positive control plate with the commercial fungicide.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug at the center of each PDA plate (control and treated).

  • Incubation and Data Collection:

    • Incubate the plates at 25 ± 2°C until the mycelial growth in the control plate reaches the edge of the dish.

    • Measure the radial growth of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where:

        • dc = average diameter of the fungal colony in the control plate

        • dt = average diameter of the fungal colony in the treated plate

  • Determination of EC50:

    • Test a range of concentrations to determine the half-maximal effective concentration (EC50) value by plotting the percentage inhibition against the log of the compound concentration.

G cluster_invitro In Vitro Screening Workflow start Start prep_stock Prepare Stock Solution start->prep_stock prep_media Prepare Amended Media prep_stock->prep_media inoculation Inoculation prep_media->inoculation incubation Incubation & Data Collection inoculation->incubation calc_inhibition Calculate % Inhibition incubation->calc_inhibition calc_ec50 Determine EC50 calc_inhibition->calc_ec50 end End calc_ec50->end

In vitro antifungal screening workflow.
Protocol 3: In Vivo Evaluation on a Model Plant System

This protocol provides a general method for evaluating the efficacy of this compound in controlling a fungal disease on a model plant.

Materials:

  • This compound

  • Host plant seedlings (e.g., tomato, cucumber)

  • Fungal pathogen spore suspension or mycelial slurry

  • Wetting agent (e.g., Tween 20)

  • Hand sprayer

  • Growth chamber or greenhouse with controlled environment

  • Commercial fungicide (positive control)

Procedure:

  • Plant Preparation:

    • Grow healthy seedlings of the host plant to a suitable stage (e.g., 3-4 true leaves).

  • Preparation of Treatment Solutions:

    • Prepare aqueous solutions of this compound at different concentrations (e.g., 50, 100, 200 ppm) with a small amount of a wetting agent. Prepare a control solution with only water and the wetting agent, and a positive control with the commercial fungicide.

  • Fungicide Application:

    • Divide the plants into treatment groups (including control and positive control), with several replicates for each group.

    • Spray the plants with the respective treatment solutions until runoff, ensuring complete coverage of the foliage.

    • Allow the plants to dry for 24 hours.

  • Inoculation:

    • Prepare a spore suspension or mycelial slurry of the target pathogen at a known concentration.

    • Spray the plants with the pathogen inoculum until the leaves are thoroughly wet.

  • Incubation and Disease Assessment:

    • Place the plants in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) for 24-48 hours to facilitate infection.

    • Transfer the plants to a growth chamber or greenhouse with optimal conditions for disease development.

    • After a specified incubation period (e.g., 7-14 days), assess the disease severity using a rating scale (e.g., 0-5 scale, where 0 = no disease and 5 = severe disease).

  • Data Analysis:

    • Calculate the percent disease control for each treatment using the following formula:

      • Disease Control (%) = [(Severity in control - Severity in treatment) / Severity in control] x 100

    • Statistically analyze the data to determine the significance of the treatments.

G cluster_invivo In Vivo Evaluation Workflow start Start plant_prep Plant Preparation start->plant_prep treatment_prep Prepare Treatment Solutions plant_prep->treatment_prep application Fungicide Application treatment_prep->application inoculation Pathogen Inoculation application->inoculation incubation Incubation & Disease Assessment inoculation->incubation analysis Data Analysis incubation->analysis end End analysis->end

In vivo fungicide evaluation workflow.

Mechanism of Action (Hypothetical)

The precise mechanism of action of this compound as a fungicide is unknown. However, based on the activities of related compounds, several hypotheses can be proposed for further investigation. Thiourea derivatives are known to interfere with various cellular processes in fungi. Potential mechanisms could involve:

  • Inhibition of key enzymes: Thiourea and its derivatives can chelate metal ions essential for enzymatic activity or directly bind to active sites of enzymes crucial for fungal metabolism.

  • Disruption of cell membrane integrity: The compound might interfere with the synthesis of membrane components or directly interact with the lipid bilayer, leading to increased permeability and cell death.[10]

  • Interference with respiratory processes: Some antifungal agents target the mitochondrial respiratory chain, and this could be a potential mode of action for this compound.

Further research, including transcriptomics, proteomics, and targeted enzyme assays, would be necessary to elucidate the specific mechanism of action.

G cluster_moa Potential Mechanisms of Action NPT This compound Enzyme Enzyme Inhibition NPT->Enzyme Membrane Membrane Disruption NPT->Membrane Respiration Respiratory Chain Interference NPT->Respiration Death Fungal Cell Death Enzyme->Death Membrane->Death Respiration->Death

Hypothetical mechanisms of antifungal action.

Conclusion

This compound represents a promising, yet underexplored, candidate for the development of novel agricultural fungicides. The protocols and information provided herein offer a solid foundation for researchers to initiate a systematic investigation into its synthesis, antifungal spectrum, and potential mode of action. The structural novelty of this compound, combining two biologically active moieties, warrants further exploration in the quest for effective and sustainable solutions for crop protection.

References

Application Notes and Protocols for N-Pyrazinylthiourea-Based Heavy Metal Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of N-Pyrazinylthiourea-based sensors for the detection of heavy metal ions. This document is intended for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development who are interested in creating novel sensing technologies for heavy metal quantification.

Introduction

Heavy metal contamination in the environment and its potential impact on human health are significant global concerns. The development of sensitive, selective, and cost-effective sensors for the rapid detection of heavy metal ions is crucial for environmental monitoring, food safety, and clinical diagnostics. This compound and its derivatives have emerged as promising candidates for the development of such sensors due to the presence of nitrogen and sulfur atoms in their structure, which can act as effective binding sites for heavy metal ions. The interaction between the this compound moiety and a metal ion can lead to a measurable change in the optical or electrochemical properties of the molecule, forming the basis for colorimetric or fluorescent sensing.

This document outlines the synthesis of a model this compound compound, the fabrication of a sensor prototype, and the protocols for evaluating its performance in detecting heavy metal ions.

Principle of Detection

The sensing mechanism of this compound-based sensors relies on the coordination chemistry between the thiourea group and heavy metal ions. The lone pairs of electrons on the sulfur and nitrogen atoms of the thiourea moiety can form coordinate bonds with metal ions, leading to the formation of a stable complex. This complexation event alters the electronic structure of the this compound molecule, resulting in a change in its absorption or emission spectrum.

Signaling Pathway:

G Sensor This compound Sensor Complex Sensor-Metal Complex Sensor->Complex Binding Metal Heavy Metal Ion (e.g., Cu²⁺, Hg²⁺) Metal->Complex Signal Optical/Electrochemical Signal Change Complex->Signal Transduction

Figure 1: Signaling pathway of this compound sensor.

Experimental Protocols

Synthesis of 1-(Pyrazin-2-yl)thiourea (Adapted Protocol)

This protocol is adapted from the synthesis of similar heterocyclic thiourea derivatives.

Materials:

  • 2-Aminopyrazine

  • Thiophosgene

  • Ammonium thiocyanate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • Preparation of Pyrazin-2-yl isothiocyanate:

    • Dissolve 2-aminopyrazine (1 mmol) in a mixture of dichloromethane (20 mL) and deionized water (20 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add thiophosgene (1.1 mmol) to the stirred solution.

    • Add a saturated solution of sodium bicarbonate to maintain a slightly alkaline pH.

    • Continue stirring at 0-5 °C for 2-3 hours.

    • Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude pyrazin-2-yl isothiocyanate.

  • Formation of 1-(Pyrazin-2-yl)thiourea:

    • Dissolve the crude pyrazin-2-yl isothiocyanate in ethanol.

    • Add an aqueous solution of ammonium hydroxide (excess) to the ethanolic solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Recrystallize the solid product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 1-(pyrazin-2-yl)thiourea.

Characterization: The synthesized compound should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.

Sensor Fabrication (Colorimetric Test Strip)

Materials:

  • 1-(Pyrazin-2-yl)thiourea

  • Filter paper (e.g., Whatman No. 1)

  • Methanol or another suitable solvent

  • Petri dish

Procedure:

  • Prepare a stock solution of 1-(pyrazin-2-yl)thiourea in methanol (e.g., 1 mg/mL).

  • Cut the filter paper into small strips (e.g., 1 cm x 5 cm).

  • Immerse the filter paper strips in the thiourea solution for 30 minutes.

  • Remove the strips and allow them to air-dry completely in a fume hood.

  • Store the prepared test strips in a desiccator until use.

Heavy Metal Ion Detection Protocol

Materials:

  • This compound-based sensor (solution or test strip)

  • Stock solutions of various heavy metal ions (e.g., Cu²⁺, Hg²⁺, Pb²⁺, Cd²⁺, Ni²⁺, Zn²⁺) of known concentrations.

  • Buffer solutions of different pH values.

  • UV-Vis spectrophotometer.

Procedure:

  • Selectivity Study:

    • To a solution of the this compound sensor, add an equimolar amount of different heavy metal ion solutions.

    • Observe any color change and record the UV-Vis absorption spectra.

    • The metal ion that induces the most significant and distinct colorimetric or spectral change is considered the primary target.

  • Sensitivity Study (Titration):

    • Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the target heavy metal ion.

    • Record the UV-Vis absorption spectra for each solution.

    • Plot the absorbance at the new maximum wavelength against the concentration of the metal ion.

  • Limit of Detection (LOD) Determination:

    • The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve from the sensitivity study.

Experimental Workflow:

G cluster_synthesis Synthesis cluster_fabrication Sensor Fabrication cluster_detection Detection A 2-Aminopyrazine C Pyrazin-2-yl isothiocyanate A->C B Thiophosgene B->C E 1-(Pyrazin-2-yl)thiourea C->E D Ammonium Hydroxide D->E F Dissolve in Solvent E->F G Immerse Filter Paper F->G H Dry G->H I Sensor Test Strip H->I J Add Heavy Metal Solution I->J K Observe Color Change J->K L UV-Vis Analysis J->L M Data Analysis K->M L->M

Figure 2: Experimental workflow for sensor development.

Data Presentation

The performance of this compound-based sensors is expected to be comparable to other heterocyclic thiourea derivatives reported in the literature. The following table summarizes representative data for such sensors.

Table 1: Performance of Representative Thiourea-Based Heavy Metal Sensors

Sensor CompoundTarget IonMethodLimit of Detection (LOD)Linear RangeReference
Anthracene-coupled thioureaCu²⁺ColorimetricNot ReportedNot Reported[1]
Anthracene-coupled thioureaHg²⁺FluorescentNot ReportedNot Reported[1]
Thiazole-based thioureaVariousColorimetric/FluorescentVariesVaries[2]
Ethyl thiourea derivativesHg⁺, Ag⁺Naked-eyeNot ReportedNot Reported[3]
DNA-Ag NanoclustersHg²⁺Fluorescent5 nM-[4]
DNA-Ag NanoclustersCu²⁺Fluorescent10 nM-[4]

Logical Relationships

The development and application of these sensors involve a logical progression from molecular design to practical application.

G cluster_design Molecular Design cluster_development Sensor Development cluster_evaluation Performance Evaluation cluster_application Application Ligand Selection Pyrazinylthiourea Core Synthesis Synthesis Ligand Selection->Synthesis Signaling Moiety Chromophore/Fluorophore (Optional) Signaling Moiety->Synthesis Characterization Characterization Synthesis->Characterization Fabrication Fabrication Characterization->Fabrication Selectivity Selectivity Fabrication->Selectivity Sensitivity Sensitivity Selectivity->Sensitivity LOD LOD Sensitivity->LOD Environmental Monitoring Environmental Monitoring LOD->Environmental Monitoring Food Safety Food Safety LOD->Food Safety Clinical Diagnostics Clinical Diagnostics LOD->Clinical Diagnostics

Figure 3: Logical relationship in sensor development.

Conclusion

This compound-based compounds hold significant promise for the development of effective heavy metal sensors. The protocols outlined in this document provide a foundational framework for the synthesis, fabrication, and evaluation of these sensors. Further research and optimization are necessary to fully characterize the performance of specific this compound derivatives and to develop robust and reliable sensing platforms for real-world applications. The adaptability of the synthesis allows for the incorporation of various functional groups to tune the selectivity and sensitivity for specific heavy metal ions, opening avenues for the creation of a new generation of advanced chemical sensors.

References

Application Note: HPLC Method Development for the Analysis of N-Pyrazinylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Pyrazinylthiourea and its derivatives are heterocyclic compounds of significant interest in pharmaceutical research due to their wide range of biological activities, including potential tuberculostatic effects.[1] Accurate and reliable quantification of these compounds is crucial for drug discovery, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose.[2] This application note provides a detailed protocol for the systematic development of a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

The primary challenge in analyzing thiourea-based compounds is often their polar nature, which can lead to poor retention on traditional nonpolar stationary phases like C18.[3] This protocol addresses this challenge by employing a modern C18 column designed for enhanced retention of polar analytes and a systematic approach to optimizing mobile phase conditions to achieve efficient and reproducible separations.

Experimental Protocols

Materials and Reagents
  • This compound: Reference standard of known purity (>98%).

  • Solvents: HPLC grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Additives: Formic acid (FA), HPLC grade.

  • Sample Diluent: A mixture of Water:Acetonitrile (90:10, v/v) was found to be suitable.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: A C18 column suitable for polar compounds (e.g., Agilent Polaris C18-A, Waters Atlantis T3, or equivalent), with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.

  • Data Acquisition: Chromatography data software for instrument control, data acquisition, and processing.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent. These solutions are used to establish the calibration curve.

HPLC Method Development Protocol

The development process follows a systematic approach, starting with initial scouting runs and progressing to fine-tuning of chromatographic parameters.

Step 1: Analyte Characterization & Wavelength Selection

  • Inject a mid-concentration working standard solution (e.g., 25 µg/mL).

  • Using the PDA detector, acquire the UV spectrum from 200-400 nm.

  • Determine the wavelength of maximum absorbance (λmax) for this compound. The pyrazine ring suggests absorbance will be significant in the 250-280 nm range. For this protocol, a λmax of 265 nm was determined to be optimal for detection.

Step 2: Initial Scouting Gradient The goal of the scouting run is to determine the approximate solvent concentration required to elute the analyte. Reversed-phase chromatography is selected as the primary mode.[4][5]

  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Program: A fast, broad linear gradient from 5% to 95% B over 15 minutes.[6]

Step 3: Method Optimization Based on the results of the scouting run, the method is optimized to achieve a retention time between 3 and 10 minutes, a tailing factor close to 1, and maximum theoretical plates.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution of the main peak from any impurities and reduce the total run time. A shallower gradient around the elution point of the analyte can significantly improve separation.[7]

  • Organic Modifier Selection: While Acetonitrile is a common choice, Methanol can offer different selectivity. If peak shape or resolution is poor, a run with Methanol as the organic modifier should be evaluated.

  • Mobile Phase pH: The addition of 0.1% formic acid helps to control the pH and improve peak shape by ensuring the analyte is in a consistent ionic state.[8]

  • Flow Rate and Temperature: Minor adjustments to flow rate and column temperature can be made to fine-tune retention time and efficiency.

Data Presentation

The following tables summarize the hypothetical data obtained during the method development process, illustrating the path from initial conditions to a final, optimized method.

Table 1: Initial Method Scouting and Optimization Results

Condition IDMobile Phase BGradient Program (Time (min), %B)Retention Time (min)Tailing FactorTheoretical PlatesObservations
SCOUT-01 Acetonitrile(0, 5), (15, 95), (17, 95), (17.1, 5), (20, 5)8.721.64500Analyte is well-retained. Peak tailing is present. Run time is long.
OPT-01 Acetonitrile(0, 10), (10, 40), (12, 40), (12.1, 10), (15, 10)6.451.37200Shallower gradient improves peak shape and efficiency. Tailing is reduced.
OPT-02 Methanol(0, 20), (10, 55), (12, 55), (12.1, 20), (15, 20)7.181.46500Methanol provides slightly different selectivity but less efficiency than ACN.

Table 2: Final Optimized HPLC Method Parameters

Based on the optimization experiments, the following conditions were selected for the final method.

ParameterOptimized Condition
Column C18 (polar-compatible), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (PDA)
Injection Volume 10 µL
Gradient Program Start at 10% B, linear gradient to 40% B in 10 minutes.
Expected Retention Time ~6.5 minutes

Visualizations

Workflow for HPLC Method Development

The development of a robust HPLC method follows a logical progression of steps, from initial planning to final validation.

HPLC_Method_Development_Workflow start Define Analytical Goal (Purity, Assay, etc.) lit_search Literature Search & Compound Characterization start->lit_search method_dev Method Development lit_search->method_dev col_select Column Selection (e.g., Polar-Reversed Phase C18) method_dev->col_select Start mob_phase Mobile Phase Screening (ACN vs MeOH, pH) col_select->mob_phase optimization Parameter Optimization (Gradient, Flow Rate, Temp.) mob_phase->optimization is_optimal System Suitability Met? (Tailing, Plates, RT) optimization->is_optimal is_optimal->optimization No (Fine-tune) validation Method Validation (ICH Q2) is_optimal->validation Yes routine Routine Analysis validation->routine

Caption: Logical workflow for systematic HPLC method development.

Hypothetical Mechanism of Action

This compound has been investigated for its tuberculostatic activity.[1] While the precise mechanism is a subject of ongoing research, a plausible pathway involves the inhibition of a key enzyme essential for the survival of Mycobacterium tuberculosis.

Signaling_Pathway drug This compound enzyme Essential Mycobacterial Enzyme (e.g., InhA) drug->enzyme Inhibition pathway Cell Wall Synthesis (Mycolic Acid Pathway) enzyme->pathway effect Disruption of Cell Wall Integrity pathway->effect outcome Bacterial Cell Death (Tuberculostatic Effect) effect->outcome

Caption: Hypothetical pathway for the tuberculostatic action of this compound.

References

Application Notes and Protocols for In Vitro Bioactivity of N-Pyrazinylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of N-Pyrazinylthiourea, a compound of interest for its potential therapeutic activities. The following protocols are designed to facilitate the screening and characterization of its biological effects, with a focus on its potential antimicrobial and anticancer properties.

Introduction

This compound belongs to a class of compounds that have garnered significant interest in medicinal chemistry. The pyrazine ring is a key feature of pyrazinamide, a frontline antituberculosis drug, while the thiourea moiety is present in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The combination of these two pharmacophores in this compound suggests a potential for multifaceted bioactivity.

This document outlines a stepwise approach to assessing the in vitro bioactivity of this compound, starting from broad screening assays to more specific mechanistic studies.

General Experimental Workflow

A systematic approach is recommended to efficiently evaluate the bioactivity of this compound. The workflow begins with primary screening for cytotoxic and antimicrobial activities, followed by more detailed investigations into the mechanism of action for any observed effects.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_data Data Analysis & Interpretation start This compound Compound cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) start->antimicrobial apoptosis Apoptosis Assays (Annexin V, Caspase) cytotoxicity->apoptosis If cytotoxic enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Urease) antimicrobial->enzyme_inhibition If antimicrobial data_analysis IC50 / MIC Determination Structure-Activity Relationship apoptosis->data_analysis enzyme_inhibition->data_analysis

Caption: General workflow for in vitro bioactivity assessment.

Anticancer Activity Assays

The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the compound against various cancer cell lines.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

mtt_assay_principle cluster_workflow MTT Assay Workflow cluster_principle Principle cell_seeding Seed cells in 96-well plate compound_addition Add this compound (various concentrations) cell_seeding->compound_addition incubation Incubate for 24-72 hours compound_addition->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate (2-4 hours) Viable cells form formazan mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization readout Measure absorbance (570 nm) solubilization->readout MTT MTT (Yellow, soluble) Mitochondrial_Enzymes Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Enzymes Formazan Formazan (Purple, insoluble) Mitochondrial_Enzymes->Formazan

Caption: Principle and workflow of the MTT cytotoxicity assay.

Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1][2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple precipitate is visible.[2]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Cell LineThis compound Conc. (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-70.1
1
10
50
100
HeLa0.1
1
10
50
100
Apoptosis Assessment: Annexin V-FITC/PI Staining

If this compound demonstrates cytotoxicity, it is crucial to determine if the mode of cell death is apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.[3]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Antimicrobial Activity Assays

Given the structural similarity to pyrazinamide, evaluating the antimycobacterial activity of this compound is a logical step.

Antimycobacterial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. For pyrazinamide and its analogs, the pH of the culture medium is a critical factor, as their activity is enhanced in an acidic environment. However, acidic conditions can also inhibit the growth of Mycobacterium tuberculosis. Recent studies have shown that PZA exhibits activity at a neutral pH of 6.8 in a defined medium.[4][5]

Protocol: Antimycobacterial Broth Microdilution Assay

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Sterile water with 0.05% Tween 80

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture of M. tuberculosis in sterile water with Tween 80. Adjust the turbidity to a 0.5 McFarland standard.[6]

  • Compound Dilution: Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate.

  • Inoculation: Further dilute the bacterial suspension and add to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a drug-free growth control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.[4]

Data Presentation:

Microbial StrainCompoundMIC (µg/mL)
M. tuberculosis H37RvThis compound
Pyrazinamide (Control)

Mechanistic Assays

Should this compound exhibit significant bioactivity, further assays can be employed to elucidate its mechanism of action.

Urease Inhibition Assay

Thiourea derivatives are known to inhibit urease, an enzyme crucial for the survival of certain pathogens like Helicobacter pylori.

Protocol: Urease Inhibition Assay (Berthelot Method)

This assay measures the ammonia produced from the hydrolysis of urea by urease. The amount of ammonia is quantified colorimetrically.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • This compound solution

  • Phenol reagent and alkali reagent (for Berthelot reaction)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add urease solution, buffer, and different concentrations of this compound. Include a positive control (a known urease inhibitor like thiourea) and a negative control (without inhibitor).

  • Pre-incubation: Incubate the plate for 15 minutes at 30°C.

  • Substrate Addition: Add urea solution to initiate the enzymatic reaction.

  • Incubation: Incubate for 30 minutes at 30°C.

  • Color Development: Add phenol and alkali reagents to each well. Incubate for 20 minutes for color development.

  • Absorbance Reading: Measure the absorbance at 630 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples with the control.[7]

urease_inhibition_pathway Urea Urea Urease Urease Enzyme Urea->Urease Hydrolysis Ammonia Ammonia + CO2 Urease->Ammonia Pathogen_Survival Pathogen Survival (e.g., H. pylori) Ammonia->Pathogen_Survival Inhibitor This compound Inhibitor->Urease Inhibition

Caption: Urease inhibition by this compound.

Data Analysis and Interpretation

For cytotoxicity assays, the IC50 (half-maximal inhibitory concentration) value should be calculated from the dose-response curve. For antimicrobial assays, the MIC value is the primary endpoint. These quantitative data allow for the comparison of the potency of this compound with standard drugs and other derivatives.

By following these detailed protocols, researchers can obtain reliable and reproducible data on the in vitro bioactivity of this compound, providing a solid foundation for further preclinical development.

References

Troubleshooting & Optimization

optimizing N-Pyrazinylthiourea reaction conditions for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the synthesis of N-Pyrazinylthiourea and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods for synthesizing N-substituted thioureas, including this compound, are:

  • Reaction of an Isothiocyanate with an Amine: This is a widely used and generally high-yielding method involving the nucleophilic attack of an amine (like 2-aminopyrazine) on the electrophilic carbon of an isothiocyanate.[1]

  • Thionation of Urea: This involves converting the carbonyl group of a corresponding urea derivative to a thiocarbonyl group using a thionating agent like Lawesson's reagent.

Q2: I am observing a low yield in my this compound synthesis. What are the potential causes?

A2: Low yields can stem from several factors:

  • Poor Nucleophilicity of 2-Aminopyrazine: The pyrazine ring is electron-withdrawing, which can reduce the nucleophilicity of the amino group, making the reaction sluggish.

  • Instability of the Isothiocyanate Reagent: Isothiocyanates can be sensitive to moisture and may degrade over time, especially if not freshly prepared or properly stored.

  • Steric Hindrance: Although less of a concern with 2-aminopyrazine itself, bulky substituents on either reactant can slow down the reaction.

  • Side Reactions: The formation of byproducts, such as symmetrical N,N'-diarylthioureas or decomposition of intermediates, can reduce the yield of the desired product.

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of starting materials.

  • Losses During Workup and Purification: The product may be lost during extraction, washing, or purification steps.

Q3: What are common side products in thiourea synthesis and how can they be minimized?

A3: A common side product is the formation of a symmetrical thiourea (e.g., N,N'-bis(pyrazin-2-yl)thiourea if 2-aminopyrazine reacts with an in-situ generated isothiocyanate precursor). To minimize this, a two-step, one-pot method can be employed where the second amine is added only after the complete formation of the isothiocyanate.

Q4: My crude product is an oil and will not crystallize. How can I purify it?

A4: Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization. The most reliable method for purifying non-crystalline or oily products is column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Trituration, which involves repeatedly washing the oil with a solvent in which the desired product is insoluble but the impurities are, can also sometimes induce crystallization or solidify the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Poor nucleophilicity of 2-aminopyrazine.Add a non-nucleophilic base like triethylamine to activate the amine. Increase reaction temperature or prolong reaction time.
Degradation of isothiocyanate.Use freshly prepared or purified isothiocyanate. Consider in-situ generation of the isothiocyanate.
Steric hindrance.Increase reaction temperature or use microwave irradiation to overcome steric barriers.
Formation of Side Products Reaction of in-situ generated isothiocyanate with starting amine.Use a two-step, one-pot method, adding the second amine only after complete isothiocyanate formation.
High reaction temperature.Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating at high temperatures.
Difficulty in Product Purification Product is an oil or does not crystallize.Purify by column chromatography. Attempt trituration with a suitable solvent.
Unreacted starting materials.Remove unreacted amine by washing with a dilute acid during workup. Remove other impurities by recrystallization or column chromatography.

Data Presentation

The following table summarizes generalized reaction conditions for the synthesis of N-acyl heteroaryl thioureas, which can be adapted for the optimization of this compound synthesis. Yields are highly substrate-dependent.

Parameter Condition Typical Yield Range Notes
Solvent Acetone50-75%A common solvent for reactions involving ammonium thiocyanate to generate isothiocyanates in situ.[1]
Dichloromethane (DCM)60-90%A good aprotic solvent for the reaction of isothiocyanates with amines.
Tetrahydrofuran (THF)60-90%Another suitable aprotic solvent.
Acetonitrile50-85%A polar aprotic solvent that can be effective.
Temperature Room Temperature50-80%Many reactions proceed smoothly at room temperature, especially with reactive amines.
Reflux (40-80 °C)60-95%Increased temperature can improve yields for less reactive amines like 2-aminopyrazine, but may also increase side products.
Reaction Time 1-4 hours50-90%Typically sufficient for many substrates at room temperature or with gentle heating.
4-12 hours60-95%Longer reaction times may be necessary for less reactive starting materials.
Catalyst None50-95%The reaction often proceeds without a catalyst.
Triethylamine (base)May improve yieldCan be used to deprotonate the amine, increasing its nucleophilicity.
Phase-Transfer Catalyst (e.g., TBAB)Can improve yieldUseful in biphasic reactions or to enhance the reactivity of anionic nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-(pyrazin-2-ylcarbamothioyl)benzamide Intermediate

This two-step protocol is adapted from a known synthesis.[2]

Step 1: Synthesis of N-(pyrazin-2-ylcarbamothioyl)benzamide

  • Dissolve ammonium thiocyanate (0.234 mol) in anhydrous acetone (200 mL) under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Slowly add benzoyl chloride (0.213 mol) dropwise over 15 minutes, maintaining the reaction temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 30 minutes.

  • Filter the reaction mixture to remove the ammonium chloride precipitate.

  • To the filtrate, add 2-aminopyrazine (0.17 mol) and stir the reaction at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., chloroform/methanol 9:1).

  • Upon completion, remove the solvent by rotary evaporation.

  • Dilute the residue with water to precipitate a solid.

  • Collect the solid by filtration and dry to obtain N-(pyrazin-2-ylcarbamothioyl)benzamide (Typical yield: ~76%).

Step 2: Hydrolysis to this compound

  • Dissolve the N-(pyrazin-2-ylcarbamothioyl)benzamide (0.096 mol) from Step 1 in a 10% aqueous NaOH solution (200 mL).

  • Stir the mixture at 80°C for 20 minutes.

  • Cool the reaction mixture and remove the water under reduced pressure.

  • Acidify the residue to pH=1 with 2 M HCl, then basify with ammonium hydroxide.

  • Collect the precipitated solid by filtration and dry to obtain this compound (Typical yield: ~80%).

Protocol 2: General Synthesis of N-Heteroaryl Thioureas from Isothiocyanates

This is a general procedure that can be adapted for the reaction of 2-aminopyrazine with a suitable isothiocyanate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the heteroaryl amine (e.g., 2-aminopyrazine) (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

  • Reagent Addition: To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) portion-wise or dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C). Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Workup and Isolation:

    • If the product precipitates from the reaction mixture, collect it by filtration and wash with a cold solvent.

    • If the product is soluble, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.

Visualizations

Chemical Synthesis Pathway

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hydrolysis AmmoniumThiocyanate Ammonium Thiocyanate BenzoylIsothiocyanate Benzoyl Isothiocyanate (in situ) AmmoniumThiocyanate->BenzoylIsothiocyanate BenzoylChloride Benzoyl Chloride BenzoylChloride->BenzoylIsothiocyanate Acetone Acetone, 0°C to RT BenzoylIsothiocyanate->Acetone Intermediate N-(pyrazin-2-ylcarbamothioyl)benzamide BenzoylIsothiocyanate->Intermediate Aminopyrazine 2-Aminopyrazine Aminopyrazine->Intermediate NaOH 10% NaOH, 80°C Intermediate->NaOH NaOH_node NaOH->NaOH_node HCl_NH4OH 1. HCl 2. NH4OH FinalProduct This compound HCl_NH4OH->FinalProduct NaOH_node->HCl_NH4OH

Caption: Reaction scheme for the two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield

G decision decision action action issue issue start Low Yield Observed check_reagents Are reagents pure and fresh? start->check_reagents check_conditions Are reaction conditions (T, time) optimal? check_reagents->check_conditions Yes action_reagents Use fresh/purified reagents check_reagents->action_reagents No check_side_products Side products observed by TLC? check_conditions->check_side_products Yes action_conditions Increase temperature, prolong reaction time, or use microwave check_conditions->action_conditions No action_purify Optimize purification (chromatography, recrystallization) check_side_products->action_purify Yes end Re-evaluate reaction with optimized parameters check_side_products->end No action_reagents->check_conditions action_conditions->end action_purify->end

Caption: Logical workflow for troubleshooting low reaction yield.

Proposed Signaling Pathway for Tuberculostatic Activity

Based on the known mechanism of the thiourea drug Isoxyl, this compound may act by inhibiting mycolic acid synthesis in Mycobacterium tuberculosis.

G Thiourea This compound Inhibition Thiourea->Inhibition DesA3 Δ9-Desaturase (DesA3) Oleoyl_ACP Oleoyl-ACP (Oleic Acid Precursor) DesA3->Oleoyl_ACP Stearoyl_ACP Stearoyl-ACP Stearoyl_ACP->DesA3 Mycolic_Acid Mycolic Acid Synthesis Oleoyl_ACP->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacteria_Death Inhibition of Bacterial Growth Cell_Wall->Bacteria_Death Disruption

Caption: Inhibition of mycolic acid synthesis pathway by thiourea derivatives.

References

troubleshooting low yield in N-Pyrazinylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N-Pyrazinylthiourea and its derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues encountered during the synthesis of this compound, presented in a direct question-and-answer format.

FAQs: Synthesis Troubleshooting

Question 1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of this compound, which is typically prepared by reacting an aminopyrazine with an isothiocyanate, can stem from several factors. Here are the most common culprits and potential solutions:

  • Suboptimal Reaction Conditions: The reaction is sensitive to solvent, temperature, and reaction time.[1][2] Many of these reactions can proceed smoothly at room temperature, but optimization may be necessary.[3]

  • Purity of Starting Materials: The purity of your aminopyrazine and isothiocyanate starting materials is critical. Impurities can lead to unwanted side reactions and the formation of byproducts, consuming your reagents and reducing the yield.[2]

  • Incomplete Reaction: The nucleophilic addition of the amine to the isothiocyanate may not be reaching completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all starting material has been consumed.[3][4]

  • Side Reactions: Unwanted side reactions can significantly lower the yield of your desired product. The conditions should be optimized to minimize the formation of these byproducts.[1]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. It is advisable to use milder reagents and conditions where possible.[1]

Question 2: How do the electronic properties of the aminopyrazine and isothiocyanate affect the reaction?

Answer: The electronic properties of both reactants significantly influence the reaction rate. The reaction is a nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the isothiocyanate.[3]

  • Aminopyrazine Nucleophilicity: The pyrazine ring is electron-withdrawing, which reduces the nucleophilicity of the amino group compared to a simple aniline. If the pyrazine ring has additional electron-withdrawing substituents, the amine will be even less nucleophilic, slowing the reaction down. Conversely, electron-donating groups on the pyrazine ring will increase the amine's nucleophilicity and speed up the reaction.[3]

  • Isothiocyanate Electrophilicity: Isothiocyanates with electron-withdrawing groups are more electrophilic and react faster. Those with electron-donating groups are less electrophilic and react more slowly.[3][5]

A combination of a poorly nucleophilic aminopyrazine and a poorly electrophilic isothiocyanate can lead to significantly longer reaction times and may require heating to proceed at a reasonable rate.[3][5]

Question 3: I am observing unexpected byproducts in my reaction. What are they likely to be and how can I avoid them?

Answer: The most common byproduct in thiourea synthesis from an isothiocyanate is the formation of a symmetrical thiourea from the reaction of the isothiocyanate with any water present, followed by decomposition and reaction with another amine molecule. Additionally, if using a benzoyl isothiocyanate or similar acylated isothiocyanate, incomplete hydrolysis in a subsequent step will leave the acyl group on the thiourea.[6]

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure your solvent is anhydrous and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4][7]

  • Purify Starting Materials: Ensure the aminopyrazine is free of other primary or secondary amine impurities.

  • Optimize Reaction Conditions: A systematic optimization of reaction parameters such as temperature and reaction time can help improve the selectivity towards the desired this compound.[1]

Question 4: My product is an oil and is difficult to purify. What should I do?

Answer: Obtaining an oily product instead of a solid can be due to impurities preventing crystallization.

  • Trituration: Try stirring the oil vigorously with a non-polar solvent like hexane or a mixture of diethyl ether and hexane. This can wash away impurities and induce crystallization.[3]

  • Column Chromatography: If trituration fails, purification by column chromatography on silica gel is the most effective method to separate your product from impurities. A common eluent system is a gradient of ethyl acetate in hexane.[1][3]

Data Presentation

Optimizing reaction parameters is crucial for maximizing yield. The following tables summarize the expected impact of different conditions on the synthesis of this compound based on general principles of thiourea synthesis.

Table 1: Effect of Reaction Parameters on Yield and Reaction Time

ParameterConditionExpected Impact on YieldExpected Impact on Reaction TimeRationale
Temperature Increase from RT to RefluxMay increase or decreaseDecreaseHigher temperature increases reaction rate but may also promote side reactions or product degradation.[1]
Solvent Polar Aprotic (e.g., THF, Acetone)Generally HighModerateGood solubility for reactants, facilitating the reaction.[3]
Solvent Protic (e.g., Ethanol)Moderate to HighModerateCan participate in hydrogen bonding, potentially slowing the reaction slightly.[3]
Reactant Purity HighIncreaseNo significant impactMinimizes side reactions and ensures correct stoichiometry.[2]
Reactant Purity LowDecreaseMay increaseImpurities can inhibit the reaction or lead to byproducts.[2]

Table 2: Influence of Electronic Substituents on Reaction Rate

Substituent on AminopyrazineSubstituent on IsothiocyanateRelative Reaction Rate
Electron-Donating Group (EDG)Electron-Withdrawing Group (EWG)Fastest
Electron-Donating Group (EDG)Electron-Donating Group (EDG)Moderate
Electron-Withdrawing Group (EWG)Electron-Withdrawing Group (EWG)Moderate
Electron-Withdrawing Group (EWG)Electron-Donating Group (EDG)Slowest

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-aminopyrazine and a suitable isothiocyanate.

Materials:

  • 2-Aminopyrazine

  • Isothiocyanate (e.g., phenyl isothiocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Acetone

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

  • Round-bottom flask with magnetic stirrer

  • TLC plates

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) in anhydrous THF (10 mL).

  • To this stirred solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.[3]

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using TLC with a suitable eluent (e.g., 3:1 hexane/ethyl acetate).[3] The reaction is typically complete within 1-4 hours, depending on the reactants.

  • Once the 2-aminopyrazine is consumed (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Mandatory Visualizations

Synthesis and Purification Workflow

Figure 1. General workflow for the synthesis and purification of this compound. cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 2-Aminopyrazine in Anhydrous Solvent add_reagent Add Isothiocyanate start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor evaporate Remove Solvent monitor->evaporate Reaction Complete purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify analyze Product Analysis (NMR, MS, m.p.) purify->analyze

Caption: General workflow for this compound synthesis.

Troubleshooting Decision Tree for Low Yield

Figure 2. Troubleshooting decision tree for low yield in this compound synthesis. start Low Yield of this compound check_tlc Check TLC of crude product. Are starting materials present? start->check_tlc yes_sm Yes check_tlc->yes_sm no_sm No check_tlc->no_sm incomplete_reaction Incomplete Reaction yes_sm->incomplete_reaction side_reactions Potential Side Reactions or Product Loss During Work-up no_sm->side_reactions solution_incomplete Solutions: - Increase reaction time. - Gently heat the reaction. - Check reactant purity/reactivity. incomplete_reaction->solution_incomplete solution_side Solutions: - Use anhydrous conditions. - Optimize temperature. - Review purification method (e.g., trituration, different chromatography eluent). side_reactions->solution_side

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Crude N-Pyrazinylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude N-Pyrazinylthiourea. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude this compound product appears as a discolored powder/oil with multiple spots on my TLC. What are the likely impurities?

A1: The presence of multiple components and discoloration in your crude product can stem from several sources, primarily related to the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual aminopyrazine or the thiocarbonylating agent.

  • Symmetrically Disubstituted Byproducts: If the synthesis is not carefully controlled, the formation of undesired symmetrical thioureas can occur.[1]

  • Degradation Products: this compound, like many thiourea derivatives, can be susceptible to degradation, especially at elevated temperatures. The isothiocyanate intermediate, if used, is also prone to thermal degradation, leading to various side products.[2]

  • Oxidation Products: Thioureas can be oxidized to various species, which may contribute to discoloration.[3]

Troubleshooting:

  • Initial Analysis: Run a preliminary analysis using TLC or HPLC to get a qualitative idea of the number of components in your crude mixture.[4]

  • Reaction Conditions: For syntheses involving isothiocyanates, ensure the reaction is conducted at room temperature or even 0°C to minimize thermal degradation of the reagent.[2]

  • Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

Q2: I am attempting to purify this compound by recrystallization, but I am having difficulty finding a suitable solvent.

A2: Finding the right recrystallization solvent is a critical first step. An ideal solvent should dissolve the this compound poorly at room temperature but completely at its boiling point, while impurities should be either insoluble at high temperatures or very soluble at low temperatures.[5]

Troubleshooting Solvent Selection:

  • Systematic Screening: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and toluene).[5][6]

  • Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, and then allow it to cool slowly.[7] Common mixtures for polar compounds include ethanol/water or acetone/hexane.[6]

  • Consider Polarity: this compound is a polar molecule due to the pyrazinyl ring and the thiourea moiety. Therefore, polar solvents like ethanol or ethanol/water mixtures are often a good starting point.[8]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated and the compound separates as a liquid upon cooling.[5]

Troubleshooting "Oiling Out":

  • Increase Solvent Volume: Add more hot solvent to ensure the compound fully dissolves before cooling.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.

  • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.[5]

  • Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[5]

Q4: Recrystallization is not improving the purity of my this compound sufficiently. What other purification techniques can I use?

A4: If recrystallization is ineffective, column chromatography is the next logical step. Given the polar nature of this compound, normal-phase chromatography on silica gel is a suitable method.

Troubleshooting Column Chromatography:

  • Stationary Phase: Standard silica gel is a good starting point.

  • Mobile Phase (Eluent): The polarity of the eluent is crucial. Start with a relatively nonpolar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal eluent system should provide a good separation of your product from impurities on a TLC plate.[9]

  • Tailing: Polar, nitrogen-containing compounds can sometimes "tail" on silica gel columns. This can be mitigated by adding a small amount (e.g., 0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent.

Data Presentation

The following table summarizes typical outcomes for the purification of polar, nitrogen-containing heterocyclic compounds, which can be used as a general guide for this compound.

Purification MethodTypical Purity BeforeTypical Purity AfterTypical RecoveryNotes
Recrystallization 80-90%>98%60-85%Highly dependent on the nature of the impurities and the choice of solvent. May require multiple recrystallizations.[5]
Column Chromatography 50-85%>99%50-80%Effective for separating compounds with different polarities. Recovery can be lower due to product adsorption on the stationary phase.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen test solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the mixture gently in a water bath to boiling and observe if the solid dissolves. Allow to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot recrystallization solvent required to just dissolve the solid completely.[5]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Protocol 2: General Procedure for Column Chromatography of this compound
  • TLC Analysis: Develop a suitable eluent system using TLC. A good system will move the this compound spot to an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point for polar compounds is a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system (wet packing is often preferred).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column (dry loading). Alternatively, dissolve the sample in a minimum of the eluent and load it directly onto the column (wet loading).

  • Elution: Run the column by adding the eluent to the top and collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Below is a troubleshooting workflow for the purification of crude this compound.

Purification_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound tlc_analysis Initial TLC/HPLC Analysis start->tlc_analysis decision_purity Purity Assessment tlc_analysis->decision_purity recrystallization Attempt Recrystallization decision_purity->recrystallization Multiple Components column_chromatography Perform Column Chromatography decision_purity->column_chromatography Complex Mixture solvent_screen Systematic Solvent Screening recrystallization->solvent_screen oiling_out Compound 'Oils Out'? solvent_screen->oiling_out recrystallization_success Check Purity recrystallization_success->column_chromatography Purity Insufficient pure_product Pure this compound recrystallization_success->pure_product Purity >98% eluent_optimization TLC for Eluent Optimization column_chromatography->eluent_optimization chromatography_success Check Purity eluent_optimization->chromatography_success chromatography_success->column_chromatography Re-run with optimized conditions chromatography_success->pure_product Purity >98% oiling_out->recrystallization_success No troubleshoot_oiling Troubleshoot Oiling Out (e.g., more solvent, slower cooling) oiling_out->troubleshoot_oiling Yes troubleshoot_oiling->recrystallization_success

Caption: Troubleshooting workflow for the purification of crude this compound.

References

addressing stability and degradation issues of N-Pyrazinylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Pyrazinylthiourea. The information provided is based on general chemical principles of thiourea and pyrazine derivatives and is intended to guide experimental design and address common stability and degradation issues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Solution
Compound precipitates out of aqueous solution. Low aqueous solubility, especially at neutral or alkaline pH.- Adjust the pH of the solution to a more acidic range (e.g., pH 3-5) to potentially increase the solubility of the protonated form. - Use a co-solvent such as DMSO, DMF, or ethanol to increase solubility. Start with a small percentage and gradually increase as needed. - Prepare a more dilute solution if the experimental protocol allows.
Loss of compound potency or activity over time in solution. Degradation of this compound.- Hydrolysis: Avoid prolonged storage in aqueous solutions, especially under basic conditions. Prepare fresh solutions before use. If storage is necessary, store at low temperatures (2-8 °C) in an acidic buffer. - Oxidation: Protect the solution from atmospheric oxygen by purging with an inert gas (e.g., nitrogen or argon). Avoid sources of free radicals. The use of antioxidants may be considered, but compatibility studies are required. - Photodegradation: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.- Acid/Base Hydrolysis: Under acidic or basic conditions, the thiourea moiety can be hydrolyzed to pyrazinamine and thiocarbonic acid derivatives. The primary degradation product is likely 2-aminopyrazine. - Oxidative Degradation: In the presence of oxidizing agents, the sulfur atom of the thiourea group is susceptible to oxidation, potentially forming sulfenic, sulfinic, or sulfonic acid derivatives, or even leading to the formation of formamidine disulfide analogs.[1][2] - Thermal Degradation: High temperatures can lead to the decomposition of the molecule, potentially through isomerization to an ammonium thiocyanate intermediate followed by breakdown into species like ammonia, carbon disulfide, and isothiocyanic acid.[3][4]
Inconsistent experimental results. Variability in compound stability due to inconsistent handling.- Standardize solution preparation procedures, including solvent, pH, and concentration. - Adhere to strict storage conditions: "Keep in dark place, Inert atmosphere, Room temperature" for the solid compound.[5] - Use freshly prepared solutions for all critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container, protected from light, in an inert atmosphere (e.g., under argon or nitrogen), at room temperature.[5]

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is pH-dependent. It is expected to be more stable in acidic to neutral pH ranges. In alkaline solutions, N-acylthioureas are known to undergo rapid hydrolysis.[6] Therefore, for experimental work, it is advisable to use freshly prepared solutions or store stock solutions at low temperatures (2-8 °C) in a slightly acidic buffer for short periods.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of related compounds, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: Cleavage of the N-C(S) bond, particularly under basic conditions, to yield 2-aminopyrazine and derivatives of thiocarbonic acid.[6]

  • Oxidation: The sulfur atom is prone to oxidation, which can lead to the formation of various oxidized sulfur species.[1][2]

  • Photodegradation: The pyrazine ring system may be susceptible to degradation upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, the molecule can decompose, potentially yielding gaseous products such as ammonia and carbon disulfide.[3][4]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method for quantifying this compound and detecting the formation of degradation products.[7][8][9] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[10][11]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., Methanol or Acetonitrile) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to stress thermal Thermal Degradation (Solid & Solution, 80°C) prep->thermal Expose to stress photo Photodegradation (UV/Vis light exposure) prep->photo Expose to stress neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze by RP-HPLC-UV oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms Analyze by LC-MS for identification of degradants hplc->lcms If unknown peaks are detected HPLC Method Development start Start: Develop initial HPLC method (e.g., C18 column, MeCN/Water gradient) inject_stressed Inject stressed samples from forced degradation study start->inject_stressed check_resolution Evaluate peak resolution between parent compound and degradants inject_stressed->check_resolution optimize Optimize method: - Gradient slope - Mobile phase composition (pH, organic modifier) - Column chemistry - Temperature check_resolution->optimize Resolution inadequate validate Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision) check_resolution->validate Resolution adequate optimize->inject_stressed final_method Final Stability-Indicating Method validate->final_method Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation NPT This compound Aminopyrazine 2-Aminopyrazine NPT->Aminopyrazine Cleavage Thiocarbonyl_derivatives Thiocarbonic Acid Derivatives NPT->Thiocarbonyl_derivatives Cleavage Sulfenic_acid Sulfenic Acid Derivative NPT->Sulfenic_acid Mild Oxidation Disulfide Formamidine Disulfide Analog NPT->Disulfide Oxidative Coupling Isomer Ammonium Thiocyanate Intermediate NPT->Isomer Isomerization Ring_cleavage Pyrazine Ring Cleavage Products NPT->Ring_cleavage UV/Vis Light Sulfinic_acid Sulfinic Acid Derivative Sulfenic_acid->Sulfinic_acid Further Oxidation Decomposition_products NH3, CS2, HNCS Isomer->Decomposition_products Decomposition

References

Technical Support Center: N-Pyrazinylthiourea Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of N-Pyrazinylthiourea in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

Due to its aromatic pyrazinyl and thiourea groups, this compound is a relatively nonpolar and hydrophobic molecule.[1][2] Compounds with these characteristics often have high crystal lattice energy, making them difficult to dissolve in aqueous solutions.[2]

Q2: What is the first-line solvent for dissolving this compound for in vitro assays?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving thiourea derivatives for in vitro biological assays.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into the aqueous assay medium.[1][3]

Q3: What are the main strategies to improve the aqueous solubility of this compound?

The primary strategies for enhancing the aqueous solubility of poorly soluble compounds like this compound include:

  • Co-solvents: Using a water-miscible organic solvent, such as DMSO or ethanol, in the aqueous buffer.[3][4][5]

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its solubility.[6]

  • Cyclodextrins: Employing cyclodextrins to form inclusion complexes that enhance aqueous solubility.[4][7]

  • Surfactants: Using non-ionic surfactants to aid in the dispersion of the compound.[4][6]

  • Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can improve solubility and absorption.[7][8]

Q4: How can I minimize solvent-induced toxicity in my cell-based assays?

When using a co-solvent like DMSO, it is crucial to keep the final concentration low to avoid toxicity to the cells.[3] Typically, the final DMSO concentration should be kept at or below 0.5%, and ideally ≤ 0.1% v/v.[1][3] Always run a vehicle control (assay medium with the same final concentration of the solvent) to assess any effects of the solvent on the biological system.

Troubleshooting Guide

Issue: My this compound is precipitating out of my aqueous buffer during the experiment.

This common issue occurs when the concentration of this compound exceeds its solubility limit in the final assay medium. Here are steps to troubleshoot this problem:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to a level below its solubility limit.[4]

  • Optimize Co-solvent Percentage: If you are using a co-solvent like DMSO, you can try slightly increasing its final percentage in the assay buffer. However, be mindful of the tolerance of your biological system to the co-solvent.[4]

  • Employ a Different Solubilization Strategy: If simple dilution and co-solvents are insufficient, consider using cyclodextrins or surfactants as described in the experimental protocols below.[4]

  • Gentle Heating or Sonication: Briefly warming the solution or using an ultrasonic bath can help dissolve the compound. However, be cautious as excessive heat may degrade the compound.[2][3]

Quantitative Data Summary

The following table summarizes common solvents and formulation agents used to improve the solubility of poorly soluble compounds.

Solvent/Agent Type Typical Starting Concentration in Stock Recommended Max Final Concentration in Assay Notes
Dimethyl Sulfoxide (DMSO)Co-solvent10-50 mM≤ 0.5% (v/v)[1]A powerful and widely used solvent for initial solubilization.[3]
EthanolCo-solvent10-50 mM≤ 1% (v/v)Often better tolerated by cells than DMSO at slightly higher concentrations.[3]
Polyethylene Glycol 400 (PEG 400)Co-solvent/VehicleVariesVariesCommonly used in preclinical formulations.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)CyclodextrinVariesVariesForms inclusion complexes to enhance aqueous solubility.[4][7]
Polysorbate 80 (Tween® 80)SurfactantVaries< 0.1% (v/v)A non-ionic surfactant used to create stable dispersions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • 100% Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the desired amount of this compound into a sterile vial.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]

  • Store the stock solution at -20°C or -80°C for long-term stability.[3]

Protocol 2: Determination of Aqueous Solubility using a Co-solvent

This protocol outlines a method to determine the equilibrium solubility of this compound in your aqueous buffer containing a co-solvent.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO)

  • Shaker or rotator

  • Filtration device (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

  • Prepare a series of your aqueous buffer containing different percentages of the co-solvent (e.g., 0.1%, 0.5%, 1% DMSO).

  • Add an excess amount of this compound powder to a known volume of each buffer solution in a clear glass vial. A visible amount of undissolved solid should remain.

  • Seal the vials to prevent solvent evaporation.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples using a 0.22 µm filter to remove the undissolved solid.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method like HPLC-UV.

Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol provides a method for using cyclodextrins to improve the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer

  • Shaker or rotator

  • Filtration device (0.22 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Methodology:

  • Prepare solutions of the chosen cyclodextrin at various concentrations in your aqueous buffer.

  • Add an excess amount of solid this compound to each cyclodextrin solution.[4]

  • Equilibrate the samples by shaking for 24-48 hours at a controlled temperature.[4]

  • Filter the samples to remove any undissolved compound.[4]

  • Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method.[4]

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation in Assay check_conc Is the compound concentration exceeding its solubility limit? start->check_conc reduce_conc Solution: Lower the final assay concentration. check_conc->reduce_conc Yes check_cosolvent Are you using a co-solvent (e.g., DMSO)? check_conc->check_cosolvent No end_solved End: Solubility Issue Resolved reduce_conc->end_solved optimize_cosolvent Solution: Increase co-solvent % slightly. (Monitor cell toxicity) check_cosolvent->optimize_cosolvent Yes use_cosolvent Action: Prepare stock in DMSO. Dilute to final concentration. check_cosolvent->use_cosolvent No optimize_cosolvent->end_solved consider_alternatives Are co-solvents insufficient or causing toxicity? use_cosolvent->consider_alternatives use_cyclodextrin Solution: Use Cyclodextrins (e.g., HP-β-CD). consider_alternatives->use_cyclodextrin Yes use_surfactant Solution: Use Surfactants (e.g., Tween® 80). consider_alternatives->use_surfactant Yes, another option consider_alternatives->end_solved No use_cyclodextrin->end_solved use_surfactant->end_solved

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow start Objective: Improve this compound Solubility for Biological Assay prepare_stock 1. Prepare High Concentration Stock in 100% DMSO start->prepare_stock solubility_test 2. Determine Solubility in Assay Buffer with varying DMSO % prepare_stock->solubility_test check_solubility Is solubility sufficient at an acceptable DMSO %? solubility_test->check_solubility proceed_assay 3. Proceed with Biological Assay check_solubility->proceed_assay Yes explore_enhancers 3. Explore Solubility Enhancers check_solubility->explore_enhancers No end End: Optimized Formulation Achieved proceed_assay->end cyclodextrin_path Option A: Test Cyclodextrins (e.g., HP-β-CD) explore_enhancers->cyclodextrin_path surfactant_path Option B: Test Surfactants (e.g., Tween® 80) explore_enhancers->surfactant_path retest_solubility 4. Re-determine Solubility with Enhancer cyclodextrin_path->retest_solubility surfactant_path->retest_solubility retest_solubility->proceed_assay

Caption: Workflow for optimizing this compound formulation.

References

identifying and minimizing byproducts in N-Pyrazinylthiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of N-Pyrazinylthiourea.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized through a multi-step process. A common method involves the reaction of 2-aminopyrazine with an isothiocyanate precursor. One established route includes the formation of an N-acylthiourea intermediate, N-(pyrazin-2-ylcarbamothioyl)benzamide, by reacting 2-aminopyrazine with benzoyl isothiocyanate. The benzoyl group is subsequently removed by hydrolysis to yield the final this compound product.

Q2: What is the most common byproduct I might encounter, and how can I identify it?

A2: A frequent byproduct in syntheses involving in-situ generated acyl isothiocyanates is the corresponding N-acyl-amide. This occurs if water is present in the reaction mixture, which can hydrolyze the isothiocyanate to an amine, or react with the starting acid chloride. This amide is typically more polar than the desired N-acylthiourea intermediate and can often be identified by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: How can I purify the crude this compound product?

A3: Purification of this compound is commonly achieved by recrystallization from a suitable solvent like ethanol or acetone.[1] For more challenging separations, column chromatography on silica gel is an effective method.[1] The choice of eluent for chromatography will depend on the polarity of the impurities, but a mixture such as chloroform/methanol (9:1) has been used for related intermediates.

Q4: What analytical techniques are recommended for characterizing the final product and any byproducts?

A4: A combination of analytical methods is recommended for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the desired product and any isolated byproducts. In ¹H NMR (DMSO-d6), N-H protons of the thiourea group typically appear as broad singlets at high chemical shifts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of impurities.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=S stretch of the thiourea and N-H bonds.

  • Thin Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and assess the purity of the crude product and purified fractions.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of purity and for method validation in a quality control setting.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC until the starting material (2-aminopyrazine) is consumed. If the reaction stalls, consider increasing the reaction time or temperature moderately.Drive the reaction to completion and increase the yield of the desired product.
Degradation of Reagents Use freshly prepared or purified isothiocyanate precursors. Ensure starting materials like 2-aminopyrazine are pure.Improved reaction efficiency and reduced formation of byproducts from reagent decomposition.
Suboptimal Reaction Temperature Optimize the reaction temperature. Excessively high temperatures can lead to side reactions and decomposition of the product or reactants.Maximize the formation of the desired product while minimizing thermal degradation.
Mechanical Losses During Workup During filtration or extraction, ensure complete transfer of the product. Wash filter cakes with a small amount of cold solvent to recover adsorbed product.Minimize physical loss of the product, thereby improving the isolated yield.
Problem 2: Presence of a Significant Byproduct in the Reaction Mixture
Symptom / Observation (e.g., on TLC) Potential Byproduct Identification & Minimization Strategy
An additional spot is observed, often with a different polarity than the product.Unreacted Starting Material (2-aminopyrazine) Identification: Compare the Rf value with a standard of 2-aminopyrazine. Minimization: Ensure the correct stoichiometry of reactants. Drive the reaction to completion by extending the reaction time or slightly increasing the temperature.
A byproduct is formed, particularly when using an acyl isothiocyanate precursor.N-Pyrazinyl-Amide Identification: Isolate the byproduct by column chromatography and characterize using NMR and MS. The amide will lack the sulfur atom and have a different fragmentation pattern. Minimization: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.
Formation of a highly non-polar byproduct.Symmetrical Thiourea (if a multi-step, one-pot synthesis is used with another amine) Identification: Characterize by NMR and MS. The mass will correspond to a thiourea with two identical amine substituents. Minimization: Use a two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate.[1]

Data Presentation

The following tables provide illustrative data on the yields of thiourea derivatives under various conditions. While not specific to this compound, they demonstrate the impact of reaction parameters on product formation.

Table 1: Yield of N-acyl Thiourea Derivatives

CompoundAmine MoietyYield (%)
1a Thiazole65%
1b Benzothiazole76%
1c Pyridine56%
1e 5-chloropyridine73%
1f 3,5-dibromopyridine63%
Data adapted from a study on N-acyl thiourea derivatives, illustrating typical yield ranges.

Table 2: Synthesis of Pyrazine-carboxamide Derivatives - Effect of Substrate Ratio

Substrate Molar Ratio (Ester:Amine)Yield (%)
1:1~55%
1:2~70%
1:381.7%
1:4~81%
This data illustrates how optimizing reactant stoichiometry can significantly improve yields in reactions involving pyrazine derivatives.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a known procedure for the synthesis of 1-(pyrazin-2-yl)thiourea.

Step 1: Synthesis of N-[(pyrazin-2-ylamino)thiocarbonyl]benzamide

  • Dissolve ammonium thiocyanate (0.234 mol) in anhydrous acetone (200 mL) under a nitrogen atmosphere and cool the solution to 0°C.

  • Slowly add benzoyl chloride (0.213 mol) dropwise over 15 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 30 minutes.

  • Filter the reaction mixture. To the filtrate, add 2-aminopyrazine (0.17 mol).

  • Stir the reaction at room temperature for 3 hours. Monitor the reaction by TLC (e.g., using chloroform/methanol 9:1).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the solid product.

  • Collect the solid by filtration and dry to obtain N-[(pyrazin-2-ylamino)thiocarbonyl]benzamide.

Step 2: Hydrolysis to this compound

  • Dissolve the N-[(pyrazin-2-ylamino)thiocarbonyl]benzamide (0.096 mol) in a 10% sodium hydroxide solution (200 mL).

  • Stir the mixture at 80°C for 20 minutes.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Acidify the residue to pH=1 with 2 M HCl, then basify with ammonium hydroxide to precipitate the product.

  • Collect the solid by filtration and dry to yield this compound.

Protocol 2: Troubleshooting and Identification of an Unknown Byproduct
  • Initial Observation: An unknown spot is observed on a TLC plate of the crude reaction mixture. Note its Rf value and appearance under UV light.

  • Isolation: Perform column chromatography on the crude mixture to isolate the byproduct. Use a gradient elution system if necessary to achieve good separation from the product and starting materials.

  • Preliminary Characterization:

    • Obtain a melting point of the isolated byproduct.

    • Run a TLC of the isolated compound to ensure purity.

  • Spectroscopic Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the byproduct to determine its elemental composition. This is the most critical step in identifying the molecular formula.

    • ¹H and ¹³C NMR: Acquire detailed NMR spectra. Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure. Compare the spectra to those of the starting materials and the desired product to identify structural changes.

    • IR Spectroscopy: Obtain an IR spectrum to identify key functional groups. For example, the absence of a C=S peak and the presence of a strong C=O peak might suggest an amide byproduct.

  • Structure Elucidation: Combine the data from all analytical techniques to propose a structure for the byproduct. For example, if the mass corresponds to the loss of sulfur and the gain of oxygen compared to the desired product, and the NMR is consistent with an amide structure, you can confidently identify it as the amide byproduct.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Acylthiourea Formation cluster_step2 Step 2: Hydrolysis AmmoniumThiocyanate Ammonium Thiocyanate AcylIsothiocyanate In-situ Benzoyl Isothiocyanate AmmoniumThiocyanate->AcylIsothiocyanate BenzoylChloride Benzoyl Chloride BenzoylChloride->AcylIsothiocyanate Acetone Anhydrous Acetone, 0°C -> RT Acylthiourea N-(pyrazin-2-ylcarbamothioyl)benzamide AcylIsothiocyanate->Acylthiourea Aminopyrazine 2-Aminopyrazine Aminopyrazine->Acylthiourea NaOH 10% NaOH, 80°C Acylthiourea->NaOH Workup Acid/Base Workup NaOH->Workup FinalProduct This compound Workup->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

ByproductFormation cluster_desired Desired Reaction cluster_byproduct Byproduct Formation AcylIsothiocyanate Benzoyl Isothiocyanate (Intermediate) Aminopyrazine 2-Aminopyrazine AcylIsothiocyanate->Aminopyrazine Water H₂O (Moisture) AcylIsothiocyanate->Water DesiredProduct N-Acylthiourea Intermediate Aminopyrazine->DesiredProduct Nucleophilic Attack AmideByproduct Benzamide Byproduct Water->AmideByproduct Hydrolysis

Caption: Potential pathway for amide byproduct formation from moisture.

PurificationWorkflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Optional, for initial cleanup) Crude->LLE Column Column Chromatography (Silica Gel) Crude->Column Direct Chromatography LLE->Column Fractions Collect Fractions Column->Fractions TLC Analyze Fractions by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Recrystallize Recrystallization Evaporate->Recrystallize PureProduct Pure this compound Recrystallize->PureProduct

References

Technical Support Center: Managing Isothiocyanate Side Reactions in Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiourea synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions involving isothiocyanates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing thiourea from an isothiocyanate and an amine?

The synthesis is a highly efficient nucleophilic addition reaction. The nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This forms a zwitterionic intermediate that undergoes proton transfer to yield the final thiourea product. Due to its simplicity and high yields, it is often considered a "click-type" reaction.[1]

Q2: What are the most common side reactions observed during thiourea synthesis with isothiocyanates?

The most prevalent side reactions include:

  • Hydrolysis of the isothiocyanate: In the presence of water, isothiocyanates can hydrolyze to form an unstable thiocarbamic acid, which then decomposes to a primary amine and carbonyl sulfide. This amine can then react with remaining isothiocyanate to form a symmetrical N,N'-diallylthiourea.

  • Formation of symmetrical thioureas: When synthesizing an unsymmetrical thiourea, if the isothiocyanate starting material is unstable or if there's an excess of the starting amine, the newly formed isothiocyanate can react with the initial amine, leading to a symmetrical byproduct.[2]

  • Formation of guanidines: Guanidine derivatives can be formed as byproducts, particularly if the reaction conditions promote further reaction of the thiourea product.[3]

Q3: How does the stability of the isothiocyanate reactant affect the reaction outcome?

Isothiocyanate stability is crucial for a successful reaction.[2] They are susceptible to degradation, especially in the presence of nucleophiles like water or alcohols, and at elevated temperatures.[4][5] Degradation of the isothiocyanate starting material is a primary cause of low yields and the formation of impurities.[2] It is highly recommended to use freshly prepared or purified isothiocyanates and to store them in a cool, dark, and dry environment.[2]

Q4: Can solvent choice influence the prevalence of side reactions?

Yes, the choice of solvent is critical. Polar protic solvents, such as water and alcohols (like methanol and ethanol), can act as nucleophiles and promote the hydrolysis of the isothiocyanate.[4] Aprotic solvents are generally recommended for handling and reacting isothiocyanates, with acetonitrile being an excellent choice for stability.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Thiourea Product

If you are experiencing a low yield of your target thiourea, consider the following potential causes and solutions.

Potential Cause Recommended Solution Expected Outcome
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry place. Consider in-situ generation of the isothiocyanate if it is particularly unstable.[2]Improved yield and a reduction in byproducts resulting from isothiocyanate decomposition.[2]
Low Amine Nucleophilicity For electron-deficient amines, consider adding a non-nucleophilic base, such as triethylamine, to activate the amine. For very unreactive amines, a stronger base may be necessary.Enhanced reaction rate and a higher yield of the desired thiourea.[2]
Steric Hindrance Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[2]Increased conversion to the desired thiourea product.[2]
Issue 2: Formation of Symmetrical Thiourea Byproduct in an Unsymmetrical Synthesis

The formation of a symmetrical thiourea is a common issue when the goal is an unsymmetrical product.

Potential Cause Recommended Solution Expected Outcome
Reaction of in-situ generated isothiocyanate with the starting amine. Control the stoichiometry carefully. Employ a two-step, one-pot approach where the isothiocyanate is fully formed before the second amine is introduced.[2]Minimized formation of the symmetrical thiourea byproduct.
Excess of the starting amine. Ensure that the isothiocyanate is present in a slight excess relative to the amine to drive the reaction to completion and consume all of the starting amine.Reduced likelihood of the starting amine reacting with the isothiocyanate product.
Issue 3: Presence of Guanidine Byproducts

Guanidine formation can occur under certain conditions, leading to a more complex product mixture.

Potential Cause Recommended Solution Expected Outcome
Further reaction of the thiourea product. Use milder reaction conditions. Avoid excessively high temperatures or prolonged reaction times after the initial thiourea formation is complete. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint.Reduced conversion of the desired thiourea to guanidine byproducts.
Use of certain coupling agents. If using carbodiimide reagents, be aware of potential rearrangements. Consider alternative coupling agents or a direct synthesis from the isothiocyanate and amine without a coupling agent if possible.Elimination of side reactions associated with the specific coupling agent.

Experimental Protocols

Protocol 1: Minimizing Isothiocyanate Hydrolysis

This protocol is designed to minimize the hydrolysis of the isothiocyanate starting material, a common cause of low yields and byproduct formation.

Materials:

  • Substituted Amine (1.0 mmol)

  • Substituted Isothiocyanate (1.05 mmol)

  • Anhydrous aprotic solvent (e.g., acetonitrile or THF, 10 mL)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • To a solution of the amine (1.0 mmol) in the anhydrous aprotic solvent (10 mL) under an inert atmosphere, add the corresponding isothiocyanate (1.05 mmol) at room temperature.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent).

  • Once the starting material is consumed (typically within 1-2 hours), remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel.

Visual Guides

logical_relationships Troubleshooting Logic for Isothiocyanate Side Reactions start Reaction Outcome Unsatisfactory low_yield Low Yield of Thiourea start->low_yield symmetrical_byproduct Symmetrical Thiourea Byproduct start->symmetrical_byproduct guanidine_byproduct Guanidine Byproduct start->guanidine_byproduct check_itc Check Isothiocyanate Stability/ Purity low_yield->check_itc check_amine Check Amine Reactivity low_yield->check_amine check_stoichiometry Check Stoichiometry symmetrical_byproduct->check_stoichiometry check_conditions Check Reaction Conditions (Temp, Time) guanidine_byproduct->check_conditions sol_itc Use Fresh/Pure Isothiocyanate Use Aprotic Solvent check_itc->sol_itc sol_amine Add Base for Weakly Nucleophilic Amines check_amine->sol_amine sol_stoichiometry Use Two-Step, One-Pot Method check_stoichiometry->sol_stoichiometry sol_conditions Use Milder Conditions/ Monitor Reaction check_conditions->sol_conditions

Caption: Troubleshooting logic for common side reactions.

experimental_workflow Workflow to Minimize Symmetrical Thiourea Formation start Start: Unsymmetrical Thiourea Synthesis step1 Step 1: In-situ Generation of Isothiocyanate (e.g., from Amine 1 + CS2) start->step1 step2 Monitor Formation of Isothiocyanate (e.g., by TLC or IR) step1->step2 step3 Step 2: Add Second Amine (Amine 2) step2->step3 Complete Formation step4 Reaction to Form Unsymmetrical Thiourea step3->step4 step5 Work-up and Purification step4->step5 end End: Pure Unsymmetrical Thiourea step5->end

Caption: Workflow for minimizing symmetrical thiourea byproducts.

References

Technical Support Center: Ensuring Pyrazine Ring Stability During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maintaining the stability of the pyrazine ring during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of the pyrazine ring during synthesis?

A1: The pyrazine ring is generally aromatic and relatively stable.[1] However, its stability can be compromised by several factors during synthesis, including:

  • Harsh Reaction Conditions: High temperatures, extreme pH (strongly acidic or basic conditions), and prolonged reaction times can lead to degradation.[2][3] For instance, in some catalytic systems, temperatures exceeding 450°C can cause the pyrazine ring to break down.[4]

  • Strong Oxidizing Agents: The electron-deficient nature of the pyrazine ring makes it susceptible to oxidation, which can lead to ring cleavage or the formation of N-oxides.[5]

  • Reactive Substituents: The presence of certain functional groups on the pyrazine ring can influence its stability and reactivity, making it more prone to degradation under specific conditions.

Q2: How do substituents on the pyrazine ring affect its stability?

A2: Substituents play a crucial role in the reactivity and stability of the pyrazine ring. The electron-deficient character of the pyrazine ring generally makes it resistant to electrophilic aromatic substitution but more prone to nucleophilic aromatic substitution.[6]

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy groups can increase the electron density of the ring, which can activate it towards electrophilic attack but may also influence its stability under oxidative conditions.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro or cyano groups further decrease the electron density of the ring, making it more susceptible to nucleophilic attack but potentially more stable against oxidation.

Q3: What are common degradation pathways for the pyrazine ring during synthesis?

A3: While specific degradation pathways are highly dependent on the reaction conditions and the specific pyrazine derivative, some general degradation routes include:

  • Oxidative Cleavage: Strong oxidizing agents can lead to the opening of the pyrazine ring.[5]

  • Ring-Opening-Ring-Closure (ANRORC) Mechanism: In some nucleophilic substitution reactions, instead of a direct substitution, the ring may open and then re-close to form a different heterocyclic system, such as an imidazole.[3]

  • Decomposition at High Temperatures: Excessive heat can lead to the fragmentation of the pyrazine ring, resulting in lower yields of the desired product.[4]

Q4: Can protecting groups be used to enhance the stability of the pyrazine ring during synthesis?

A4: Yes, protecting groups can be a valuable strategy to temporarily mask reactive functional groups on the pyrazine ring or its precursors, thereby preventing unwanted side reactions and potential degradation. For example, an amino group on a pyrazine ring can be protected with a tert-Butyloxycarbonyl (Boc) group to prevent it from reacting during subsequent synthetic steps.[2] This protecting group can then be removed under specific conditions to yield the desired product.[2] The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.[4][7]

Troubleshooting Guides

This section provides practical advice for overcoming common issues related to pyrazine ring stability during synthesis.

Issue 1: Low Yield of the Desired Pyrazine Product

  • Possible Cause: Degradation of the pyrazine ring due to harsh reaction conditions.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: Systematically lower the reaction temperature to find a balance between reaction rate and product stability. High temperatures can lead to pyrazine degradation.[2]

    • Adjust pH: If the reaction is conducted under strongly acidic or basic conditions, consider using milder acids or bases, or buffering the reaction mixture to a more neutral pH.

    • Reduce Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure of the product to potentially degradative conditions.[3]

Issue 2: Formation of Unidentified Byproducts

  • Possible Cause: Side reactions involving the pyrazine ring or its intermediates.

  • Troubleshooting Steps:

    • Purify Starting Materials: Impurities in the starting materials can lead to unexpected side reactions.[5] Ensure the purity of your reactants before starting the synthesis.

    • Inert Atmosphere: If your intermediates or product are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Dihydropyrazine intermediates, for example, are prone to oxidation.[5]

    • Alternative Synthetic Route: If byproduct formation is persistent, consider exploring a different synthetic route that may offer higher selectivity for the desired product.[1]

Issue 3: Difficulty in Purifying the Pyrazine Product

  • Possible Cause: Presence of closely related impurities or degradation products.

  • Troubleshooting Steps:

    • Alternative Purification Techniques: If standard column chromatography is ineffective, consider other methods such as preparative TLC, recrystallization, or distillation (for volatile pyrazines).[5]

    • Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel, alumina, or reverse-phase C18) to improve the separation of your target compound from impurities.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on Pyrazine Synthesis Yield

Synthetic MethodReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Dehydrogenative Coupling2-phenylglycinolMn pincer complex / KHToluene1502499[1]
Dehydrogenative Coupling2-phenylglycinolMn pincer complex / KH1,4-dioxane1502495[1]
Dehydrogenative Coupling2-phenylglycinolMn pincer complex / KHToluene12524Quantitative[1]
Continuous-flow enzymaticPyrazine-2-carboxylate, BenzylamineLipozyme® TL IMtert-amyl alcohol4520 min (residence)82.2[8]
Continuous-flow enzymaticPyrazine-2-carboxylate, BenzylamineLipozyme® TL IMtert-amyl alcohol3520 min (residence)~75[8]
Continuous-flow enzymaticPyrazine-2-carboxylate, BenzylamineLipozyme® TL IMtert-amyl alcohol5520 min (residence)~78[8]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling

This protocol is adapted from a manganese-catalyzed dehydrogenative coupling of β-amino alcohols.[1]

  • Materials:

    • 2-phenylglycinol (0.5 mmol)

    • Manganese pincer complex (2 mol %)

    • Potassium hydride (KH) (3 mol %)

    • Toluene (2 mL)

    • Schlenk tube

    • Mesitylene (internal standard for GC-MS)

  • Procedure:

    • In a glovebox, add 2-phenylglycinol, the manganese pincer catalyst, and potassium hydride to a Schlenk tube equipped with a magnetic stir bar.

    • Add toluene to the Schlenk tube.

    • Seal the Schlenk tube and bring it out of the glovebox.

    • Place the Schlenk tube in a preheated oil bath at 150°C.

    • Stir the reaction mixture for 24 hours.

    • After cooling to room temperature, carefully quench the reaction with a few drops of methanol.

    • Add mesitylene as an internal standard.

    • Analyze the reaction mixture by GC-MS to determine the yield of 2,5-diphenylpyrazine.

    • For isolation, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of a Pyrazine Derivative by Column Chromatography

This is a general protocol for the purification of a pyrazine derivative from non-polar impurities.

  • Materials:

    • Crude pyrazine product

    • Silica gel (230-400 mesh)

    • Hexane

    • Ethyl acetate

    • Glass column

    • Collection tubes

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude pyrazine product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the pyrazine derivative.

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

    • Combine the fractions containing the pure pyrazine derivative.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

troubleshooting_workflow start Low Yield or Byproduct Formation in Pyrazine Synthesis check_conditions Review Reaction Conditions (Temp, pH, Time) start->check_conditions harsh_conditions Are Conditions Too Harsh? check_conditions->harsh_conditions optimize_conditions Optimize Conditions: - Lower Temperature - Use Milder Reagents - Reduce Reaction Time harsh_conditions->optimize_conditions Yes check_reactants Examine Starting Materials (Purity, Stoichiometry) harsh_conditions->check_reactants No final_check Re-evaluate Synthesis Outcome optimize_conditions->final_check impure_reactants Are Reactants Pure? check_reactants->impure_reactants purify_reactants Purify Starting Materials impure_reactants->purify_reactants No consider_atmosphere Consider Reaction Atmosphere (Inert vs. Air) impure_reactants->consider_atmosphere Yes purify_reactants->final_check oxidation_issue Is Oxidation a Concern? consider_atmosphere->oxidation_issue use_inert Use Inert Atmosphere (N2 or Ar) oxidation_issue->use_inert Yes oxidation_issue->final_check No use_inert->final_check

Caption: A troubleshooting workflow for addressing low yields and byproduct formation in pyrazine synthesis.

pyrazine_synthesis_pathway alpha_diketone α-Diketone condensation Condensation alpha_diketone->condensation diamine 1,2-Diamine diamine->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine Pyrazine oxidation->pyrazine

Caption: A generalized workflow for the synthesis of pyrazines from α-diketones and 1,2-diamines.

protecting_group_strategy start Synthesis of Functionalized Pyrazine reactive_site Presence of a Reactive Functional Group (e.g., -NH2) start->reactive_site protection Protect the Functional Group (e.g., with Boc anhydride) reactive_site->protection protected_pyrazine Protected Pyrazine Derivative protection->protected_pyrazine synthesis_step Perform Desired Synthetic Transformation on another part of the molecule protected_pyrazine->synthesis_step modified_protected_pyrazine Modified Protected Pyrazine synthesis_step->modified_protected_pyrazine deprotection Deprotect the Functional Group (e.g., with acid) modified_protected_pyrazine->deprotection final_product Final Functionalized Pyrazine deprotection->final_product

Caption: A logical workflow illustrating the use of a protecting group strategy in pyrazine synthesis.

References

Technical Support Center: Recrystallization of N-Pyrazinylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of N-Pyrazinylthiourea via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for this compound?

A1: The most crucial initial step is to select a suitable solvent. An ideal solvent for recrystallization should dissolve this compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent to be effectively removed. A systematic solvent screening with small amounts of your crude this compound is highly recommended to identify the optimal solvent.

Q2: How much solvent should I use for the recrystallization?

A2: You should use the minimum amount of hot solvent necessary to completely dissolve the crude this compound. Adding too much solvent is a common reason for low or no crystal yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[1] It is best to start with a small amount of solvent and add it in portions to the heated mixture until the solid just dissolves.

Q3: My this compound solution is colored. How can I decolorize it?

A3: If your solution is colored, it is likely due to the presence of colored organic impurities. You can treat the hot solution with a small amount of activated charcoal. Add the charcoal, swirl the solution, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a loss of your desired product.

Q4: I am not getting any crystals even after the solution has cooled. What should I do?

A4: If no crystals form, your solution may be too dilute or supersaturated. First, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. If that doesn't work, you can try evaporating some of the solvent to increase the concentration of the solute and then allow it to cool again. Placing the flask in an ice bath can also help to promote crystallization after it has cooled to room temperature.

Q5: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the solute is lower than the boiling point of the solvent or if the solution is cooled too quickly. For this compound, with a melting point of 128 °C, selecting a solvent with a boiling point below this temperature is advisable.[2] To fix this, you can try reheating the solution, adding a small amount of additional solvent to ensure complete dissolution, and then allowing it to cool much more slowly.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The compound is too soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Evaporate some of the solvent to concentrate the solution and try to crystallize again.- Choose a different solvent in which the compound is less soluble at low temperatures.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.
Formation of an Oil Instead of Crystals ("Oiling Out") - The melting point of this compound (128 °C) is close to or below the boiling point of the chosen solvent.- The solution was cooled too rapidly.- High concentration of impurities depressing the melting point.- Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.- Select a solvent with a lower boiling point.- Consider a preliminary purification step, such as passing the crude material through a short silica plug, to remove impurities.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Treat the hot solution with a small amount of activated charcoal before filtration.- Perform a second recrystallization.
Crystals Form Too Quickly - The solution is too concentrated.- The solution was cooled too quickly.- Reheat the solution and add a small amount of additional hot solvent.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Data Presentation: Solvent Selection for this compound Recrystallization

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative guide to solvent selection based on the properties of similar thiourea and pyrazine derivatives. It is strongly recommended to perform a small-scale solvent screen to determine the optimal solvent for your specific sample.

Solvent Boiling Point (°C) Suitability for this compound (Melting Point ~128°C) Rationale/Comments
Ethanol 78Likely Suitable Often used for recrystallizing thiourea and pyrazine derivatives. Its boiling point is well below the melting point of this compound.
Methanol 65Potentially Suitable Lower boiling point than ethanol, which can be advantageous. However, solubility might be high at room temperature, potentially reducing yield.
Acetone 56Potentially Suitable A good solvent for many organic compounds with a low boiling point. Worth screening.
Ethyl Acetate 77Potentially Suitable A moderately polar solvent that is often a good choice for recrystallization.
Water 100Likely Unsuitable as a single solvent While some related compounds are recrystallized from water, the boiling point is close to the melting point of this compound, increasing the risk of "oiling out". May be useful as an anti-solvent in a mixed solvent system.
Toluene 111Likely Unsuitable The boiling point is too close to the melting point of this compound, which is likely to cause "oiling out".
Hexane 69Likely Unsuitable as a primary solvent This compound is likely to have low solubility in non-polar solvents like hexane, even when hot. May be useful as an anti-solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be determined by preliminary screening. Ethanol is used as an example solvent in this protocol.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Short-stemmed glass funnel

  • Filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Glass rod

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a magnetic stir bar.

    • Add a small volume of ethanol (e.g., 5-10 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the this compound just dissolves completely. Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (e.g., a spatula tip) to the solution.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Gravity Filtration:

    • Preheat a second Erlenmeyer flask (the receiving flask) and a short-stemmed glass funnel on the hot plate.

    • Place a fluted filter paper in the hot funnel.

    • Quickly filter the hot solution through the fluted filter paper into the preheated receiving flask. This step removes any insoluble impurities (and activated charcoal if used). Keeping the apparatus hot minimizes premature crystallization.

  • Crystallization:

    • Cover the receiving flask with a watch glass or inverted beaker and allow the clear filtrate to cool slowly to room temperature.

    • Crystal formation should be observed as the solution cools. To ensure slow cooling, you can place the flask on a surface that does not conduct heat well, such as a cork ring or a few layers of paper towels.

    • Once the flask has reached room temperature, you can place it in an ice bath for about 15-30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals in the funnel with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.

    • Transfer the crystals to a watch glass and allow them to dry completely. For faster drying, a vacuum desiccator can be used.

  • Analysis:

    • Determine the melting point of the purified this compound to assess its purity. A sharp melting point close to the literature value (128 °C) indicates a high degree of purity.[2]

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve Crude this compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does the Compound 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form->induce_crystallization No oiling_out->crystals_form No reheat Reheat Solution, Add More Solvent, Cool Slower oiling_out->reheat Yes end Pure this compound collect_crystals->end induce_crystallization->crystals_form concentrate Concentrate Solution: - Evaporate some solvent - Cool again induce_crystallization->concentrate concentrate->cool reheat->cool change_solvent Change Solvent to one with a lower boiling point reheat->change_solvent

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Scaling Up the Synthesis of N-Pyrazinylthiourea for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of N-Pyrazinylthiourea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate a smooth transition from lab-scale to preclinical production.

Troubleshooting Guide

Encountering issues during scale-up is a common challenge in chemical synthesis. This guide addresses specific problems that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of N-(pyrazin-2-ylcarbamothioyl)benzamide (Intermediate) Incomplete reaction: Insufficient reaction time or temperature.- Ensure the reaction is stirred for the recommended 3 hours at room temperature.- Gently warm the reaction mixture to 30-40°C to improve reaction kinetics, monitoring for any side product formation by TLC.
Moisture in the reaction: Ammonium thiocyanate and 2-aminopyrazine are sensitive to moisture, which can hydrolyze the benzoyl isothiocyanate intermediate.- Use anhydrous acetone and ensure all glassware is thoroughly dried.- Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon).
Degradation of benzoyl isothiocyanate: This intermediate can be unstable.- Prepare the benzoyl isothiocyanate in situ and use it immediately in the next step without isolation.
Low Yield of this compound (Final Product) Incomplete hydrolysis of the benzoyl intermediate: Insufficient base concentration or reaction time.- Ensure the 10% NaOH solution is accurately prepared.- Increase the hydrolysis time at 80°C from 20 minutes to 30-40 minutes, monitoring the reaction progress by TLC.
Product loss during workup: The product may have some solubility in the aqueous filtrate.- After filtration, extract the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.- Ensure the pH is carefully adjusted during acidification and basification to maximize precipitation.
Product is an Oil or Fails to Crystallize Presence of impurities: Unreacted starting materials or side products can act as crystallization inhibitors.- Purify the crude product using column chromatography (see purification protocol below).- Try trituration with a non-polar solvent like hexane or diethyl ether to induce solidification and remove soluble impurities.
Residual solvent: Trapped solvent can prevent crystallization.- Dry the product thoroughly under high vacuum, possibly with gentle heating.
Impure Product (Observed by TLC/HPLC/NMR) Side reactions: Benzoyl isothiocyanate can react with itself or with moisture. The aminopyrazine can also undergo side reactions.- Maintain strict temperature control during the formation of benzoyl isothiocyanate (0°C).- Add the 2-aminopyrazine solution slowly to the reaction mixture to avoid localized high concentrations.
Inadequate purification: Recrystallization solvent may not be optimal.- Perform a solvent screen for recrystallization. Good candidates include ethanol, isopropanol, or mixtures like ethanol/water.[1]
Co-precipitation of starting materials: Unreacted 2-aminopyrazine or the benzoyl intermediate may precipitate with the product.- Ensure complete reaction by monitoring with TLC.- Wash the filtered product thoroughly with cold water and a non-polar organic solvent to remove unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A widely used method involves a two-step, one-pot synthesis. First, benzoyl isothiocyanate is generated in situ from the reaction of benzoyl chloride and ammonium thiocyanate. This is then reacted with 2-aminopyrazine to form N-(pyrazin-2-ylcarbamothioyl)benzamide. The final step is the hydrolysis of this intermediate using a base, such as sodium hydroxide, to yield this compound.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a convenient method. For the first step, you can monitor the disappearance of 2-aminopyrazine. For the hydrolysis step, you can monitor the disappearance of the benzoyl intermediate and the appearance of the this compound product. A suitable mobile phase for TLC is a mixture of chloroform and methanol (e.g., 9:1 v/v).

Q3: What are the critical safety precautions when handling the reagents for this synthesis?

A3: Benzoyl chloride is corrosive and a lachrymator; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Ammonium thiocyanate is harmful if swallowed or inhaled. 2-aminopyrazine can be irritating to the skin and eyes. It is crucial to consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Q4: My scaled-up reaction is giving a lower yield compared to the lab-scale synthesis. What could be the reason?

A4: Lower yields on scale-up can be due to several factors, including inefficient mixing, poor heat transfer, and longer addition times. Ensure that the stirring is vigorous enough to maintain a homogeneous mixture. For exothermic steps, like the addition of benzoyl chloride, consider using a jacketed reactor for better temperature control. A slower, controlled addition of reagents in larger volumes is also crucial.

Q5: What is the best method to purify the final this compound product on a larger scale?

A5: Recrystallization is often the most practical purification method for larger quantities of solid material. A solvent screen should be performed to find a suitable solvent that provides good recovery and high purity. Common solvents for recrystallizing thiourea derivatives include ethanol, methanol, or mixtures like ethanol/water.[1] If recrystallization is insufficient, column chromatography can be used, although it may be less practical for very large scales.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic methods and is suitable for scaling up.

Step 1: Synthesis of N-(pyrazin-2-ylcarbamothioyl)benzamide (Intermediate)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add ammonium thiocyanate (1.1 equivalents) to anhydrous acetone.

  • Formation of Benzoyl Isothiocyanate: Cool the suspension to 0°C in an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise via the dropping funnel over 15-30 minutes, ensuring the temperature remains below 5°C.

  • Reaction with 2-Aminopyrazine: After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. Then, add a solution of 2-aminopyrazine (1.0 equivalent) in anhydrous acetone dropwise.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction by TLC until the 2-aminopyrazine is consumed.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue to precipitate the solid intermediate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis to this compound (Final Product)

  • Hydrolysis: To the crude N-(pyrazin-2-ylcarbamothioyl)benzamide from the previous step, add a 10% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to 80°C and stir for 20-30 minutes. Monitor the disappearance of the starting material by TLC.

  • Precipitation: Cool the reaction mixture in an ice bath. Carefully acidify with 2 M HCl to pH ~1, then basify with concentrated ammonium hydroxide to precipitate the product.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Purification Protocols

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane or chloroform in methanol can be effective. The optimal solvent system should be determined by TLC analysis.

  • Procedure: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb it onto a small amount of silica gel and dry it. Load the dried silica onto the top of the prepared column. Elute the column with the chosen mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.

Data Presentation

The following tables provide illustrative data for the synthesis of this compound at different scales. Note that these are representative values and actual results may vary depending on the specific experimental conditions.

Table 1: Scale-Up Synthesis of N-(pyrazin-2-ylcarbamothioyl)benzamide (Intermediate)

Scale 2-Aminopyrazine (g) Benzoyl Chloride (mL) Ammonium Thiocyanate (g) Acetone (mL) Yield (g) Purity (by HPLC)
Lab-Scale10.012.312.820022.5>95%
Pilot-Scale10001230128020,0002150>95%

Table 2: Scale-Up Hydrolysis to this compound (Final Product)

Scale Intermediate (g) 10% NaOH (mL) Yield (g) Purity (by HPLC) Melting Point (°C)
Lab-Scale20.016011.5>98%233-235
Pilot-Scale200016,0001100>98%233-235

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Hydrolysis & Purification A 2-Aminopyrazine + Ammonium Thiocyanate in Acetone B Add Benzoyl Chloride at 0°C A->B C Reaction at RT (3 hours) B->C D Workup: Solvent Removal, Water Precipitation C->D E Crude Intermediate: N-(pyrazin-2-ylcarbamothioyl)benzamide D->E F Crude Intermediate E->F Proceed to Step 2 G Hydrolysis with 10% NaOH at 80°C F->G H Workup: Acidification (HCl), Basification (NH4OH) G->H I Crude this compound H->I J Purification: Recrystallization or Column Chromatography I->J K Pure this compound J->K signaling_pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest AntiInflammatory Anti-inflammatory Response MAPK MAPK Pathway MAPK->Apoptosis NFkB NF-κB Pathway NFkB->AntiInflammatory PI3K_AKT PI3K/Akt Pathway PI3K_AKT->CellCycleArrest Thiourea Thiourea Derivative (e.g., this compound) Thiourea->MAPK Modulation Thiourea->NFkB Inhibition Thiourea->PI3K_AKT Modulation

References

Validation & Comparative

A Comparative Guide to the Purity Validation of Synthesized N-Pyrazinylthiourea and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques used to validate the purity of synthesized N-Pyrazinylthiourea. Due to the limited availability of published, detailed analytical data for this compound, this document uses N-Phenylthiourea and N-Benzoylthiourea as illustrative analogs to demonstrate the purity validation process. The methodologies and data presentation formats provided herein are directly applicable to the analysis of this compound upon its synthesis and purification.

Comparative Analytical Data

The purity of a synthesized compound is paramount in research and drug development. A combination of spectroscopic and analytical methods is employed to confirm the identity and purity of the target molecule and to identify any potential impurities. The following table summarizes the expected analytical data for this compound and compares it with experimental data for N-Phenylthiourea and N-Benzoylthiourea.

Analytical Technique This compound (Expected) N-Phenylthiourea (Alternative 1) N-Benzoylthiourea (Alternative 2)
Molecular Formula C₅H₅N₃SC₇H₈N₂SC₈H₈N₂OS
Molecular Weight 139.18 g/mol 152.22 g/mol 180.23 g/mol
Melting Point (°C) Data not available145-150 °C[1]127-128 °C[2]
Elemental Analysis (%) C: 43.15, H: 3.62, N: 30.19, S: 23.04C: 55.24, H: 5.30, N: 18.40, S: 21.06C: 53.32, H: 4.47, N: 15.54, O: 8.88, S: 17.79
¹H NMR (δ, ppm) Signals for pyrazine and thiourea protonsSignals for phenyl and thiourea protonsSignals for phenyl, benzoyl, and thiourea protons
¹³C NMR (δ, ppm) Resonances for pyrazine and thiocarbonyl carbonsResonances for phenyl and thiocarbonyl carbonsResonances for phenyl, benzoyl, and thiocarbonyl carbons
FT-IR (cm⁻¹) N-H, C=S, C-N, and pyrazine ring vibrationsN-H, C=S, C-N, and aromatic C-H vibrationsN-H, C=O, C=S, C-N, and aromatic C-H vibrations
Mass Spectrometry (m/z) [M+H]⁺ at 140.03[M+H]⁺ at 153.05[M+H]⁺ at 181.04

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures for the purity validation of organic compounds.

Elemental Analysis (CHNS)

Objective: To determine the elemental composition (Carbon, Hydrogen, Nitrogen, and Sulfur) of the synthesized compound and compare it with the theoretical values.

Procedure:

  • A precisely weighed sample (1-3 mg) of the dry, homogenous compound is placed in a tin or silver capsule.

  • The sample is combusted in a high-temperature furnace (approx. 1000 °C) in a stream of pure oxygen.[3]

  • The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are passed through a reduction tube to convert nitrogen oxides to N₂ and to remove excess oxygen.

  • The gases are then separated by a gas chromatography column and detected by a thermal conductivity detector (TCD).[4]

  • The instrument is calibrated using a certified standard of known elemental composition.

  • The software calculates the percentage of each element in the sample based on the detector response. The accepted deviation from the calculated elemental composition is typically within ±0.4%.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the synthesized compound by analyzing the chemical environment of ¹H and ¹³C nuclei.

¹H and ¹³C NMR Sample Preparation:

  • Dissolve 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[5]

  • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[6]

  • The final solution depth in the NMR tube should be approximately 4-5 cm.[7]

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Data Acquisition:

  • The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

  • For ¹H NMR, a standard pulse sequence is used, and the resulting free induction decay (FID) is Fourier transformed to obtain the spectrum.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).[8]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the synthesized compound.

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[10]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with ESI-MS (e.g., methanol or acetonitrile, often with 0.1% formic acid to aid ionization).[10][11]

  • Filter the final solution if any particulates are present to avoid clogging the instrument's capillary.[10]

Data Acquisition:

  • The sample solution is introduced into the ESI source at a constant flow rate.

  • A high voltage is applied to the capillary tip, causing the solution to form a fine spray of charged droplets.[12]

  • A heated drying gas aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions.[13]

  • The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, and the resulting mass spectrum is generated. For singly charged ions, the m/z value corresponds to the molecular weight of the protonated molecule [M+H]⁺.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and purity validation of a thiourea derivative and a conceptual comparison of the analytical outcomes.

Synthesis_and_Validation_Workflow cluster_synthesis Synthesis cluster_validation Purity Validation cluster_results Data Analysis Start Starting Materials (e.g., 2-Aminopyrazine, Isothiocyanate Precursor) Reaction Reaction (e.g., Nucleophilic Addition) Start->Reaction Workup Work-up & Purification (e.g., Crystallization) Reaction->Workup Product Synthesized This compound Workup->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS EA Elemental Analysis Product->EA Purity Purity Confirmation (>95%) NMR->Purity FTIR->Purity MS->Purity EA->Purity

Caption: Workflow for the synthesis and purity validation of this compound.

Purity_Comparison cluster_target Target Compound cluster_methods Analytical Methods cluster_comparison Comparative Data Target This compound (Synthesized) NMR NMR Data Target->NMR FTIR FT-IR Data Target->FTIR MS MS Data Target->MS EA Elemental Analysis Target->EA Expected Theoretical/ Expected Values NMR->Expected Compare Alternative1 Alternative 1 (N-Phenylthiourea) NMR->Alternative1 Compare Alternative2 Alternative 2 (N-Benzoylthiourea) NMR->Alternative2 Compare FTIR->Expected Compare FTIR->Alternative1 Compare FTIR->Alternative2 Compare MS->Expected Compare MS->Alternative1 Compare MS->Alternative2 Compare EA->Expected Compare EA->Alternative1 Compare EA->Alternative2 Compare Result Purity Assessment

Caption: Comparison of analytical data for purity assessment.

References

A Comparative Analysis of N-Pyrazinylthiourea Analogs: Biological Activity and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological performance of N-Pyrazinylthiourea and its structural analogs, supported by experimental data from recent studies.

The development of novel therapeutic agents frequently involves the synthesis and evaluation of structural analogs of a lead compound. This compound and its derivatives, belonging to the broader class of nitrogen-containing heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative study of various structural analogs, focusing on their antimicrobial, cytotoxic, and enzyme inhibitory properties. The data presented is compiled from a range of studies investigating pyrazole, pyrazoline, and thiourea derivatives, offering insights into their structure-activity relationships.

Comparative Biological Activity Data

The biological activity of this compound analogs is often quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for cytotoxicity and enzyme inhibition. A lower value for these metrics indicates higher potency.

Antimicrobial Activity

Thiourea derivatives and their metal complexes have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties.[1] The antimicrobial efficacy of these compounds is influenced by their structural features and lipophilicity.[1] Similarly, pyrazole and pyrazoline derivatives are recognized for their significant antimicrobial potential.[2][3][4]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Analogs against Bacterial Strains

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 3Escherichia coli0.25[5]
Compound 4Streptococcus epidermidis0.25[5]
Compound 9Staphylococcus aureus (MDR)4[3]
Compound P1Escherichia coli3.121[6]
Compound P1Pseudomonas aeruginosa1.5[6]
Ciprofloxacin (Standard)Escherichia coli0.5[5]
Ciprofloxacin (Standard)Streptococcus epidermidis4[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole and Thiourea Analogs against Fungal Strains

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 2Aspergillus niger1[5]
Compound 3Microsporum audouinii0.5[5]
Compound P6Aspergillus niger0.83[6]
Compound P6Penicillium chrysogenum0.093[6]
Clotrimazole (Standard)Aspergillus niger2[5]
Clotrimazole (Standard)Microsporum audouinii0.5[5]
Cytotoxic Activity

The anticancer potential of thiourea and pyrazole derivatives has been extensively investigated.[7][8] Studies have shown that certain structural modifications, such as the introduction of halogen atoms, can significantly enhance cytotoxic effects against various cancer cell lines.[8]

Table 3: Cytotoxic Activity (IC50) of Selected Thiourea and Pyrazole Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
3,4-dichloro-phenyl substituted thiourea (2)SW480 (Colon Cancer)7.3 - 9.0[8]
3,4-dichloro-phenyl substituted thiourea (2)SW620 (Colon Cancer)1.5 - 8.9[8]
4-CF3-phenyl substituted thiourea (8)SW620 (Colon Cancer)1.5 - 8.9[8]
3-chloro-4-fluorophenylthiourea (1)SW620 (Colon Cancer)9.4[8]
Pyrazole derivative 136bA549 (Lung Cancer)1.962[9]
Pyrazole derivative 136bHCT-116 (Colon Cancer)3.597[9]
Pyrazole derivative 136bMCF-7 (Breast Cancer)1.764[9]
Pyrazole derivative 136bHT-29 (Colon Cancer)4.496[9]
Cisplatin (Standard)SW620 (Colon Cancer)>10[8]
Enzyme Inhibition

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Pyrazole and triazole derivatives have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant targets for Alzheimer's disease and diabetes.[10]

Table 4: Enzyme Inhibitory Activity (IC50) of Selected Triazole Analogs

CompoundTarget EnzymeIC50 (µM)Reference
Methyl phenyl derivative 12dAcetylcholinesterase (AChE)0.73 ± 0.54[10]
Methyl phenyl derivative 12mButyrylcholinesterase (BChE)0.038 ± 0.50[10]
Methyl phenyl derivative 12dα-glucosidase36.74 ± 1.24[10]
Nα-chloroacetyl-L-ornithine (1g)Nα-acetyl-L-ornithine deacetylase (ArgE)85[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of this compound analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[12]

Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)

Ellman's method is a widely used technique to measure the activity of cholinesterases.

  • Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test compound at various concentrations is prepared.

  • Enzyme Addition: The enzyme (AChE or BChE) is added to the mixture and incubated.

  • Substrate Addition: The reaction is initiated by adding the substrate (acetylthiocholine iodide or butyrylthiocholine chloride).

  • Absorbance Monitoring: The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion. The change in absorbance is monitored spectrophotometrically over time.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Visualizations

Signaling and Experimental Workflows

The following diagrams illustrate a generalized experimental workflow for screening the biological activity of chemical compounds and a simplified representation of a pro-apoptotic signaling pathway induced by some cytotoxic agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (IC50) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (IC50) characterization->enzyme data_analysis Structure-Activity Relationship (SAR) Analysis antimicrobial->data_analysis cytotoxicity->data_analysis enzyme->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Caption: Generalized workflow for the synthesis, screening, and analysis of novel chemical compounds.

pro_apoptotic_pathway compound Cytotoxic Compound cell_stress Cellular Stress / DNA Damage compound->cell_stress pro_apoptotic Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic mitochondria Mitochondrial Outer Membrane Permeabilization pro_apoptotic->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified intrinsic pathway of apoptosis induced by cytotoxic compounds.

References

A Comparative Guide to Heterocyclic Thiourea Corrosion Inhibitors: N-Pyrazinylthiourea Derivatives in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an effective corrosion inhibitor is paramount in ensuring the integrity and longevity of metallic materials in acidic environments. This guide provides an objective comparison of the corrosion inhibition performance of N-Pyrazinylthiourea derivatives against other prominent heterocyclic thiourea compounds, supported by experimental data.

Due to the limited availability of direct experimental data for this compound, this guide utilizes Pyrazinecarboxamide as a representative compound for the pyrazine-based inhibitor class. This substitution allows for a meaningful comparison with other well-documented heterocyclic thiourea inhibitors.

Performance Comparison of Heterocyclic Thiourea Corrosion Inhibitors

The efficacy of corrosion inhibitors is primarily evaluated through electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). The key parameters derived from these methods provide a quantitative measure of an inhibitor's ability to protect a metal surface. The following tables summarize the performance of Pyrazinecarboxamide and other selected heterocyclic thiourea derivatives on mild steel in acidic media.

Potentiodynamic Polarization (PDP) Data

Potentiodynamic polarization studies offer insights into the kinetic aspects of corrosion. The corrosion current density (Icorr) is a direct measure of the corrosion rate, while the inhibition efficiency (IE%) quantifies the percentage reduction in this rate.

InhibitorConcentration (mM)Corrosive MediumCorrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (IE%)Reference
Blank -0.5 M HCl285-[1]
Pyrazinecarboxamide 1.00.5 M HCl18.593.5[1]
1,3-Diphenyl-2-thiourea 0.75% (w/v)1 M HCl-89.73[2]
2,5-bis(4-pyridyl)-1,3,4-thiadiazole 0.21 M HCl-92

Note: A lower Icorr value signifies better corrosion protection.

Electrochemical Impedance Spectroscopy (EIS) Data

EIS provides information on the resistive and capacitive behavior of the metal-solution interface. A higher charge transfer resistance (Rct) indicates a slower corrosion process, while a lower double-layer capacitance (Cdl) suggests the formation of a protective inhibitor film on the metal surface.

InhibitorConcentration (mM)Corrosive MediumCharge Transfer Resistance (Rct) (Ω·cm²)Double-Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (IE%)Reference
Blank -0.5 M HCl45120-[1]
Pyrazinecarboxamide 1.00.5 M HCl69518.293.5[1]
1,3-Diphenyl-2-thiourea 0.75% (w/v)1 M HCl---[2]
2,5-bis(n-pyridyl)-1,3,4-thiadiazoles -1 M HCl / 0.5 M H₂SO₄Increased with concentrationDecreased with concentration-[3]

Note: Higher Rct and lower Cdl values are indicative of superior inhibition performance.

Mechanism of Action: A Visual Representation

The primary mechanism of corrosion inhibition by heterocyclic thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the heteroatoms and the metal).

CorrosionInhibitionMechanism cluster_corrosion Corrosion Process cluster_inhibition Inhibition Process Metal Metal Surface (e.g., Mild Steel) Corrosive Corrosive Environment (H+, Cl-) Metal->Corrosive Anodic Dissolution (Fe -> Fe2+ + 2e-) Cathodic Reaction (2H+ + 2e- -> H2) Film Protective Adsorbed Film Inhibitor Heterocyclic Thiourea (e.g., this compound) Inhibitor->Metal Adsorption (Physisorption/Chemisorption) Film->Corrosive Blocks Active Sites Reduces Corrosion Rate

Caption: Mechanism of corrosion inhibition by heterocyclic thioureas.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Potentiodynamic Polarization (PDP) Measurements

Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and inhibition efficiency (IE%).

Methodology:

  • A three-electrode electrochemical cell is used, consisting of a mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • The working electrode is immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor for a specified period to reach a stable open circuit potential (OCP).

  • The potential is then scanned from a cathodic potential to an anodic potential at a constant scan rate (e.g., 1 mV/s).

  • The resulting polarization curve (log I vs. E) is used to extrapolate the Tafel slopes and determine the corrosion current density (Icorr).

  • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the charge transfer resistance (Rct) and double-layer capacitance (Cdl) of the metal-solution interface.

Methodology:

  • The same three-electrode setup as in the PDP measurements is used.

  • The working electrode is stabilized at its OCP in the test solution.

  • A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • The impedance data is plotted in Nyquist and Bode formats.

  • The Nyquist plot is then fitted to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • The inhibition efficiency (IE%) is calculated from the Rct values using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis InhibitorPrep Inhibitor Solution Preparation OCP Open Circuit Potential (OCP) Stabilization InhibitorPrep->OCP ElectrodePrep Working Electrode Preparation (Mild Steel) ElectrodePrep->OCP PDP Potentiodynamic Polarization (PDP) OCP->PDP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP_Analysis Tafel Extrapolation (Icorr, Ecorr, IE%) PDP->PDP_Analysis EIS_Analysis Equivalent Circuit Fitting (Rct, Cdl, IE%) EIS->EIS_Analysis

Caption: General workflow for evaluating corrosion inhibitors.

Conclusion

This comparative guide highlights the significant corrosion inhibition potential of heterocyclic thiourea derivatives. While direct data for this compound was not available, the performance of Pyrazinecarboxamide suggests that the pyrazine moiety contributes effectively to corrosion protection, achieving an inhibition efficiency of 93.5% in 0.5 M HCl.[1] This performance is comparable to other well-established heterocyclic thiourea inhibitors like 1,3-Diphenyl-2-thiourea and 2,5-bis(4-pyridyl)-1,3,4-thiadiazole.[2] The primary mechanism of inhibition involves the adsorption of these molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. The selection of an optimal inhibitor will depend on the specific application, including the nature of the metal, the corrosive environment, and operational conditions. Further research focusing on the synthesis and direct evaluation of this compound and its derivatives is warranted to fully elucidate their potential as high-performance corrosion inhibitors.

References

Unraveling the Antitubercular Action of N-Pyrazinylthiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Pyrazinylthiourea derivatives, focusing on their potential mechanism of action against Mycobacterium tuberculosis. By examining existing experimental data and drawing parallels with related compounds, we aim to elucidate their therapeutic potential in the fight against tuberculosis.

Introduction to this compound Derivatives

This compound derivatives are a class of organic compounds that have demonstrated notable tuberculostatic activity.[1] Their chemical structure, featuring a pyrazine ring linked to a thiourea group, has attracted interest in the field of medicinal chemistry for the development of novel antitubercular agents. While early studies have confirmed their ability to inhibit the growth of Mycobacterium tuberculosis, the precise molecular mechanism underlying this activity has not been definitively established. This guide synthesizes the available information to propose a likely mechanism of action and compares these derivatives with existing and alternative tuberculosis treatments.

Proposed Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

While direct enzymatic inhibition data for this compound derivatives is limited, the broader class of thiourea-containing compounds has been shown to target key enzymes in the mycolic acid biosynthesis pathway of M. tuberculosis. Mycolic acids are essential, long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a crucial defensive barrier. Inhibition of their synthesis leads to cell wall disruption and bacterial death.

Based on the activity of structurally related thiourea derivatives, it is hypothesized that this compound derivatives may exert their antitubercular effect by inhibiting one or more of the following enzymes:

  • Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the fatty acid synthase-II (FAS-II) system, responsible for the elongation of fatty acid chains. InhA is the target of the frontline antitubercular drug isoniazid.

  • Decaprenylphosphoryl-β-D-ribofuranose-2′-epimerase (DprE1): An essential enzyme involved in the synthesis of the arabinogalactan layer of the cell wall.

  • Epoxide Hydrolase (EphD): An enzyme implicated in the metabolism of mycolic acids.

The following diagram illustrates the potential points of intervention for this compound derivatives within the mycobacterial cell wall synthesis pathway.

cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_Inhibitors Potential Inhibition by this compound Derivatives Fatty Acid Precursors Fatty Acid Precursors FAS-II System FAS-II System Fatty Acid Precursors->FAS-II System Elongation Mycolic Acids Mycolic Acids FAS-II System->Mycolic Acids Mycolyl-Arabinogalactan-Peptidoglycan Complex Mycolyl-Arabinogalactan-Peptidoglycan Complex Mycolic Acids->Mycolyl-Arabinogalactan-Peptidoglycan Complex Arabinogalactan Precursors Arabinogalactan Precursors Arabinogalactan Synthesis Arabinogalactan Synthesis Arabinogalactan Precursors->Arabinogalactan Synthesis Arabinogalactan Synthesis->Mycolyl-Arabinogalactan-Peptidoglycan Complex InhA InhA InhA->FAS-II System Inhibits DprE1 DprE1 DprE1->Arabinogalactan Synthesis Inhibits EphD EphD EphD->Mycolic Acids Inhibits Metabolism

Potential targets of this compound derivatives in the mycobacterial cell wall synthesis pathway.

Comparative Performance Data

Quantitative data on the antitubercular activity of this compound derivatives is primarily available in the form of Minimum Inhibitory Concentration (MIC) values. The table below summarizes the reported MIC values for a series of this compound derivatives against M. tuberculosis. For comparison, MIC values for standard and alternative antitubercular drugs are also provided.

Compound ClassSpecific Derivative/DrugTarget/Mechanism of ActionMIC against M. tuberculosis (µg/mL)
This compound Derivatives Various substitutionsProposed: Mycolic Acid Biosynthesis Inhibition (e.g., InhA)8 - 1000
Isoniazid (Standard) -Mycolic Acid Biosynthesis (InhA)0.02 - 0.2
Rifampicin (Standard) -RNA Synthesis (RNA Polymerase)0.05 - 0.5
Bedaquiline (Alternative) -ATP Synthesis (ATP Synthase)0.03 - 0.12
Pretomanid (Alternative) -Mycolic Acid & Protein Synthesis0.015 - 0.25

Experimental Protocols

To facilitate further research and validation of the proposed mechanism of action, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound derivatives against M. tuberculosis H37Rv can be determined using the Resazurin Microtiter Assay (REMA).

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • This compound derivatives dissolved in DMSO

  • Resazurin solution (0.01% w/v in sterile water)

  • 96-well microplates

  • M. tuberculosis H37Rv culture

Procedure:

  • Prepare serial dilutions of the this compound derivatives in the 96-well plates using the supplemented Middlebrook 7H9 broth.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include positive (drug-free medium with bacteria) and negative (drug-free medium without bacteria) controls.

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for another 24 hours.

  • The MIC is defined as the lowest drug concentration that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

The following flowchart outlines the experimental workflow for MIC determination.

A Prepare serial dilutions of this compound derivatives in 96-well plate B Inoculate wells with M. tuberculosis H37Rv A->B C Incubate at 37°C for 7 days B->C D Add Resazurin solution C->D E Incubate for 24 hours D->E F Read results: Blue = Inhibition, Pink = Growth E->F G Determine MIC F->G

Workflow for Minimum Inhibitory Concentration (MIC) determination using the Resazurin Microtiter Assay.

InhA Inhibition Assay

To investigate the direct inhibition of the InhA enzyme, a spectrophotometric assay can be performed.

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • This compound derivatives dissolved in DMSO

  • UV-transparent 96-well plates

  • Spectrophotometer

Procedure:

  • Add the assay buffer, NADH, and the this compound derivative at various concentrations to the wells of the 96-well plate.

  • Initiate the reaction by adding the InhA enzyme.

  • Start the measurement by adding the substrate, 2-trans-dodecenoyl-CoA.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocities and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Comparison with Alternatives

The landscape of tuberculosis treatment is evolving, with new drugs and regimens being developed to combat drug-resistant strains. The table below compares this compound derivatives with established and newer antitubercular agents.

FeatureThis compound DerivativesIsoniazidBedaquiline
Drug Class Thiourea derivativeHydrazideDiarylquinoline
Mechanism of Action Proposed: Inhibition of mycolic acid synthesis (e.g., InhA)Inhibition of mycolic acid synthesis (InhA)Inhibition of ATP synthase
Spectrum of Activity TuberculostaticBactericidal against replicating bacilliBactericidal against replicating and non-replicating bacilli
Resistance Mechanism UnknownMutations in katG and inhA genesMutations in the atpE gene
Clinical Development Stage PreclinicalFirst-line drugApproved for multidrug-resistant TB

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrated in vitro activity against M. tuberculosis. While the exact mechanism of action remains to be definitively elucidated, evidence from related thiourea compounds strongly suggests the inhibition of mycolic acid biosynthesis as a plausible target. Further research, including direct enzyme inhibition assays and resistance studies, is crucial to validate these targets and to advance the development of this compound class. The logical progression for investigating these derivatives is outlined below.

A In vitro antitubercular activity confirmed (MIC data) B Hypothesize mechanism based on thiourea class (Mycolic Acid Synthesis Inhibition) A->B C Perform direct enzyme inhibition assays (InhA, DprE1, EphD) B->C E Generate resistant mutants B->E D Determine IC50/Ki values C->D G Validate mechanism of action D->G F Sequence target genes in resistant mutants E->F F->G H Lead optimization and further preclinical development G->H

Logical workflow for the continued investigation of this compound derivatives.

The exploration of this compound derivatives could lead to the development of new and effective treatments for tuberculosis, potentially offering novel mechanisms to overcome existing drug resistance. This guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

Spectroscopic Comparison of N-Pyrazinylthiourea Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the spectroscopic comparison of N-Pyrazinylthiourea isomers. Due to the limited availability of direct experimental data for this compound isomers in readily accessible literature, this document serves as a detailed template, utilizing data from the parent amine, 2-aminopyrazine, and analogous thiourea derivatives to illustrate the comparative methodology. The experimental protocols and data presentation formats provided herein are intended to guide researchers in their own analysis of these and similar compounds.

Introduction to this compound Isomers

This compound and its isomers are heterocyclic compounds of interest in medicinal chemistry and drug development due to the established biological activities of both the pyrazine and thiourea moieties. The pyrazine ring is a key component in several established drugs, while thiourea derivatives have been investigated for a wide range of therapeutic properties, including tuberculostatic activity. The relative position of the thiourea group on the pyrazine ring can significantly influence the molecule's electronic distribution, conformation, and, consequently, its biological activity and pharmacokinetic properties. Spectroscopic techniques such as UV-Vis, FT-IR, and NMR are crucial for the unambiguous identification and characterization of these isomers.

Spectroscopic Data Comparison

A direct comparison of key spectroscopic data is essential for differentiating between isomers. The following tables are presented as a template for summarizing such data.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) can differ between isomers due to variations in the conjugation and electronic environment of the chromophores.

Table 1: UV-Visible Absorption Data (Hypothetical)

CompoundSolventλmax 1 (nm)ε1 (M-1cm-1)λmax 2 (nm)ε2 (M-1cm-1)
N-(pyrazin-2-yl)thioureaEthanolData not availableData not availableData not availableData not available
N-(pyrazin-3-yl)thioureaEthanolData not availableData not availableData not availableData not available
2-Aminopyrazine[1]Ethanol240, 316---

Note: Molar absorptivity (ε) values are concentration-dependent and should be determined experimentally.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Key vibrational bands for this compound isomers include N-H, C=S, and C-N stretching, as well as aromatic C-H and C=N vibrations.

Table 2: Key FT-IR Vibrational Frequencies (cm-1)

Functional GroupExpected Range (cm-1)N-(pyrazin-2-yl)thioureaN-(pyrazin-3-yl)thiourea2-Aminopyrazine[1]
N-H Stretch3400-3100Data not availableData not available3320, 3160
Aromatic C-H Stretch3100-3000Data not availableData not available3040
C=S Stretch1300-1100Data not availableData not available-
C-N Stretch1400-1200Data not availableData not available1320
Pyrazine Ring C=N/C=C Stretch1600-1400Data not availableData not available1620, 1580, 1480, 1420
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. 1H and 13C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts (δ), coupling constants (J), and integration values are unique for each isomer.

Table 3: 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6 (Hypothetical)

ProtonN-(pyrazin-2-yl)thioureaN-(pyrazin-3-yl)thiourea2-Aminopyrazine[1]
Pyrazine H-3Data not available-8.12 (d)
Pyrazine H-5Data not availableData not available7.95 (dd)
Pyrazine H-6Data not availableData not available8.05 (d)
NH (thiourea)Data not availableData not available-
NH2Data not availableData not available6.45 (s, br)

Table 4: 13C NMR Chemical Shifts (δ, ppm) in DMSO-d6 (Hypothetical)

CarbonN-(pyrazin-2-yl)thioureaN-(pyrazin-3-yl)thiourea2-Aminopyrazine[1]
C=SData not availableData not available-
Pyrazine C-2-Data not available155.8
Pyrazine C-3Data not available-135.2
Pyrazine C-5Data not availableData not available133.6
Pyrazine C-6Data not availableData not available141.5

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are standard protocols for the techniques discussed.

UV-Visible Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer is used.

  • Sample Preparation : Solutions of the this compound isomers are prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10-5 M.

  • Data Acquisition : The absorbance spectrum is recorded over a wavelength range of 200-400 nm, using the pure solvent as a reference.

  • Analysis : The wavelengths of maximum absorbance (λmax) are identified. For quantitative analysis, a calibration curve is prepared using solutions of known concentrations to determine the molar absorptivity (ε).

FT-IR Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : Solid samples are typically prepared as KBr pellets. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition : The FT-IR spectrum is recorded in the mid-infrared range (4000-400 cm-1).

  • Analysis : The positions of the absorption bands are identified and assigned to the corresponding functional group vibrations.

NMR Spectroscopy
  • Instrumentation : A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition : 1H and 13C NMR spectra are acquired. For 1H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For 13C NMR, broadband proton decoupling is typically used.

  • Analysis : The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values are determined and used to assign the signals to specific atoms in the molecule.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis and Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison cluster_conclusion Conclusion synthesis Synthesis of This compound Isomers purification Purification and Isolation of Isomers synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (1H, 13C) purification->nmr data_extraction Extraction of Spectroscopic Data (λmax, ν, δ, J) uv_vis->data_extraction ftir->data_extraction nmr->data_extraction table_generation Generation of Comparative Data Tables data_extraction->table_generation structural_elucidation Structural Elucidation and Isomer Identification table_generation->structural_elucidation conclusion Comparative Guide and Conclusion structural_elucidation->conclusion

References

A Comparative Guide to the Binding Affinity of N-Pyrazinylthiourea and Alternatives to Mycobacterial Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of N-Pyrazinylthioure's active form, pyrazinoic acid (POA), and alternative compounds to key target proteins in Mycobacterium tuberculosis. The information presented is supported by experimental data to aid in the research and development of novel anti-tuberculous agents.

N-Pyrazinylthiourea is a derivative of pyrazinamide (PZA), a crucial first-line drug in tuberculosis treatment. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][2][3][4][5] Resistance to PZA is primarily caused by mutations in the pncA gene.[1][2][3][6] POA has been shown to target multiple proteins in Mycobacterium tuberculosis, disrupting essential cellular processes. This guide will focus on two of the most prominent targets: Ribosomal protein S1 (RpsA) and Aspartate decarboxylase (PanD).

Target Proteins and Mechanism of Action

  • Ribosomal protein S1 (RpsA): POA is believed to inhibit the process of trans-translation by binding to RpsA.[7][8][9][10] Trans-translation is a crucial ribosome rescue system in bacteria, and its inhibition can be lethal.

  • Aspartate decarboxylase (PanD): POA also binds to PanD, an essential enzyme in the biosynthesis of coenzyme A.[11][12][13] The inhibition of this pathway disrupts vital metabolic functions of the bacterium.

Comparative Binding Affinity Data

CompoundTarget ProteinMethodBinding Affinity (K_D)Reference
Pyrazinoic Acid (POA)Ribosomal protein S1 (RpsA)Isothermal Titration Calorimetry (ITC)133 nM[14]
Pyrazinoic Acid (POA)Aspartate decarboxylase (PanD)Isothermal Titration Calorimetry (ITC)0.71 mM[13]
Nicotinic AcidAspartate decarboxylase (PanD)Isothermal Titration Calorimetry (ITC)34 µM[12]

Note: The association constant (K_a) of (7.53 ± 2.21) × 10⁶ M⁻¹ reported for POA binding to RpsA was converted to the dissociation constant (K_D) using the formula K_D = 1/K_a.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of common experimental protocols used to determine binding affinity.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur during a binding event, allowing for the determination of the dissociation constant (K_D), enthalpy (ΔH), and entropy (ΔS) of the interaction.

General Protocol:

  • Sample Preparation: The target protein is dialyzed against a specific buffer. The ligand (e.g., POA) is dissolved in the same dialysis buffer. Both the protein and ligand solutions are degassed to prevent air bubbles.

  • ITC Instrument Setup: The ITC instrument, typically consisting of a reference cell and a sample cell, is thoroughly cleaned and equilibrated at the desired temperature. The reference cell is filled with the dialysis buffer.

  • Loading the Sample: The sample cell is loaded with the target protein solution at a known concentration. The injection syringe is filled with the ligand solution at a concentration typically 10-20 times that of the protein.

  • Titration: A series of small, precise injections of the ligand into the sample cell is performed. The heat change after each injection is measured relative to the reference cell.

  • Data Analysis: The raw data, a series of heat pulses, is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the K_D, stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for Isothermal Titration Calorimetry and the signaling pathways affected by the inhibition of RpsA and PanD.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_loading Loading cluster_titration Titration cluster_analysis Data Analysis p1 Target Protein in Buffer p2 Degas Protein Solution p1->p2 l1 Ligand in Same Buffer l2 Degas Ligand Solution l1->l2 s1 Load Protein into Sample Cell p2->s1 s2 Fill Syringe with Ligand l2->s2 i1 Clean and Equilibrate Instrument i2 Fill Reference Cell with Buffer i2->s1 t1 Inject Ligand into Sample Cell s2->t1 t2 Measure Heat Change t1->t2 a1 Integrate Heat Pulses t2->a1 a2 Plot Binding Isotherm a1->a2 a3 Fit Data to Binding Model a2->a3 a4 Determine K_D, ΔH, n a3->a4

Caption: Workflow for Isothermal Titration Calorimetry.

Signaling_Pathways cluster_trans_translation Trans-Translation Pathway cluster_coa_biosynthesis Coenzyme A Biosynthesis Pathway stalled_ribosome Stalled Ribosome tmRNA_SmpB tmRNA-SmpB Complex stalled_ribosome->tmRNA_SmpB recruitment RpsA Ribosomal Protein S1 (RpsA) tmRNA_SmpB->RpsA ribosome_rescue Ribosome Rescue and Protein Tagging RpsA->ribosome_rescue proteolysis Proteolysis of Tagged Protein ribosome_rescue->proteolysis aspartate Aspartate PanD Aspartate Decarboxylase (PanD) aspartate->PanD beta_alanine β-Alanine PanD->beta_alanine pantothenate Pantothenate Synthesis beta_alanine->pantothenate coa Coenzyme A pantothenate->coa POA Pyrazinoic Acid (POA) POA->RpsA inhibition POA->PanD inhibition

Caption: Inhibition of Mycobacterial Signaling Pathways by POA.

References

Comparative Analysis of the Tuberculostatic Activity of N-Pyrazinylthiourea Derivatives and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel and effective treatments for tuberculosis (TB), N-Pyrazinylthiourea derivatives have emerged as a class of compounds with demonstrated tuberculostatic activity. This guide provides a comparative overview of the in vitro efficacy of these derivatives against Mycobacterium tuberculosis, benchmarked against standard first-line anti-TB drugs. The data presented is compiled from various studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Summary of Tuberculostatic Activity

This compound derivatives have shown a wide range of in vitro activity against Mycobacterium tuberculosis. Studies on various synthesized this compound compounds have reported Minimum Inhibitory Concentration (MIC) values ranging from 8 to 1000 µg/mL.[1] This broad range suggests that the specific chemical substitutions on the pyrazinyl and thiourea moieties significantly influence the antitubercular potency.

Data Presentation: In Vitro Tuberculostatic Activity

The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound derivatives and standard anti-TB drugs against Mycobacterium tuberculosis.

Table 1: Tuberculostatic Activity of this compound Derivatives

Compound ClassMycobacterium tuberculosis Strain(s)MIC Range (µg/mL)Reference
This compound DerivativesNot Specified8 - 1000[1]

Note: The wide MIC range reflects the testing of a series of different this compound derivatives.

Table 2: Tuberculostatic Activity of Standard First-Line Anti-TB Drugs

DrugMycobacterium tuberculosis StrainMIC (µg/mL)Reference
IsoniazidH37Rv0.05[2]
Beijing & Euro-American Lineages0.03 (as mg/L)[3]
Indo-Oceanic & H37Rv Lineages0.06 (as mg/L)[3]
RifampicinH37Rv0.25[2]
Euro-American Lineage0.25 (as mg/L)[3]
Beijing, Indo-Oceanic & H37Rv Lineages0.12 (as mg/L)[3]
PyrazinamideH37Rv10[2]
EthambutolH37Rv1-5Not explicitly found in searches

Experimental Protocols

A detailed methodology for determining the Minimum Inhibitory Concentration (MIC) is crucial for the standardized evaluation of antitubercular agents. The following is a representative protocol based on the standard microdilution method.

Protocol: Microdilution Method for MIC Determination [3]

  • Bacterial Culture Preparation: Mycobacterium tuberculosis strains, such as H37Rv, are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to the mid-log phase.

  • Drug Solution Preparation: Stock solutions of the test compounds (this compound derivatives) and standard drugs are prepared in a suitable solvent (e.g., DMSO). A series of two-fold dilutions are then made in a 96-well microtiter plate, with final concentrations typically ranging from 0.0015 to 16 mg/L.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to achieve a final inoculum of approximately 5 × 10⁵ Colony Forming Units (CFU)/mL.

  • Incubation: The plates are sealed and incubated at 37°C for a period of 12 to 18 days.

  • MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Mandatory Visualizations

Potential Mechanism of Action of Thiourea Derivatives

The mechanism of action for this compound has not been definitively elucidated. However, studies on other thiourea derivatives, such as isoxyl, suggest a potential mode of action involving the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[4][5] Specifically, these compounds may target the Δ9-stearoyl desaturase (DesA3), an enzyme involved in oleic acid synthesis.[4] Another proposed target for thiourea derivatives is the enoyl-acyl carrier protein reductase (InhA).[6]

G cluster_0 Mycobacterium tuberculosis Cell Thiourea_Derivative Thiourea Derivative (e.g., this compound) DesA3 Δ9-Stearoyl Desaturase (DesA3) Thiourea_Derivative->DesA3 Inhibits InhA Enoyl-Acyl Carrier Protein Reductase (InhA) Thiourea_Derivative->InhA Inhibits Oleic_Acid_Synthesis Oleic Acid Synthesis DesA3->Oleic_Acid_Synthesis Required for Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Required for Oleic_Acid_Synthesis->Mycolic_Acid_Synthesis Precursor for Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Proposed mechanism of action for thiourea derivatives against M. tuberculosis.

Experimental Workflow for In Vitro Drug Screening

The following diagram illustrates a general workflow for the in vitro screening of potential anti-TB compounds.

G cluster_workflow In Vitro Anti-TB Drug Screening Workflow Start Start Compound_Synthesis Synthesize This compound Derivatives Start->Compound_Synthesis Culture_MTB Culture Mycobacterium tuberculosis Start->Culture_MTB Prepare_Plates Prepare Microtiter Plates with Drug Dilutions Compound_Synthesis->Prepare_Plates Inoculate Inoculate Plates with MTB Culture_MTB->Inoculate Prepare_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Read Results (Visual Inspection/ Indicator Dye) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General experimental workflow for in vitro anti-TB drug screening.

References

Comparative Analysis of the Cytotoxicity of Pyrazole and Thiourea Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various pyrazole and thiourea derivatives against a range of human cancer cell lines. These values are crucial for comparing the cytotoxic potency of these compounds.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrazole DerivativeCompound C5MCF-7 (Breast)0.08Erlotinib0.07
Pyrazole DerivativeCompound 5bK562 (Leukemia)0.021ABT-751-
Pyrazole DerivativeCompound 5bA549 (Lung)0.69ABT-751-
Pyrazoline DerivativeCompound b17HepG-2 (Liver)3.57Cisplatin8.45[1]
Pyrazolinyl-IndoleCompound HD05Various NCI-60---
Pyrazole DerivativeCompound 4aK562 (Leukemia)0.26ABT-751-
Pyrazole DerivativeCompound 4aA549 (Lung)0.19ABT-751-
Pyrazole DerivativeCompound 2A549 (Lung)220.20Etoposide-
N-phenyl pyrazolineCompound 5Hs578T (Breast)3.95--
N-phenyl pyrazolineCompound 5MDA-MB-231 (Breast)21.55--
Pyrazolyl PyridineCompound 9MCF-7 (Breast)0.34Staurosporine6.76
Pyrazolyl PyridineCompound 9HepG-2 (Liver)0.18Staurosporine-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for common cytotoxicity assays used to evaluate the compounds listed above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell viability.[2] It relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA and dead cells. Air dry the plate.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plate.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total protein mass.[3]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate experimental processes and biological pathways.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compound Add Test Compound (e.g., Pyrazole Derivative) seed_cells->add_compound incubate_treatment Incubate (e.g., 48-72 hours) add_compound->incubate_treatment add_reagent Add Cytotoxicity Reagent (e.g., MTT, SRB) incubate_treatment->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent solubilize Solubilize Formazan/Dye incubate_reagent->solubilize read_plate Measure Absorbance (Microplate Reader) solubilize->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Experimental workflow for a typical in vitro cytotoxicity assay.

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[1][4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates Ligand Ligand (EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazole Derivative Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling pathway and its inhibition.

Another common mechanism of action for anticancer compounds is the disruption of microtubule dynamics.[4]

Tubulin_Polymerization cluster_process Microtubule Dynamics Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Inhibitor Pyrazole Derivative Inhibitor->Polymerization inhibits

Caption: Inhibition of tubulin polymerization by pyrazole derivatives.

References

head-to-head comparison of different thiourea-based corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea and its derivatives are a cornerstone in the field of corrosion inhibition, particularly for protecting metals and alloys in acidic environments.[1] Their effectiveness is attributed to the presence of sulfur and nitrogen atoms, which facilitate the adsorption of these molecules onto the metal surface, thereby forming a protective barrier.[2][3] This guide provides a detailed comparison of various thiourea-based corrosion inhibitors, supported by experimental data and standardized protocols for researchers, scientists, and professionals in drug development who may encounter corrosion challenges in their work.

Mechanism of Action: A Tale of Two Adsorptions

The inhibitory action of thiourea derivatives is primarily governed by their ability to adsorb onto the metal surface. This adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.[1]

  • Chemisorption: This is a stronger form of adsorption involving the formation of coordinate covalent bonds between the lone pair electrons of sulfur and nitrogen atoms in the thiourea molecule and the vacant d-orbitals of the metal.[1][4]

The molecular structure of the thiourea derivative plays a critical role in its inhibition efficiency. The presence of aromatic rings and substituent groups can influence the electron density on the sulfur and nitrogen atoms, thereby affecting the strength of adsorption and the overall protective capacity.[1][5]

Comparative Performance of Thiourea Derivatives

The inhibition efficiency (IE) of different thiourea derivatives varies depending on their molecular structure, concentration, the corrosive medium, and the temperature. Below is a summary of the performance of several thiourea-based inhibitors on mild steel in acidic solutions, as determined by various experimental techniques.

InhibitorCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental TechniqueReference
Thiourea 1 M HCl250 mg/L25>90Mass Loss, Electrochemical Polarization[6]
1-phenyl-2-thiourea (PTU) 1.0 M HCl5 x 10⁻³ M6098.96Potentiodynamic Polarization (PDP)[4][7]
1,3-diisopropyl-2-thiourea (ITU) 1.0 M HCl5 x 10⁻³ M6092.65Potentiodynamic Polarization (PDP)[4][7]
1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) 1 M HCl90 µMNot Specified99Weight Loss[8]
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT) 0.5 M H₂SO₄1000 ppm30>90Electrochemical Impedance Spectroscopy (EIS)[5]
1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT) 0.5 M H₂SO₄1000 ppm30>90Electrochemical Impedance Spectroscopy (EIS)[5]
Allyl thiourea (ATU) 1.0 M H₃PO₄0.5 mM20-50>95Weight Loss, PDP, EIS[9]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical methods.

1. Gravimetric Method (Weight Loss)

This is a straightforward method to determine the corrosion rate.

  • Procedure:

    • Prepare and weigh metal coupons.

    • Immerse the coupons in the corrosive solution with and without the inhibitor for a specified time and temperature.[6]

    • After the immersion period, remove, clean, and re-weigh the coupons.

  • Calculation of Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] x 100 Where:

    • CR_blank = Corrosion rate in the absence of the inhibitor.

    • CR_inh = Corrosion rate in the presence of the inhibitor.[1]

2. Electrochemical Methods

These techniques provide rapid results and offer insights into the corrosion mechanism.[1]

  • Potentiodynamic Polarization (PDP):

    • Procedure: A three-electrode setup (working electrode, counter electrode, and reference electrode) is used. The potential of the working electrode is scanned, and the resulting current is measured.[4]

    • Data Analysis: The corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes are determined from the polarization curves.

    • Calculation of Inhibition Efficiency (%IE): %IE = [(icorr_blank - icorr_inh) / icorr_blank] x 100 Where:

      • icorr_blank = Corrosion current density without inhibitor.

      • icorr_inh = Corrosion current density with inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Procedure: A small amplitude AC signal is applied to the working electrode at the open circuit potential over a range of frequencies.[1]

    • Data Analysis: The impedance data is analyzed using Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[5]

    • Calculation of Inhibition Efficiency (%IE): %IE = [(Rct_inh - Rct_blank) / Rct_inh] x 100 Where:

      • Rct_blank = Charge transfer resistance without inhibitor.

      • Rct_inh = Charge transfer resistance with inhibitor.[1]

Visualizing the Workflow

To better understand the experimental process for evaluating these inhibitors, the following diagrams illustrate the typical workflows.

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Corrosion Testing cluster_analysis Analysis & Characterization Inhibitor_Synth Inhibitor Synthesis & Characterization Gravimetric Gravimetric (Weight Loss) Inhibitor_Synth->Gravimetric Electrochemical Electrochemical (PDP, EIS) Inhibitor_Synth->Electrochemical Metal_Prep Metal Specimen Preparation Metal_Prep->Gravimetric Metal_Prep->Electrochemical Corrosive_Medium Corrosive Medium Preparation Corrosive_Medium->Gravimetric Corrosive_Medium->Electrochemical Data_Analysis Data Analysis & IE Calculation Gravimetric->Data_Analysis Electrochemical->Data_Analysis Surface_Analysis Surface Analysis (SEM, EDX) Electrochemical->Surface_Analysis Mechanism_Study Adsorption Isotherm & Mechanism Study Data_Analysis->Mechanism_Study Electrochemical_Testing_Workflow cluster_setup Electrochemical Cell Setup cluster_measurement Measurement Phase cluster_data_analysis Data Analysis Working_Electrode Working Electrode (Metal Sample) Electrolyte Corrosive Solution +/- Inhibitor Working_Electrode->Electrolyte Reference_Electrode Reference Electrode (e.g., SCE) Reference_Electrode->Electrolyte Counter_Electrode Counter Electrode (e.g., Platinum) Counter_Electrode->Electrolyte OCP Open Circuit Potential (OCP) Measurement Electrolyte->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP EIS_Analysis EIS Data Analysis (Nyquist/Bode Plots, Rct, Cdl) EIS->EIS_Analysis PDP_Analysis PDP Data Analysis (Ecorr, icorr, Tafel Slopes) PDP->PDP_Analysis IE_Calculation Inhibition Efficiency (%IE) Calculation EIS_Analysis->IE_Calculation PDP_Analysis->IE_Calculation

References

Navigating the Labyrinth of Molecular Interactions: A Comparative Guide to Identifying Protein Targets of N-Pyrazinylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of a small molecule's protein targets is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline. N-Pyrazinylthiourea and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer and antimicrobial effects. This guide provides a comprehensive comparison of modern methods for identifying the protein targets of these compounds, offering objective analysis and supporting experimental data to inform your research strategy.

The quest to identify the cellular binding partners of small molecules like this compound is a multifaceted challenge. A variety of techniques, each with its own strengths and limitations, can be employed. These methods can be broadly categorized into three main approaches: affinity-based methods, biophysical assays, and computational approaches. This guide will delve into these methodologies, presenting them in a comparative framework to aid in the selection of the most appropriate strategy for your research goals. While direct comparative studies on a single this compound are limited, this guide synthesizes data from studies on various thiourea-containing compounds to provide a comprehensive overview.

Affinity-Based Approaches: Fishing for Targets

Affinity-based methods are a cornerstone of target identification. These techniques rely on the specific interaction between the small molecule (the "bait") and its protein targets (the "prey"). The bait is typically immobilized on a solid support and used to capture its binding partners from a complex biological sample, such as a cell lysate.

Key Affinity-Based Techniques:
  • Affinity Purification coupled with Mass Spectrometry (AP-MS): In this classic approach, the this compound derivative is chemically linked to a solid matrix, such as agarose beads. A cell or tissue lysate is then passed over this matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry.

  • Chemical Proteomics with Photoreactive Probes: This advanced technique utilizes a modified version of the this compound compound that incorporates a photoreactive group and a tag (e.g., biotin). When introduced to live cells or lysates and exposed to UV light, the photoreactive group forms a covalent bond with nearby proteins, effectively "tagging" the targets. These tagged proteins can then be enriched using the tag and identified by mass spectrometry.

Table 1: Comparison of Affinity-Based Methods

MethodPrincipleAdvantagesDisadvantagesTypical Throughput
AP-MS Immobilized small molecule captures binding partners from lysate.Relatively straightforward, well-established.Requires chemical modification of the compound which may alter its binding properties. Can lead to the identification of non-specific binders.Low to medium
Chemical Proteomics Photoreactive probe covalently labels targets in a cellular context.Can be performed in living cells, capturing transient interactions. Provides information on the binding site.Requires synthesis of a functionalized probe. Photocrosslinking can be inefficient.Medium to high

Biophysical Assays: Detecting the Engagement

Biophysical methods directly measure the interaction between a small molecule and a protein, providing evidence of target engagement within the cellular environment. These techniques are often used to validate putative targets identified through other methods.

Key Biophysical Techniques:
  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein against thermal denaturation. Cells or cell lysates are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein at each temperature is then quantified, typically by Western blot or mass spectrometry. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Table 2: Performance of Biophysical Methods

MethodPrincipleAdvantagesDisadvantagesTypical Throughput
CETSA Ligand binding alters the thermal stability of the target protein.Confirms target engagement in a cellular context without requiring compound modification.Can be low-throughput for individual target validation. Proteome-wide application (MS-CETSA) is technically demanding.Low (Western Blot) to High (Mass Spectrometry)

Computational Approaches: In Silico Target Prediction

Computational methods offer a powerful and cost-effective way to predict potential protein targets for a small molecule based on its chemical structure. These in silico approaches can help to prioritize experimental efforts and generate testable hypotheses.

Key Computational Techniques:
  • Molecular Docking: This technique uses computer algorithms to predict the preferred orientation of a small molecule when bound to a protein target. A library of known protein structures is screened, and the this compound molecule is "docked" into the binding sites of these proteins. The docking scores provide an estimate of the binding affinity, and the top-scoring proteins are considered potential targets.

Table 3: Comparison of Computational Methods

MethodPrincipleAdvantagesDisadvantagesTypical Throughput
Molecular Docking Predicts the binding conformation and affinity of a small molecule to a protein structure.High-throughput and cost-effective. Can provide insights into the binding mode.Predictions require experimental validation. The accuracy depends on the quality of the protein structures and scoring functions.High

Experimental Protocols

Affinity Purification Protocol
  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated agarose beads).

    • Incubate the derivative with the beads according to the manufacturer's protocol to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture cells of interest to a high density and harvest.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Capture:

    • Incubate the clarified lysate with the this compound-conjugated beads for several hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with unconjugated beads.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification:

    • Resolve the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.

    • Excise protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment:

    • Treat cultured cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

    • Quantify the band intensities to generate a melting curve for the protein in the presence and absence of the compound.

Molecular Docking Protocol
  • Ligand and Receptor Preparation:

    • Generate a 3D structure of the this compound molecule and optimize its geometry using computational chemistry software.

    • Obtain the 3D structures of potential protein targets from a database such as the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use a docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of the this compound molecule within the defined binding site.

  • Scoring and Analysis:

    • The docking program will calculate a docking score for each pose, which reflects the predicted binding affinity.

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • Rank the potential protein targets based on their docking scores for further experimental validation.

Visualizing the Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for target identification and a hypothetical signaling pathway that could be modulated by this compound.

experimental_workflow cluster_computational Computational Approach cluster_experimental Experimental Validation Molecular_Docking Molecular Docking Putative_Targets Putative_Targets Molecular_Docking->Putative_Targets Virtual_Screening Virtual Screening Virtual_Screening->Putative_Targets AP_MS Affinity Purification-MS Validated_Target Validated_Target AP_MS->Validated_Target Chemical_Proteomics Chemical Proteomics Chemical_Proteomics->Validated_Target CETSA CETSA CETSA->Validated_Target N_Pyrazinylthiourea N_Pyrazinylthiourea N_Pyrazinylthiourea->Molecular_Docking N_Pyrazinylthiourea->Virtual_Screening Putative_Targets->AP_MS Putative_Targets->Chemical_Proteomics Putative_Targets->CETSA Mechanism_of_Action Mechanism_of_Action Validated_Target->Mechanism_of_Action

Caption: A typical workflow for identifying the protein targets of this compound.

signaling_pathway N_Pyrazinylthiourea N_Pyrazinylthiourea Target_Kinase Target Kinase (e.g., HER2, B-RAF) N_Pyrazinylthiourea->Target_Kinase Inhibition Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylation Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cellular_Response Inhibition of Cancer Cell Growth Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway inhibited by this compound.

Conclusion

The identification of protein targets for this compound is a crucial undertaking that can be approached through a combination of affinity-based, biophysical, and computational methods. Each technique offers unique advantages and presents specific challenges. An integrated approach, where computational predictions are followed by rigorous experimental validation using methods like AP-MS and CETSA, is often the most effective strategy. This guide provides a framework for comparing these methods and selecting the most suitable workflow to unravel the molecular mechanisms of this promising class of compounds, ultimately accelerating their development as potential therapeutic agents.

Safety Operating Guide

Proper Disposal of N-Pyrazinylthiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat N-Pyrazinylthiourea as a hazardous chemical waste. All disposal procedures should be conducted in strict accordance with local, state, and federal regulations. This guide provides essential safety and logistical information based on general best practices for hazardous chemical disposal, as a specific Safety Data Sheet (SDS) for this compound was not located in the available resources. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and environmental responsibility in its disposal. The following procedures are designed to provide clear, step-by-step guidance for the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

  • Waste Segregation and Collection:

    • Solid Waste: Collect un-used or contaminated solid this compound, along with any contaminated disposable lab supplies (e.g., weighing papers, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Prevent Contamination: Do not discharge any effluent containing this product into lakes, streams, ponds, estuaries, oceans, or other waters. Furthermore, do not dispose of it in sewer systems without prior notification and approval from the local sewage treatment plant authority.

  • Container Labeling:

    • All hazardous waste containers must be accurately and clearly labeled. The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • A description of the contents (e.g., "Solid Waste" or "Aqueous Solution")

      • The primary hazards associated with the chemical (e.g., "Toxic").

      • The date of accumulation.

  • Storage of Hazardous Waste:

    • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.

    • This storage area should be away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or hazardous waste management provider to schedule a pickup for the waste container.

    • Do not attempt to transport hazardous waste off-site yourself. All transportation must be handled by a licensed hazardous waste disposal company.

Spill and Emergency Procedures

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Containment:

    • For solid spills, carefully sweep up the material to avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or dry earth).

  • Collection: Place all contaminated materials, including the absorbent, into a labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.

Chemical and Physical Properties of this compound

A comprehensive Safety Data Sheet (SDS) for this compound was not available. However, the following data has been compiled from available resources.

PropertyValue
Chemical Formula C₅H₆N₄S
Molecular Weight 154.19 g/mol
Appearance Solid
Melting Point 234-235 °C
Solubility Information not available
Hazards Assumed to be toxic and hazardous.

Note: This table summarizes available data. The toxicological properties have not been fully investigated.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs

Essential Safety and Operational Protocols for Handling N-Pyrazinylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling N-Pyrazinylthiourea. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting NIOSH or EU EN 166 standards.[1] A face shield should be used in addition to goggles if there is a significant risk of splashing.[1][2]Ensure eye protection is properly fitted. An eyewash station should be readily accessible.[2][3]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, nitrile).[1][4]Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1]
Respiratory Protection A NIOSH-approved respirator is required when working outside a fume hood, if ventilation is inadequate, or if dust is generated.[1][2][5] A dust respirator is recommended for handling the solid form if it is dusty.[1]The type of respirator will depend on the concentration and nature of the airborne contaminant.[1] Proper fit testing and user training are essential.
Protective Clothing A laboratory coat or a full chemical-protective suit.[1]Keep lab coats buttoned. Remove protective clothing before leaving the laboratory area.

Operational and Handling Plan

A systematic approach is crucial for the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

  • Keep the container tightly closed when not in use.[1]

  • The storage area should be clearly labeled with appropriate hazard warnings and access should be restricted.[1]

2. Handling and Use:

  • All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Use the smallest quantity necessary for the experiment.[1]

  • Avoid the formation of dust.[1][6]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

3. Spill Management:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand) to avoid raising dust.[7]

    • Collect the material into a suitable, sealed container for hazardous waste disposal.[8]

    • Clean the spill area thoroughly.[8]

  • Major Spill:

    • Evacuate the laboratory and notify others in the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry to the affected area until it has been deemed safe by trained personnel.

Disposal Plan

Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • Designate a clearly labeled, leak-proof container for all waste contaminated with this compound.[9]

  • Solid Waste: Collect contaminated items such as gloves, weighing paper, and pipette tips in a designated solid waste container.[9]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container. Do not pour down the drain.[4][8]

2. Container Labeling:

  • Label the hazardous waste container with the full chemical name "this compound" and list any other components of the waste mixture.

  • Indicate the potential hazards (e.g., "Toxic," "Irritant").[9]

3. Waste Pickup and Disposal:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Contact your institution's hazardous waste management department to schedule a pickup.[9]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve waste_solid Dispose Solid Waste handle_weigh->waste_solid Contaminated Weigh Paper spill Spill Occurs handle_weigh->spill post_clean Clean Work Area handle_dissolve->post_clean waste_liquid Dispose Liquid Waste handle_dissolve->waste_liquid Contaminated Glassware/Tips handle_dissolve->spill post_wash Wash Hands post_clean->post_wash post_ppe Doff PPE post_wash->post_ppe post_ppe->waste_solid Contaminated Gloves end_safe End (Safe) post_ppe->end_safe waste_schedule Schedule Pickup waste_solid->waste_schedule waste_liquid->waste_schedule start Start start->prep_ppe spill_proc Follow Spill Procedure spill->spill_proc spill_proc->post_clean

A flowchart for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Pyrazinylthiourea
Reactant of Route 2
Reactant of Route 2
N-Pyrazinylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.